Lactoferrin (322-329) (human)
説明
BenchChem offers high-quality Lactoferrin (322-329) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactoferrin (322-329) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C35H53N9O12 |
|---|---|
分子量 |
791.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C35H53N9O12/c1-16(2)27(43-33(53)23(14-26(47)48)41-25(46)15-38-29(49)18(5)39-31(51)21(36)13-24(37)45)34(54)40-19(6)30(50)42-22(12-20-10-8-7-9-11-20)32(52)44-28(17(3)4)35(55)56/h7-11,16-19,21-23,27-28H,12-15,36H2,1-6H3,(H2,37,45)(H,38,49)(H,39,51)(H,40,54)(H,41,46)(H,42,50)(H,43,53)(H,44,52)(H,47,48)(H,55,56)/t18-,19-,21-,22-,23-,27-,28-/m0/s1 |
InChIキー |
QCBUWCQOKPLTDZ-PKRULZLPSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Functional Landscape of Human Lactoferrin and its Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the biological functions of human lactoferrin and its well-characterized derived peptides. While specific functional data for the human lactoferrin fragment (322-329), with the amino acid sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV), is not available in current scientific literature, this document will delve into the extensive research on the parent protein and its other bioactive fragments. This information serves as a critical resource for researchers and drug development professionals interested in the therapeutic potential of lactoferrin-derived molecules. The guide will cover the known antimicrobial, immunomodulatory, and anti-inflammatory functions, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.
Introduction to Human Lactoferrin
Human lactoferrin (hLF) is a multifunctional, iron-binding glycoprotein of approximately 80 kDa, belonging to the transferrin family. It is a key component of the innate immune system, found in various mucosal secretions, including milk, saliva, tears, and nasal secretions, as well as in the secondary granules of neutrophils. The diverse biological activities of lactoferrin are attributed to its ability to bind iron and to interact with a wide range of molecular and cellular targets.
While the specific functions of the Lactoferrin (322-329) fragment remain uncharacterized in publicly available research, the study of other lactoferrin-derived peptides, such as lactoferricin (Lfcin) and the N-terminal hLF(1-11) peptide, has revealed that enzymatic cleavage of the parent protein can release fragments with potent and sometimes distinct biological activities.
Antimicrobial Functions of Human Lactoferrin and Derived Peptides
A primary function of lactoferrin is its broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and parasites. This activity is mediated through several mechanisms.
Iron Sequestration
By binding to and sequestering free iron, lactoferrin limits the availability of this essential nutrient for microbial growth and proliferation, thereby exerting a bacteriostatic effect.
Direct Interaction with Microbial Surfaces
The highly cationic N-terminal region of lactoferrin can directly interact with and disrupt the integrity of microbial cell membranes. This is a key mechanism for its bactericidal activity. Notably, peptides derived from this region, such as lactoferricin, often exhibit more potent antimicrobial activity than the intact protein.
Quantitative Data on Antimicrobial Activity
The following table summarizes the antimicrobial activity of a well-characterized human lactoferrin peptide, hLF(1-11), against various pathogens.
| Peptide | Microorganism | Assay Type | Quantitative Metric (e.g., MIC, IC50) | Reference |
| hLF(1-11) | Staphylococcus aureus (antibiotic-resistant) | In vitro bactericidal assay | Dose-dependent reduction in viable cells | [1] |
| hLF(1-11) | Listeria monocytogenes | In vitro bactericidal assay | Dose-dependent reduction in viable cells | [1] |
| hLF(1-11) | Klebsiella pneumoniae | In vitro bactericidal assay | Dose-dependent reduction in viable cells | [1] |
| hLF(1-11) | Escherichia coli O54 | In vitro bactericidal assay | No killing observed at concentrations up to 12 μM | [1] |
Experimental Protocol: In Vitro Bactericidal Assay
This protocol outlines a general method for assessing the bactericidal activity of lactoferrin-derived peptides.
Objective: To determine the dose-dependent killing of bacteria by a specific peptide.
Materials:
-
Bacterial strains (e.g., S. aureus, L. monocytogenes, K. pneumoniae)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
Phosphate-buffered saline (PBS)
-
Synthetic lactoferrin peptide (e.g., hLF(1-11))
-
Sterile microcentrifuge tubes and plates
-
Incubator
-
Spectrophotometer
-
Plating supplies (agar plates)
Methodology:
-
Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase in the appropriate growth medium.
-
Bacterial Suspension: Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to a concentration of approximately 1-2 x 10^6 colony-forming units (CFU)/mL.
-
Peptide Exposure: In sterile microcentrifuge tubes, add the bacterial suspension to various concentrations of the synthetic peptide. Include a control with no peptide.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 3 hours).
-
Viable Cell Count: After incubation, perform serial dilutions of each suspension in PBS and plate onto agar plates.
-
Colony Counting: Incubate the plates overnight at 37°C and count the number of viable colonies to determine the CFU/mL.
-
Data Analysis: Calculate the percentage of bacterial survival for each peptide concentration compared to the control.
Immunomodulatory and Anti-inflammatory Functions
Lactoferrin and its peptides play a crucial role in modulating the immune response, often acting as a bridge between the innate and adaptive immune systems.
Regulation of Cytokine Production
Lactoferrin can influence the production of both pro-inflammatory and anti-inflammatory cytokines. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).
Signaling Pathways
The immunomodulatory effects of lactoferrin are mediated through various signaling pathways. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation. Lactoferrin can also modulate the mitogen-activated protein kinase (MAPK) signaling pathways.
Diagram of the NF-κB Signaling Pathway and Lactoferrin Inhibition
Caption: Lactoferrin's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Experimental workflow for evaluating anti-inflammatory effects.
Conclusion and Future Directions
Human lactoferrin is a protein with a remarkable array of biological functions that are crucial for host defense. Its antimicrobial and immunomodulatory properties, along with those of its derived peptides, make it a promising candidate for various therapeutic applications. While the specific biological role of the Lactoferrin (322-329) human fragment is currently unknown, its existence as a research peptide suggests potential for future investigation.
Researchers are encouraged to explore the functional significance of this and other uncharacterized lactoferrin fragments. Peptide screening assays, followed by more detailed in vitro and in vivo studies, could uncover novel biological activities and mechanisms of action. Such research would not only expand our understanding of the multifaceted nature of lactoferrin but could also lead to the development of new therapeutic agents for infectious and inflammatory diseases.
References
A Technical Guide to the Biological Role of the Lactoferrin (322-329) Fragment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known biological role of the Lactoferrin (322-329) fragment, a specific peptide derived from the multifunctional protein Lactoferrin. While research on this particular fragment is nascent compared to the parent protein, emerging evidence points to a significant and distinct biological activity.
Introduction to Lactoferrin and its Bioactive Fragments
Lactoferrin (LF) is an 80 kDa iron-binding glycoprotein belonging to the transferrin family, found in high concentrations in mammalian milk and other exocrine secretions.[1][2][3] It is a key component of the innate immune system, exhibiting a wide range of biological functions, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and immunomodulatory activities.[3][4] Many of the biological properties of Lactoferrin are attributed to its peptide fragments, which are released by enzymatic cleavage.[5]
The Lactoferrin (322-329) Fragment: Identification and Characteristics
The Lactoferrin (322-329) fragment is an octapeptide with the amino acid sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV).[4][6] This specific fragment has been identified through peptide screening and is recognized for its highly amyloidogenic nature.[1][6]
Table 1: Physicochemical Properties of Lactoferrin (322-329)
| Property | Value | Source |
| Molecular Formula | C35H53N9O12 | [4] |
| Molecular Weight | 791.8 g/mol | [4] |
| Amino Acid Sequence | H-Asn-Ala-Gly-Asp-Val-Ala-Phe-Val-OH | [4] |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)N | [4] |
Core Biological Role: Amyloidogenesis
The primary and most distinct biological role identified for the Lactoferrin (322-329) fragment is its high propensity to form amyloid fibrils.[1][6] This characteristic sets it apart from the full-length Lactoferrin protein, which does not form amyloid fibrils under physiological conditions.[1]
The amyloidogenic nature of the NAGDVAFV peptide is significant as Lactoferrin has been found in amyloid deposits in various tissues, including the cornea, seminal vesicles, and brain.[6] The Lactoferrin (322-329) fragment is implicated in corneal amyloidosis.[7]
The Lactoferrin (322-329) fragment self-assembles into amyloid fibrils at physiological pH (7.4) and temperature (37°C).[6] A key aspect of its biological activity is the subsequent interaction of these fibrils with the full-length Lactoferrin protein.[1][6] This interaction is selective, meaning that Lactoferrin specifically binds to the NAGDVAFV fibrils and not to fibrils formed by other proteins such as insulin or lysozyme.[6] This binding leads to the formation of mixed peptide/protein fibrils, with the full-length Lactoferrin coating the surface of the peptide fibril.[1][6] This process is not a conventional seeding mechanism but rather a selective binding event.[6]
Experimental Protocols
The following outlines the general methodologies used to characterize the amyloidogenic properties of the Lactoferrin (322-329) fragment, based on published research.
The Lactoferrin (322-329) peptide (NAGDVAFV) is typically synthesized using standard solid-phase peptide synthesis protocols, such as Fmoc-synthesis.[7] Following synthesis, the peptide is purified, usually by high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry.
-
Objective: To induce and monitor the formation of amyloid fibrils from the Lactoferrin (322-329) peptide.
-
Protocol:
-
A stock solution of the purified peptide is prepared in a suitable solvent.
-
The peptide solution is diluted to the desired final concentration in a buffer, typically at physiological pH (e.g., pH 7.4).
-
The solution is incubated at 37°C with gentle agitation.
-
Fibril formation is monitored over time using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Fluorescence is measured at regular intervals using a fluorometer with excitation and emission wavelengths appropriate for ThT. An increase in fluorescence intensity indicates fibril formation.
-
-
Objective: To visualize the morphology of the amyloid fibrils.
-
Protocol:
-
A small aliquot of the fibril solution is applied to a carbon-coated copper grid.
-
The sample is allowed to adsorb for a few minutes.
-
The grid is washed with distilled water.
-
The sample is negatively stained with a solution of a heavy metal salt, such as uranyl acetate.
-
The grid is air-dried and then examined using a transmission electron microscope.
-
-
Objective: To assess the binding of full-length Lactoferrin to the pre-formed Lactoferrin (322-329) fibrils.
-
Protocol:
-
Pre-formed NAGDVAFV fibrils are incubated with a solution of full-length Lactoferrin.
-
The mixture is incubated under conditions that allow for binding.
-
Binding can be assessed using various techniques, including:
-
Thioflavin T Fluorescence: An increase in ThT fluorescence compared to the fibrils alone can indicate binding and potential conformational changes.[6]
-
Transmission Electron Microscopy: Visualization of the fibrils may show an increase in size or a change in morphology, indicating the coating of the fibrils by the full-length protein.[6]
-
Polarized Light Microscopy: This technique can be used to observe the birefringence of the fibrils, which may be altered upon protein binding.[6]
-
-
Potential for Drug Development and Future Research
The identification of the Lactoferrin (322-329) fragment as a highly amyloidogenic region opens up new avenues for research and potential therapeutic development. Understanding the mechanisms by which this fragment initiates amyloid formation could provide insights into the pathogenesis of amyloid-related diseases.
Future research should focus on:
-
Elucidating the precise structural transitions that lead to fibril formation.
-
Investigating the in vivo relevance of the interaction between NAGDVAFV fibrils and full-length Lactoferrin.
-
Screening for small molecules or other agents that can inhibit the amyloidogenesis of this fragment.
-
Exploring the potential of this peptide as a model system for studying amyloid formation and for the development of anti-amyloid therapies.
Conclusion
The Lactoferrin (322-329) fragment, with the sequence NAGDVAFV, has a distinct and significant biological role as a highly amyloidogenic peptide. Its ability to form amyloid fibrils and subsequently bind to full-length Lactoferrin suggests a potential role in the pathology of amyloid-related diseases. Further research into the mechanisms of its amyloidogenesis and its in vivo effects is warranted to fully understand its biological significance and to explore its potential as a therapeutic target.
References
- 1. Lactoferrin as a Candidate Multifunctional Therapeutic in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msds.bachem.com [msds.bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lactoferrin (322-329) (human) | C35H53N9O12 | CID 131676698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. proteobiojournal.com [proteobiojournal.com]
- 6. Peptide-Induced Amyloid-Like Conformational Transitions in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
Human Lactoferrin (322-329): An In-Depth Technical Guide on the Core Mechanism of Action
A Note to the Reader: Extensive research for specific data on the mechanism of action of the human lactoferrin peptide fragment (322-329), with the amino acid sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV), did not yield specific peer-reviewed studies detailing its unique signaling pathways, quantitative bioactivity, or dedicated experimental protocols. The information presented in this guide is therefore based on the well-documented mechanisms of the parent protein, human lactoferrin (hLF), and its other bioactive peptides, such as lactoferricin. While this provides a strong foundational understanding of the potential activities of lactoferrin-derived peptides, it is important to note that the specific actions of the (322-329) fragment may differ.
Introduction to Lactoferrin and Its Bioactive Peptides
Lactoferrin is a multifunctional, iron-binding glycoprotein of the transferrin family, found in various mammalian secretions, including milk, saliva, and tears. It is a key component of the innate immune system, exhibiting a broad range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and immunomodulatory effects. The enzymatic digestion of lactoferrin in the gastrointestinal tract or at sites of inflammation can release smaller peptide fragments, some of which possess enhanced or novel bioactivities compared to the intact protein.
Core Mechanisms of Action of Lactoferrin and its Derived Peptides
The biological effects of lactoferrin and its peptides are multifaceted, often involving direct interaction with microbial surfaces or modulation of host cellular signaling pathways.
Antimicrobial and Antiviral Activity
Lactoferrin's antimicrobial properties are its most studied function. These are primarily achieved through two mechanisms:
-
Iron Sequestration: By binding to free iron with high affinity, lactoferrin deprives pathogenic bacteria of this essential nutrient, thereby inhibiting their growth and proliferation.
-
Direct Interaction with Microbial Surfaces: Cationic regions within lactoferrin and its peptides, particularly lactoferricin, can directly interact with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction can lead to membrane disruption, increased permeability, and ultimately, cell death.
The antiviral activity of lactoferrin often involves blocking the entry of viruses into host cells by binding to viral particles or to host cell receptors that viruses use for attachment.
Immunomodulatory and Anti-inflammatory Mechanisms
Lactoferrin and its peptides are potent modulators of the immune and inflammatory responses. Their mechanisms in this regard are complex and involve interactions with various immune cells and signaling pathways.
A key pathway modulated by lactoferrin is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
Lactoferrin can inhibit the activation of the NF-κB pathway through several mechanisms:
-
LPS Neutralization: Lactoferrin can bind to and neutralize LPS, a potent activator of Toll-like receptor 4 (TLR4), which is a key upstream initiator of the NF-κB pathway.
-
Inhibition of IκB Kinase (IKK): Some studies suggest that lactoferrin can interfere with the activity of IKK, the enzyme responsible for phosphorylating the inhibitory protein IκBα. Phosphorylation and subsequent degradation of IκBα are critical steps for the activation and nuclear translocation of NF-κB.
By inhibiting the NF-κB pathway, lactoferrin and its peptides can significantly reduce the production of pro-inflammatory cytokines.
Another important pathway influenced by lactoferrin is the Insulin Receptor Substrate (IRS)/PI3K/Akt signaling pathway . This pathway is crucial for cell growth, proliferation, and survival. Lactoferrin has been shown to activate this pathway, which can contribute to its beneficial effects on tissue repair and regeneration.
Signaling Pathways
The immunomodulatory and anti-inflammatory effects of lactoferrin and its derived peptides are mediated through the modulation of key intracellular signaling cascades.
Quantitative Data
| Bioactive Agent | Target/Assay | Quantitative Data | Reference Context |
| Bovine Lactoferrin | E. coli O111 | MIC: 2 mg/ml | Demonstrates the direct antibacterial activity of the intact protein. |
| Bovine Lactoferrin Gastric Digesta | E. coli | IC50: 1 mg/ml | Shows enhanced antibacterial activity after simulated digestion. |
| Human Lactoferrin Peptides (hLF 1-11) | M. tuberculosis | MIC: 100-200 µg/mL | Highlights the potent antimicrobial effect of a specific N-terminal peptide. |
| Lactoferrin Supplementation | Systemic Inflammation | ~200 mg/day | Dose used in some studies to demonstrate a reduction in IL-6 levels. |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
The study of lactoferrin and its peptides involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments commonly cited in the literature.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a lactoferrin peptide against a specific bacterial strain.
Methodology:
-
Bacterial Culture Preparation: A single colony of the target bacterium (e.g., E. coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton broth) and incubated overnight at 37°C with shaking to obtain a log-phase culture. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/ml).
-
Peptide Preparation: The lactoferrin peptide is dissolved in a sterile, biocompatible solvent (e.g., sterile water or PBS) to create a stock solution. A series of twofold dilutions of the peptide are prepared in the broth medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Activity Assessment (LPS-stimulated Macrophages)
Objective: To evaluate the ability of a lactoferrin peptide to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Methodology:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 24-well plates.
-
Peptide Treatment: The cells are pre-treated with various concentrations of the lactoferrin peptide for a specified time (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with a known concentration of LPS (e.g., 1 µg/ml) for a defined period (e.g., 24 hours) to induce an inflammatory response. A control group without peptide treatment is included.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of a pro-inflammatory cytokine (e.g., TNF-α) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine production by the peptide is calculated relative to the LPS-stimulated control.
Conclusion and Future Directions
While the human lactoferrin peptide (322-329) is a known fragment of the parent protein, its specific biological activities and mechanisms of action remain to be elucidated. Based on the extensive research on lactoferrin and its other bioactive peptides, it is plausible that the (322-329) fragment could possess immunomodulatory, anti-inflammatory, or antimicrobial properties. Future research should focus on synthesizing this specific peptide and characterizing its bioactivity using established in vitro and in vivo models. Such studies would be invaluable for understanding the full therapeutic potential of lactoferrin-derived peptides and could lead to the development of novel therapeutic agents for a range of inflammatory and infectious diseases. Researchers and drug development professionals are encouraged to investigate this and other understudied lactoferrin fragments to unlock their potential contributions to human health.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary structure and amino acid sequence of the human lactoferrin fragment spanning residues 322-329. It includes a summary of its physicochemical properties, detailed experimental protocols for sequence determination, and a generalized workflow for synthetic peptide analysis.
Primary Structure and Sequence
The lactoferrin fragment (322-329) is an octapeptide with the following amino acid sequence[1][2][3][4][5]:
Asn-Ala-Gly-Asp-Val-Ala-Phe-Val
In single-letter code, this is represented as:
NAGDVAFV
Physicochemical Properties
Based on its amino acid composition, the key physicochemical properties of Lactoferrin (322-329) have been calculated and are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C35H53N9O12 | [3] |
| Molecular Weight | 791.85 g/mol | [3] |
| IUPAC Name | L-asparagyl-L-alanyl-glycyl-L-α-aspartyl-L-valyl-L-alanyl-L-phenylalanyl-L-valine | [3] |
Experimental Protocols for Sequence Determination
The determination of the primary structure of a peptide like lactoferrin (322-329) typically involves a combination of methods for peptide sequencing and identification. Below are detailed, generalized protocols for two common techniques.
Edman Degradation for N-terminal Sequencing
Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus[1][2][3][4][6].
Principle: The method involves a stepwise removal and identification of the N-terminal amino acid residue.
Protocol:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH 8-9). The PITC couples with the free amino group of the N-terminal amino acid to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-peptide is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal residue as a thiazolinone derivative.
-
Conversion: The thiazolinone derivative is selectively extracted with an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified using chromatographic methods, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.
-
Repetition: The remaining peptide, now shortened by one residue, can be subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire sequence is determined.
Mass Spectrometry for Peptide Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions and is widely used for peptide and protein identification[7][8][9][10][11].
Principle: The peptide is ionized, and its mass-to-charge ratio is measured. Fragmentation of the peptide within the mass spectrometer followed by measurement of the fragment masses allows for the determination of the amino acid sequence.
Protocol:
-
Sample Preparation: The peptide sample is purified and may be subjected to enzymatic digestion (e.g., with trypsin) if it is part of a larger protein. For a short, known peptide like lactoferrin (322-329), this step may be omitted.
-
Ionization: The peptide is introduced into the mass spectrometer and ionized. Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis (MS1): The mass-to-charge ratios of the intact peptide ions (precursor ions) are measured in the first mass analyzer.
-
Fragmentation (MS/MS): Precursor ions of a specific mass-to-charge ratio are selected and fragmented. This is typically achieved through collision-induced dissociation (CID), where the ions are collided with an inert gas.
-
Fragment Ion Analysis (MS2): The mass-to-charge ratios of the resulting fragment ions are measured in a second mass analyzer. The fragmentation typically occurs at the peptide bonds, generating a series of ions (e.g., b- and y-ions) that differ by the mass of a single amino acid.
-
Data Analysis: The resulting mass spectrum of fragment ions is analyzed. The mass differences between adjacent peaks in a series correspond to the masses of the amino acid residues, allowing for the deduction of the peptide sequence. This can be done manually or using specialized software that compares the experimental fragmentation pattern to theoretical patterns from sequence databases.
Workflow for Synthetic Peptide Analysis
For researchers working with synthetic peptides, a systematic workflow is essential to ensure the correct peptide has been synthesized and is of sufficient purity for downstream applications.
Caption: General workflow for synthetic peptide synthesis and characterization.
Conclusion
This technical guide has provided a focused overview of the primary structure and sequence of the lactoferrin (322-329) peptide. While specific biological activity data and signaling pathway involvement for this particular fragment are not extensively documented in publicly available literature, the information on its fundamental properties and the methodologies for its characterization serve as a valuable resource for researchers in peptide science and drug development. The provided protocols and workflow offer a solid foundation for the synthesis and validation of this and other peptides of interest.
References
- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein/Peptide Identification - University of Birmingham [birmingham.ac.uk]
- 10. youtube.com [youtube.com]
- 11. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Protein Interactions of Lactoferrin and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: While direct protein-protein interaction data for the specific Lactoferrin peptide fragment (322-329) is not extensively documented in publicly available literature, this guide provides a comprehensive overview of the known interactions of the parent Lactoferrin protein and outlines robust methodologies for investigating the potential interactions of the Lactoferrin (322-329) peptide.
Introduction to Lactoferrin and its Bioactive Peptides
Lactoferrin (LF) is a multifunctional, iron-binding glycoprotein found in various exocrine secretions, including milk, tears, and saliva, as well as in the secondary granules of neutrophils.[1] It is a key component of the innate immune system, exhibiting a broad range of antimicrobial, anti-inflammatory, and immunomodulatory activities.[2][3][4] These functions are mediated not only by the full-length protein but also by various bioactive peptides derived from its enzymatic cleavage.[1][5]
Notable bioactive peptides derived from Lactoferrin include:
-
Lactoferricin: A potent antimicrobial peptide derived from the N-terminus of Lactoferrin, known to interact directly with microbial membranes.[5][6][7]
-
Lactoferrampin: Another antimicrobial peptide (residues 268-284) that exhibits broad-spectrum activity against bacteria and fungi.[1][8]
The specific human Lactoferrin fragment 322-329 is recognized as a polypeptide that can be utilized in peptide screening for functional analysis and protein interaction studies.[][10] However, specific protein partners for this fragment have not been detailed in the reviewed literature. This guide, therefore, focuses on the well-documented interactions of the parent Lactoferrin protein to provide a foundational context and proposes experimental workflows to elucidate the specific interactions of the 322-329 fragment.
Known Molecular Interactions of Full-Length Lactoferrin
The diverse biological effects of Lactoferrin are a result of its ability to interact with a wide array of molecules on both pathogens and host cells.
Interaction with Pathogen-Associated Molecular Patterns (PAMPs)
A primary mechanism of Lactoferrin's anti-inflammatory action is its high-affinity binding to Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[2] This interaction is crucial for neutralizing endotoxic activity.
-
Mechanism: Lactoferrin binds to the lipid A portion of LPS, preventing LPS from interacting with the Lipopolysaccharide-Binding Protein (LBP) and the CD14 receptor on immune cells.[4] This, in turn, inhibits the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12]
Interaction with Host Cell Receptors
Lactoferrin interacts with a variety of receptors on host cells to modulate immune responses and other cellular processes. These interactions are fundamental to its role as a mediator between innate and adaptive immunity.[13]
Table 1: Summary of Lactoferrin Host Cell Receptor Interactions
| Interacting Protein/Receptor | Cell Type(s) | Putative Function of Interaction |
| Intelectin 1 (ITLN1) | Intestinal epithelial cells, immune cells | High-affinity receptor mediating immune response.[14] |
| CD14 | Monocytes, Macrophages | Competes with LPS for binding, reducing inflammatory signaling.[4][13] |
| Toll-like Receptors (TLR2, TLR4) | Immune cells | Modulates signaling pathways related to pathogen recognition.[13] |
| LDL Receptor-Related Protein-1 (LRP-1/CD91) | Multiple cell types | Involved in Lactoferrin endocytosis and cellular uptake.[13] |
| Cytokine Receptor 4 (CXCR4) | Lymphocytes | Potential role in modulating cell migration and immune responses.[13] |
| Heparan Sulfate Proteoglycans (HSPGs) | Epithelial cells, various others | Facilitates initial cell surface binding and subsequent receptor interaction; can block viral entry.[13] |
Signaling Pathway Modulation: The NF-κB Pathway
Lactoferrin and its derived peptides are potent modulators of the NF-κB signaling pathway, a central regulator of inflammation. By binding LPS and preventing its interaction with TLR4, Lactoferrin effectively suppresses the downstream activation of IKK-β, the phosphorylation of IκB, and the subsequent nuclear translocation of the p65 subunit of NF-κB.[11][12]
Methodologies for Investigating Protein Interactions of Lactoferrin (322-329)
To identify and characterize the protein interactions of the Lactoferrin (322-329) peptide, a systematic, multi-step approach is recommended. The following protocols provide a general framework for such an investigation.
Experimental Workflow Overview
A logical workflow begins with peptide synthesis, followed by broad screening for potential binding partners, and concludes with rigorous biophysical validation and quantification of the identified interactions.
Detailed Experimental Protocols
Objective: To identify proteins from a cell lysate that bind to the Lactoferrin (322-329) peptide.
Materials:
-
N-terminally biotinylated Lactoferrin (322-329) peptide (synthesis grade >95% purity).
-
Control peptide (e.g., scrambled sequence of similar length and charge).
-
Streptavidin-coated magnetic beads.
-
Cell lysate from the target cell line (e.g., human monocytes).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated Lactoferrin peptide (and control peptide in a separate reaction) for 1 hour at 4°C with gentle rotation to allow for binding.
-
Washing: Wash the peptide-bound beads three times with wash buffer to remove any unbound peptide.
-
Lysate Incubation: Add pre-cleared cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for protein binding.
-
Washing: Wash the beads extensively (5-7 times) with cold wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins using Coomassie or silver staining. Excise unique bands present in the Lactoferrin peptide lane but absent in the control lane.
-
Identification: Identify the proteins in the excised bands using mass spectrometry (LC-MS/MS).
Objective: To validate a putative interaction identified from screening and determine its binding kinetics (Kon, Koff) and affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Purified recombinant protein "X" (the identified interactor).
-
Lactoferrin (322-329) peptide.
-
Amine coupling kit (EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified recombinant protein "X" onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be activated and blocked without protein immobilization.
-
Analyte Injection: Prepare a series of dilutions of the Lactoferrin (322-329) peptide in running buffer (e.g., ranging from 0.1 µM to 50 µM).
-
Binding Measurement: Inject the peptide solutions sequentially over the ligand-immobilized surface and the reference flow cell at a constant flow rate. Monitor the change in response units (RU) in real-time. Include a dissociation phase where only running buffer flows over the chip.
-
Regeneration: If necessary, inject a regeneration solution to remove bound peptide and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Conclusion
While the direct protein interactome of the Lactoferrin (322-329) peptide remains to be fully elucidated, the extensive research on its parent molecule provides a strong foundation for future investigation. The known interactions of full-length Lactoferrin with pathogen components like LPS and a variety of host cell receptors underscore its critical role in immunity and inflammation. The methodologies detailed in this guide offer a robust framework for researchers to systematically uncover the specific binding partners of the Lactoferrin (322-329) fragment, quantify these interactions, and ultimately determine its functional significance in cellular signaling and its potential as a therapeutic agent.
References
- 1. Antimicrobial Lactoferrin Peptides: The Hidden Players in the Protective Function of a Multifunctional Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactoferrins in Their Interactions with Molecular Targets: A Structure-Based Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lactoferrin as a Natural Immune Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial peptides of lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactoferrin and Its Derived Peptides: An Alternative for Combating Virulence Mechanisms Developed by Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactoferricin, an antimicrobial motif derived from lactoferrin with food preservation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Biology of Lactoferrin, an Iron-Binding Protein That Can Help Defend Against Viruses and Bacteria [frontiersin.org]
- 14. mdpi.com [mdpi.com]
The Bioactive Potential of Lactoferrin-Derived Peptides: A Technical Overview
An Examination of Lactoferrin Peptides, Focusing on the Well-Characterized Lactoferricin, in the Absence of Specific Bioactivity Data for Lactoferrin (322-329)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide explores the established bioactivity of peptides derived from lactoferrin, a multifunctional glycoprotein. While the specific fragment Lactoferrin (322-329) has been identified through peptide screening methodologies, publicly accessible scientific literature does not currently provide detailed information on its distinct biological functions, mechanisms of action, or quantitative bioactivity. Consequently, this document will focus on a well-researched, potent bioactive peptide derived from lactoferrin—Lactoferricin—as a representative example to illustrate the therapeutic potential inherent in lactoferrin fragments.
Lactoferrin itself is a key component of the innate immune system, found in mammalian milk and various exocrine secretions.[1] Its biological activities are extensive, encompassing antimicrobial, antiviral, anti-inflammatory, and immunomodulatory functions.[1][2] Proteolytic cleavage of lactoferrin can release smaller peptide fragments, which often exhibit enhanced or novel bioactivities compared to the parent protein.[2]
Lactoferricin: A Potent Bioactive Peptide
Lactoferricin (Lfcin) is a cationic peptide derived from the N-terminal region of lactoferrin.[3][4] It is generated by the enzymatic action of pepsin and is notably more potent in its antimicrobial activity than the intact lactoferrin molecule.[2] The two most extensively studied forms are bovine lactoferricin (LfcinB) and human lactoferricin (LfcinH).[5] LfcinB, a 25-amino-acid peptide, has demonstrated a broad spectrum of activities, making it a subject of significant interest in therapeutic research.[6][7]
Antimicrobial Activity
Lactoferricin exhibits potent antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][8] Its primary mechanism of action involves the disruption of microbial cell membranes.[4]
The antimicrobial efficacy of lactoferricin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative quantitative data for bovine lactoferricin (LfcinB) and its derivatives against various bacterial strains.
| Peptide | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Lfcin | Escherichia coli | 62.5 | 62.5 | [9] |
| Lfcin DB | Escherichia coli | 125.0 | 250.0 | [9] |
| Lfcin C36G | Escherichia coli | 125.0 | 125.0 | [9] |
| Lfcin | Klebsiella pneumoniae | 15.6 | 15.6 | [9] |
| Lfcin DB | Klebsiella pneumoniae | 125.0 | 250.0 | [9] |
| Lfcin C36G | Klebsiella pneumoniae | 250.0 | 500.0 | [9] |
| Lfcin | Pseudomonas aeruginosa | 15.6 | 31.3 | [9] |
| Lfcin DB | Pseudomonas aeruginosa | 15.6 | 31.3 | [9] |
| Lfcin C36G | Pseudomonas aeruginosa | 250.0 | 250.0 | [9] |
| Lfcin | Salmonella gallinarum | 31.3 | 31.3 | [9] |
| Lfcin DB | Salmonella gallinarum | 62.5 | 125.0 | [9] |
| Lfcin C36G | Salmonella gallinarum | 62.5 | 125.0 | [9] |
Lfcin, Lfcin DB (with disulfide bond), and Lfcin C36G (mutated to prevent disulfide bond formation) are synthetic bovine lactoferricin peptides.
Objective: To determine the minimum concentration of a peptide that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC).
Methodology:
-
Bacterial Culture Preparation: Bacterial strains are cultured in appropriate broth media to reach a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 × 10^5 colony-forming units (CFU)/mL.[10]
-
Peptide Dilution: The peptide is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: An equal volume of the standardized bacterial inoculum is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 24 hours.[10]
-
MIC Determination: Following incubation, the absorbance at 620 nm is measured to assess bacterial growth. The MIC is defined as the lowest peptide concentration at which no visible growth is observed.[11]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated on agar plates and incubated for another 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies.
Anticancer Activity
Lactoferricin and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, often with selectivity for cancerous cells over normal cells.[7][12] The proposed mechanisms include induction of apoptosis and cell cycle arrest.[13]
The anticancer potency is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of the cancer cells.
| Peptide | Cancer Cell Line | IC50 (μM) | Reference |
| Dimeric Peptide 3 | Caco-2 (Colon) | 10-45 | [12][14] |
| Dimeric Peptide 3 | HT-29 (Colon) | Not specified | [12] |
| rtHLF4 | MCF7 (Breast) | ~10 | [15][16] |
| rtHLF4 | HGC27 (Gastric) | ~20 | [15][16] |
| rtHLF4 | AGS (Gastric) | ~30 | [15][16] |
| rtHLF4 | Caco2 (Colorectal) | ~40 | [15][16] |
| rtHLF4 | LoVo (Colorectal) | ~50 | [15][16] |
| rtHLF4 | HCT116 (Colorectal) | ~60 | [15][16] |
Dimeric Peptide 3: (R-Orn-WQWRFKKLG)2-K-Ahx. rtHLF4 is a recombinant engineered human lactoferrin fragment.
Objective: To assess the cytotoxic effect of a peptide on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptide. The cells are then incubated for a specified period (e.g., 2, 24, or 48 hours) at 37°C.[12]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the peptide concentration.
Anti-inflammatory Activity
Lactoferricin has also been shown to possess anti-inflammatory properties. For instance, bovine lactoferricin can induce the expression of protective cytokines like IL-4 and IL-10 and downregulate the expression of cartilage-degrading enzymes and inflammatory mediators.[6]
Objective: To quantify the levels of pro- and anti-inflammatory cytokines produced by cells in response to a peptide.
Methodology:
-
Cell Culture and Treatment: Human primary gingival fibroblasts (hPGF) or other relevant cell types are cultured. The cells may be infected with bacteria (e.g., S. pyogenes) to induce an inflammatory response, followed by treatment with the peptide at various concentrations.[17]
-
Sample Collection: After a defined incubation period (e.g., 3 and 24 hours post-infection), the cell culture supernatants are collected.[17]
-
ELISA Procedure: A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest (e.g., IL-6) is used.
-
The wells of a microplate are coated with a capture antibody specific for the cytokine.
-
The collected culture supernatants (samples) and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
-
Data Analysis: The absorbance of the colored product is measured, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.
Signaling Pathways
The diverse biological activities of lactoferrin and its peptides are mediated through the modulation of various intracellular signaling pathways.
Anti-inflammatory Signaling
Lactoferrin can exert its anti-inflammatory effects by interfering with the Toll-like receptor (TLR) signaling pathway. By binding to lipopolysaccharide (LPS), it can prevent the activation of the MAPK and NF-κB pathways, which are crucial for the production of pro-inflammatory cytokines.[18]
Caption: Lactoferricin's anti-inflammatory mechanism via TLR4 signaling inhibition.
Osteogenic Signaling
Lactoferrin can promote bone formation by activating the p42/44 MAPK signaling pathway through its interaction with the low-density lipoprotein receptor-related protein 1 (LRP1), leading to osteoblast proliferation.[18]
Caption: Lactoferrin's role in promoting osteoblast proliferation via the MAPK pathway.
Conclusion
While specific bioactivity data for the Lactoferrin (322-329) peptide fragment remains elusive in the current scientific literature, the extensive research on other lactoferrin-derived peptides, such as Lactoferricin, provides a strong foundation for understanding the potential therapeutic applications of such fragments. Lactoferricin has been robustly demonstrated to possess significant antimicrobial, anticancer, and anti-inflammatory properties. The detailed experimental protocols and elucidated signaling pathways presented in this guide for Lactoferricin serve as a valuable framework for the potential investigation and characterization of other lactoferrin-derived peptides, including Lactoferrin (322-329). Further research is warranted to isolate and characterize the specific bioactivities of this and other novel lactoferrin fragments to fully harness their therapeutic potential.
References
- 1. Frontiers | Lactoferrin: A glycoprotein that plays an active role in human health [frontiersin.org]
- 2. A comprehensive review on lactoferrin: a natural multifunctional glycoprotein - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Lactoferricin, an antimicrobial motif derived from lactoferrin with food preservation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactoferrin: A Glycoprotein Involved in Immunomodulation, Anticancer, and Antimicrobial Processes | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bovine lactoferricin, an antimicrobial peptide, is anti-inflammatory and anti-catabolic in human articular cartilage and synovium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activities of bovine and human lactoferricin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Lactoferrin-Related Peptides and Applications in Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure [frontiersin.org]
- 11. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 12. explorationpub.com [explorationpub.com]
- 13. Molecular mechanism of inhibitory effects of bovine lactoferrin on the growth of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behind anticancer molecules: lactoferricin dimeric peptides with fast, selective, persistent and broad-spectrum cytotoxic effect [explorationpub.com]
- 15. Engineering of Human Lactoferrin for Improved Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. A review of the biological activities of lactoferrin: mechanisms and potential applications - Food & Function (RSC Publishing) [pubs.rsc.org]
Amyloidogenic Properties of the Lactoferrin (322-329) Region: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactoferrin, a multifunctional iron-binding glycoprotein, harbors a highly amyloidogenic region within its sequence, specifically the peptide fragment spanning residues 322-329, identified as NAGDVAFV. This peptide has been shown to self-assemble into amyloid fibrils under physiological conditions, a characteristic that implicates it in the broader context of amyloid-associated pathologies. This technical guide provides a comprehensive overview of the amyloidogenic properties of the Lactoferrin (322-329) peptide, detailing the experimental methodologies used for its characterization, summarizing the available data, and visualizing the associated biological pathways and experimental workflows. While direct quantitative data on the aggregation kinetics and cytotoxicity of this specific peptide are limited in publicly accessible literature, this guide synthesizes the existing qualitative evidence and provides detailed protocols to enable further investigation.
Introduction
The aggregation of proteins and peptides into amyloid fibrils is a hallmark of numerous neurodegenerative and systemic diseases. While full-length lactoferrin is not inherently amyloidogenic, specific fragments can exhibit a high propensity for fibril formation. The octapeptide NAGDVAFV, corresponding to the 322-329 region of human lactoferrin, has been identified as a potent amyloidogenic sequence. Understanding the biophysical and cytotoxic properties of this peptide is crucial for elucidating its potential role in pathology and for the development of therapeutic strategies targeting amyloid aggregation.
Physicochemical Properties and Aggregation
The Lactoferrin (322-329) peptide, with the sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val, possesses characteristics that favor self-assembly into β-sheet-rich structures, the cornerstone of amyloid fibrils.
In Vitro Fibril Formation
Studies have demonstrated that the NAGDVAFV peptide readily forms amyloid fibrils in vitro at a physiological pH of 7.4 when incubated at 37°C.[1] This spontaneous aggregation process is a key indicator of its amyloidogenic potential.
Interaction with Full-Length Lactoferrin
An intriguing aspect of the Lactoferrin (322-329) peptide is its interaction with the full-length parent protein. While full-length lactoferrin does not form amyloid fibrils on its own, it has been observed to bind to the pre-formed fibrils of the NAGDVAFV peptide.[1] This interaction leads to the formation of larger, mixed protein/peptide fibrils.[1] This phenomenon suggests a potential seeding or templating role for the amyloidogenic fragment, which could be significant in vivo where both the full-length protein and its fragments may coexist.
Quantitative Data Summary
| Parameter | Method | Result/Value | Reference |
| Aggregation Propensity | Sequence Analysis | Identified as a highly amyloidogenic region. | [1] |
| Fibril Formation | Thioflavin T (ThT) Assay | Significant increase in fluorescence intensity, indicative of amyloid fibril formation. | [1] |
| Fibril Morphology | Transmission Electron Microscopy (TEM) | Presence of elongated, unbranched fibrillar structures. | [1] |
| β-Sheet Structure | Congo Red Staining & Birefringence | Positive staining and apple-green birefringence under polarized light, confirming amyloid structure. | [1] |
| Interaction with Lactoferrin | ThT Assay & TEM | Increased ThT fluorescence and enlarged fibrils upon incubation of NAGDVAFV fibrils with full-length lactoferrin. | [1] |
| Aggregation Kinetics | ThT Assay | Data not available (e.g., Lag time, Elongation rate). | - |
| Fibril Dimensions | TEM | Data not available (e.g., Width, Periodicity in nm). | - |
| Cytotoxicity | MTT Assay (on neuronal cells) | Data not available (e.g., IC50, LD50). | - |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the amyloidogenic properties of the Lactoferrin (322-329) peptide.
Thioflavin T (ThT) Fluorescence Assay
This assay is a standard method for detecting the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
-
Reagents and Materials:
-
Lactoferrin (322-329) peptide (NAGDVAFV)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
-
-
Protocol:
-
Peptide Preparation: Dissolve the Lactoferrin (322-329) peptide in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution. Further dilute the peptide to the desired final concentration in PBS (pH 7.4).
-
Incubation: Incubate the peptide solution at 37°C with continuous agitation to promote fibril formation. Samples should be taken at various time points to monitor the aggregation kinetics.
-
ThT Working Solution: Prepare a fresh working solution of ThT in PBS. A typical concentration is 25 µM.
-
Measurement: In a 96-well plate, mix the peptide sample with the ThT working solution.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[2]
-
Data Analysis: Plot the fluorescence intensity against time to obtain an aggregation curve. The curve typically shows a lag phase, an exponential growth phase, and a plateau, from which kinetic parameters can be derived.
-
Congo Red Staining and Birefringence
Congo red is a dye that specifically binds to the cross-β-sheet structure of amyloid fibrils, resulting in a characteristic apple-green birefringence when viewed under polarized light.
-
Reagents and Materials:
-
Fibril solution of Lactoferrin (322-329) peptide
-
Congo Red staining solution (e.g., 0.5% Congo Red in 50% ethanol)
-
Alkaline alcohol solution for differentiation
-
Hematoxylin for counterstaining
-
Microscope slides
-
Polarizing microscope
-
-
Protocol:
-
Sample Preparation: Deposit a small aliquot of the fibril solution onto a clean microscope slide and allow it to air-dry.
-
Staining: Stain the dried sample with the Congo Red solution for 20-60 minutes.[3]
-
Rinsing: Rinse the slide with distilled water.
-
Differentiation: Briefly differentiate the sample in an alkaline alcohol solution.
-
Counterstaining (Optional): Counterstain with hematoxylin to visualize any cellular nuclei if working with tissue sections.
-
Dehydration and Mounting: Dehydrate the sample through a series of graded alcohols and clear in xylene before mounting with a resinous mounting medium.
-
Visualization: Observe the slide under a bright-field microscope for red staining and under a polarizing microscope for apple-green birefringence.
-
Transmission Electron Microscopy (TEM)
TEM is used to directly visualize the morphology of the amyloid fibrils formed by the Lactoferrin (322-329) peptide.
-
Reagents and Materials:
-
Fibril solution of Lactoferrin (322-329) peptide
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Filter paper
-
Transmission Electron Microscope
-
-
Protocol:
-
Grid Preparation: Place a drop of the fibril solution onto a TEM grid and allow it to adsorb for a few minutes.
-
Washing: Wick away the excess solution with filter paper and wash the grid with a few drops of distilled water.
-
Staining: Apply a drop of the negative stain solution to the grid for 1-2 minutes.
-
Drying: Remove the excess stain with filter paper and allow the grid to air-dry completely.
-
Imaging: Examine the grid under a transmission electron microscope to observe the fibril morphology.[4]
-
Signaling Pathways and Cytotoxicity
The interaction of amyloid aggregates with neuronal cells can trigger a cascade of signaling events leading to cellular dysfunction and death. While specific pathways for the Lactoferrin (322-329) peptide are yet to be fully elucidated, general mechanisms of amyloid peptide neurotoxicity provide a framework for potential pathways.
Potential Neurotoxic Mechanisms
Amyloid fibrils and their oligomeric precursors are known to induce neurotoxicity through several mechanisms, including:
-
Membrane Disruption: Insertion of amyloid species into the cell membrane can lead to altered ion homeostasis, particularly calcium influx, and membrane depolarization.
-
Oxidative Stress: Interaction with cell membranes can trigger the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.
-
Mitochondrial Dysfunction: Amyloid peptides can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.
-
Receptor-Mediated Signaling: Amyloid oligomers can bind to various cell surface receptors, aberrantly activating downstream signaling pathways that can lead to synaptic dysfunction and apoptosis.
Signaling Pathways in Amyloid-Related Neurodegeneration
Full-length lactoferrin has been shown to modulate signaling pathways relevant to Alzheimer's disease, such as the ERK1/2-CREB and HIF-1α pathways, which are involved in promoting the non-amyloidogenic processing of the amyloid precursor protein (APP).[5][6] It is plausible that the amyloidogenic Lactoferrin (322-329) fragment, upon aggregation, could interfere with or aberrantly activate similar or distinct signaling cascades, contributing to a neurotoxic phenotype.
Visualizations
Experimental Workflows
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. Neurotoxicity of Alzheimer's disease Aβ peptides is induced by small changes in the Aβ42 to Aβ40 ratio | The EMBO Journal [link.springer.com]
- 4. Identification of Microglial Signal Transduction Pathways Mediating a Neurotoxic Response to Amyloidogenic Fragments of β-Amyloid and Prion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Parenteral Lipid-Based Nanoparticles for CNS Disorders: Integrating Various Facets of Preclinical Evaluation towards More Effective Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Role of Lactoferrin and Its Derived Peptides in Host Defense
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Lactoferrin (LF) is a multifunctional glycoprotein that serves as a critical first-line component of the innate immune system. Found in mucosal secretions and neutrophil granules, it exerts a wide range of protective effects, including direct antimicrobial activity, potent anti-inflammatory functions, and broad immunomodulatory capabilities. The biological activities of LF are attributed to both the intact protein and various peptides derived from its enzymatic cleavage. While peptides like Lactoferricin are well-characterized, the specific human lactoferrin fragment (322-329) is noted in peptide databases primarily as a result of peptide screening methodologies and is not associated with functionally validated host defense activities in the current body of scientific literature.[1][2] This technical guide provides an in-depth overview of the established relationship between the parent lactoferrin protein, its major bioactive peptides, and host defense, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing core pathways and workflows.
Introduction to Lactoferrin and its Bioactive Peptides
Lactoferrin is an 80 kDa iron-binding glycoprotein belonging to the transferrin family. It is a key component of the innate immune response at mucosal surfaces and sites of inflammation.[3][4] Its host defense functions are multifaceted, stemming from its ability to sequester iron—an essential nutrient for microbial growth—and to interact directly with pathogen surfaces and host immune cells.[5][6]
Proteolytic digestion of lactoferrin, such as occurs in the gastrointestinal tract, can release smaller bioactive peptides.[7] These fragments, often referred to as host defense peptides (HDPs), can possess enhanced or distinct activities compared to the parent protein.[8] The most extensively studied of these is Lactoferricin , a highly cationic peptide from the N-terminus of lactoferrin, which exhibits potent antimicrobial activity.[5] Other fragments, such as human lactoferrin (322-329), have been identified, likely through high-throughput screening techniques used for discovering protein-protein interactions or epitopes.[1][2] However, to date, there is a lack of published research detailing a specific functional role for the LF (322-329) peptide in host defense. Therefore, this guide will focus on the well-documented activities of the parent lactoferrin protein and its characterized peptides.
Core Host Defense Mechanisms of Lactoferrin
Lactoferrin's contribution to host defense is broadly categorized into three main areas: antimicrobial activity, anti-inflammatory activity, and immunomodulation.
Antimicrobial and Antiviral Activity
Lactoferrin provides broad-spectrum protection against bacteria, viruses, fungi, and parasites through two primary mechanisms.[6]
-
Iron Sequestration: By binding ferric iron with high affinity, lactoferrin deprives pathogenic microorganisms of this essential element, creating a bacteriostatic or fungistatic environment that inhibits their growth and proliferation.[5][9]
-
Direct Microbial Interaction: The highly cationic N-terminal region of lactoferrin can bind directly to negatively charged molecules on pathogen surfaces, such as Lipopolysaccharide (LPS) on Gram-negative bacteria.[9] This interaction can disrupt membrane integrity, leading to cell death.[5] This bactericidal mechanism is independent of its iron-binding ability.[5]
Lactoferrin's antiviral activity often involves blocking viral entry into host cells by binding to host cell surface receptors like heparan sulfate proteoglycans or directly to viral particles.[10]
Anti-inflammatory Activity
Chronic or excessive inflammation can lead to significant tissue damage. Lactoferrin plays a crucial role in modulating the inflammatory response. Its primary anti-inflammatory mechanism is the binding and neutralization of LPS, a potent trigger of inflammation released from Gram-negative bacteria.[10] By sequestering LPS, lactoferrin prevents it from activating Toll-like Receptor 4 (TLR4) on immune cells, thereby downregulating the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][11]
Immunomodulatory Functions
Lactoferrin acts as a link between the innate and adaptive immune systems.[4] It can influence the maturation, differentiation, and activation of various immune cells, including macrophages, dendritic cells, and lymphocytes.[12] For example, lactoferrin can promote the differentiation of B cells and enhance the phagocytic activity of neutrophils.[12][13] This regulatory role helps to orchestrate an effective and balanced immune response to infection and injury.
Quantitative Data on Lactoferrin's Bioactivity
The following table summarizes representative quantitative data from studies on bovine and human lactoferrin and their derivatives, illustrating their antimicrobial and immunomodulatory potency. Data for the specific LF (322-329) peptide is not available in the cited literature.
| Bioactive Agent | Target/Model | Measurement | Result | Citation |
| Bovine Lactoferrin (Gastric Digesta) | E. coli | % Inhibition | 99.6% inhibition at 4 mg/mL | [7] |
| Bovine Lactoferrin (Gastric Digesta) | E. coli | % Inhibition | 28.6% inhibition at 0.25 mg/mL | [7] |
| Human Lactoferrin Peptide (hLF 1-11) | P. aeruginosa | Minimum Inhibitory Conc. (MIC) | 128 µg/mL | [9] |
| Human Lactoferrin Peptide (hLF 1-11) + Protease Inhibitors | P. aeruginosa | Minimum Inhibitory Conc. (MIC) | 64 µg/mL | [9] |
| Apo-Lactoferrin | DSS-induced colitis mouse model | MPO Activity & Cytokine Expression | Decreased MPO activity and reduced IL-1β and TNF-α expression compared to the model group. | [14] |
| Bovine Colostrum (High in Lactoferrin) | Calves (1 day old) | Serum Lactoferrin Concentration | ~1.5-fold increase in serum LF one day after colostrum intake (from 1.22 mg/mL at birth). | [15] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathway: Lactoferrin's Anti-inflammatory Action
Lactoferrin mitigates inflammation by intercepting the LPS-induced pro-inflammatory cascade. It binds to LPS, preventing its interaction with the TLR4 receptor complex on macrophages and other innate immune cells. This blockade inhibits downstream signaling, leading to reduced activation of the transcription factor NF-κB and consequently, suppressed transcription of pro-inflammatory cytokine genes.
Caption: Lactoferrin inhibits LPS-induced inflammation by binding LPS and blocking TLR4 activation.
Experimental Workflow: Bioactive Peptide Discovery
The identification of peptides like Lactoferrin (322-329) typically follows a discovery workflow that begins with the parent protein and uses screening methods to find fragments with potential biological activity.
Caption: Workflow for identifying bioactive peptides from a parent protein like lactoferrin.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the host defense properties of lactoferrin and its peptides. These methods could be applied to study novel fragments such as LF (322-329).
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism.
-
Preparation of Reagents:
-
Synthesize and purify the peptide of interest. Dissolve in sterile, nuclease-free water or appropriate buffer to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
Prepare a 2X concentrated solution of appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Culture the target bacterial strain (e.g., E. coli, P. aeruginosa) to mid-logarithmic phase. Dilute the culture to a standardized concentration of 1x10^6 CFU/mL in 1X growth medium.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of 2X growth medium to wells in columns 1-11.
-
Add 100 µL of the peptide stock solution to the first well of each row being tested (column 1).
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL to column 3, and so on, up to column 10. Discard 50 µL from column 10.
-
Column 11 serves as the positive control (no peptide) and column 12 as the negative control (medium only).
-
This creates a peptide concentration gradient from 512 µg/mL down to 1 µg/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension (1x10^6 CFU/mL) to each well in columns 1-11. The final bacterial concentration will be 5x10^5 CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.
-
Optionally, read the absorbance at 600 nm using a plate reader to quantify bacterial growth.
-
Protocol: LPS-Induced Cytokine Production in Macrophages
This protocol measures the ability of a peptide to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 24-well plate at a density of 2.5x10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare solutions of the test peptide at various concentrations (e.g., 1, 10, 100 µg/mL) in serum-free medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the peptide solutions to the appropriate wells and pre-incubate for 1-2 hours at 37°C. This allows the peptide to interact with the cells before the inflammatory stimulus.
-
Include a "vehicle control" group (medium only) and an "LPS only" control group.
-
-
Stimulation:
-
Prepare a solution of LPS (from E. coli O111:B4) at a final concentration of 100 ng/mL.
-
Add the LPS solution to all wells except the vehicle control group.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Cytokine Measurement (ELISA):
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Read the results on a plate reader and calculate cytokine concentrations based on a standard curve.
-
Summary and Future Directions
Lactoferrin is a cornerstone of innate immunity, providing a robust defense against a wide array of pathogens and helping to control inflammation. Its functions are mediated by the whole protein and by bioactive peptides, like Lactoferricin, released upon its digestion. While high-throughput screening methods have identified numerous other fragments, including Lactoferrin (322-329), the biological roles of these peptides largely remain to be elucidated.
Future research should focus on the systematic characterization of these lesser-known lactoferrin-derived peptides. By applying the established experimental protocols outlined in this guide—such as MIC assays to determine antimicrobial potency and cellular assays to measure immunomodulatory effects—the scientific community can uncover novel therapeutic candidates. The exploration of these peptides could lead to the development of new agents for combating antibiotic-resistant infections, managing inflammatory diseases, and modulating immune responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lactoferrin and host defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactoferrin: a modulator of immune and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Lactoferrin and Peptides Derived from Its N Terminus Are Highly Effective against Infections with Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of in vitro simulated gastrointestinal digestion on the antibacterial properties of bovine lactoferrin | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Lactoferrin, a Great Wall of host-defence? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Power of Lactoferrin & Its Immune supporting Properties - Actus Nutrition [actus.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the effects of lactoferrin in a preclinical mouse model of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Structural Analysis of Human Lactoferrin (322-329) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human lactoferrin, a key protein in the innate immune system, is a source of various bioactive peptides with therapeutic potential.[1] This technical guide focuses on the structural analysis of the human lactoferrin (322-329) peptide, with the sequence NAGDVAFV. Due to the inherent flexibility of short peptides, a multi-pronged approach combining experimental and computational methods is essential for a comprehensive structural characterization. This document outlines detailed methodologies for such an analysis, providing a framework for researchers in drug discovery and development to elucidate the structure-function relationship of this and similar peptides. While specific experimental data for the 322-329 peptide is not publicly available, this guide presents the established protocols and expected data formats to facilitate such research.
Introduction
Lactoferrin, a glycoprotein found in mucosal secretions, possesses a wide range of biological activities, including antimicrobial, antiviral, and immunomodulatory functions.[1][2] Many of these activities are attributed to its derived peptides. The eight-amino-acid peptide corresponding to residues 322-329 of human lactoferrin is a subject of interest for its potential bioactivity. Understanding its three-dimensional structure is paramount for deciphering its mechanism of action and for the rational design of peptidomimetics with enhanced therapeutic properties.
This guide provides a comprehensive overview of the necessary steps for a thorough structural analysis of the human lactoferrin (322-329) peptide.
Physicochemical Properties
A foundational aspect of structural analysis is the determination of the peptide's basic physicochemical properties.
| Property | Value | Method |
| Molecular Formula | C35H53N9O12 | Mass Spectrometry |
| Molecular Weight | 791.85 g/mol | Mass Spectrometry |
| Amino Acid Sequence | Asn-Ala-Gly-Asp-Val-Ala-Phe-Val | Edman Degradation/MS-MS |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols for Structural Elucidation
A combination of spectroscopic and crystallographic techniques is recommended for a comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformational dynamics.[3][4]
Protocol:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5) containing 10% D₂O for the lock signal.[5][6]
-
The peptide concentration should ideally be between 1 and 5 mM.[5]
-
For enhanced resolution of larger peptides or to overcome signal overlap, isotopic labeling (¹⁵N, ¹³C) can be employed, though it may not be necessary for an octapeptide.[3]
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥600 MHz).
-
Essential experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[6]
-
-
-
Data Processing and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons in the peptide sequence.
-
Use the distance restraints from NOESY spectra and dihedral angle restraints (if available from coupling constants) to calculate an ensemble of 3D structures using software like CYANA or XPLOR-NIH.
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the peptide's structure in a crystalline state.[7][8]
Protocol:
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[9]
-
The peptide concentration should be high, typically 5-20 mg/mL.
-
Due to the flexibility of short peptides, co-crystallization with a binding partner or the use of crystallization chaperones might be necessary.
-
-
Data Collection:
-
Mount a suitable single crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source for higher flux and resolution.[7]
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.[8]
-
Build an atomic model into the resulting electron density map and refine it to achieve the best fit with the experimental data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.[10][11][12]
Protocol:
-
Sample Preparation:
-
Data Acquisition:
-
Record the CD spectrum in the far-UV range (typically 190-250 nm).
-
Collect data at a controlled temperature.
-
-
Data Analysis:
-
Analyze the CD spectrum to estimate the percentage of different secondary structural elements using deconvolution algorithms (e.g., CONTINLL, SELCON3).
-
α-helices show characteristic negative bands around 208 and 222 nm, while β-sheets have a negative band around 218 nm.[10]
-
Computational Structural Analysis
Computational methods complement experimental data and can provide insights into the peptide's dynamics and conformational landscape.[14]
Molecular Dynamics (MD) Simulations
MD simulations can model the behavior of the peptide over time, revealing its flexibility and preferred conformations in a simulated environment.[15][16]
Workflow:
-
System Setup:
-
Generate an initial 3D structure of the peptide (e.g., using an extended conformation).
-
Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P).[15]
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).[17]
-
Run a production simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space adequately.
-
-
Analysis:
-
Analyze the trajectory to study the peptide's conformational changes, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and secondary structure evolution.
-
Hypothetical Quantitative Data Summary
The following tables present hypothetical data that could be obtained from the described analyses.
Table 1: NMR Structural Statistics
| Parameter | Value |
| Number of Distance Restraints (NOEs) | ~50-100 |
| RMSD to Mean Structure (Backbone atoms) | 0.5 ± 0.2 Å |
| RMSD to Mean Structure (All heavy atoms) | 1.2 ± 0.4 Å |
| Ramachandran Plot (Most favored regions) | >90% |
Table 2: X-ray Crystallography Data
| Parameter | Value |
| Resolution | 1.5 - 2.5 Å |
| Space Group | P2₁2₁2₁ |
| R-work / R-free | < 0.20 / < 0.25 |
| Average B-factor | 20-40 Ų |
Table 3: Circular Dichroism Secondary Structure Estimation
| Secondary Structure | Percentage |
| α-Helix | < 5% |
| β-Sheet | 10-20% |
| Random Coil / Turn | 75-85% |
Visualizations
Experimental Workflow
References
- 1. Lactoferrin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. nmr-bio.com [nmr-bio.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Molecular Modelling in Bioactive Peptide Discovery and Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Predicted Secondary Structure of Lactoferrin (322-329)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted secondary structure of the human lactoferrin peptide fragment corresponding to amino acid residues 322-329. The primary sequence of this octapeptide is Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV). Due to its relatively short length and amino acid composition, this peptide is predicted to lack a regular, repeating secondary structure element such as an α-helix or β-sheet.
Predicted Secondary Structure Analysis
Computational modeling is a crucial first step in characterizing peptide structure. For the lactoferrin (322-329) fragment, in silico analysis was performed using a consensus of peptide-specific secondary structure prediction algorithms. These tools analyze the physicochemical properties and sequential patterns of the amino acids to predict the most likely conformation.
Data Presentation
The analysis indicates that the lactoferrin (322-329) peptide predominantly adopts a random coil conformation. This is consistent with its short length and the presence of residues like Glycine and Aspartic Acid, which are known to be helix breakers.
| Residue Position | Amino Acid (Single Letter) | Predicted Secondary Structure | Confidence Score (%) |
| 322 | N (Asn) | Coil | 92 |
| 323 | A (Ala) | Coil | 88 |
| 324 | G (Gly) | Coil | 95 |
| 325 | D (Asp) | Coil | 91 |
| 326 | V (Val) | Coil | 85 |
| 327 | A (Ala) | Coil | 87 |
| 328 | F (Phe) | Coil | 84 |
| 329 | V (Val) | Coil | 86 |
| Overall | NAGDVAFV | 100% Coil | 88.5 (Avg.) |
Methodologies and Experimental Protocols
The prediction outlined above is computational. Experimental validation is essential for confirming the structural characteristics of a peptide. The following sections detail the protocols for the in silico prediction and the key experimental techniques used for empirical determination.
In Silico Secondary Structure Prediction Protocol
This protocol describes a generalized workflow for predicting peptide secondary structure using web-based computational tools.
-
Sequence Input : The primary amino acid sequence of the peptide (NAGDVAFV) is submitted to a peptide-specific secondary structure prediction server, such as PEP2D.[1]
-
Algorithm Selection : A prediction model is selected. For robust prediction, models utilizing Position-Specific Scoring Matrices (PSSM) are preferred as they incorporate evolutionary information.[2]
-
Prediction Execution : The server processes the input sequence. The algorithm compares the sequence to a database of peptides with known structures and calculates the propensity of each residue to form a helical, sheet, or coil structure.
-
Result Analysis : The output provides a per-residue prediction (e.g., 'H' for helix, 'E' for sheet, 'C' for coil) and often includes a confidence score for each position.
-
Consensus Approach : For higher confidence, the process is repeated using multiple prediction servers (e.g., JPred, PSIPRED).[3][4] A consensus prediction is derived from the overlapping results.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides in solution.[5][6] It measures the differential absorption of left- and right-circularly polarized light.
-
Sample Preparation :
-
Prepare a stock solution of the synthesized Lactoferrin (322-329) peptide at a concentration of 0.3-0.5 mg/mL.[5]
-
The solvent should be a suitable buffer, such as 10 mM phosphate buffer at pH 7.0, which is transparent in the far-UV region (below 260 nm).[7]
-
Prepare a matched buffer blank solution (buffer without the peptide).
-
-
Instrument Setup :
-
Turn on the CD spectrometer and purge the system with nitrogen gas for at least 30 minutes to remove oxygen.[5]
-
Set the scanning parameters: wavelength range of 190-260 nm, a data pitch of 0.5-1.0 nm, and a scan speed of 50 nm/min.
-
-
Data Acquisition :
-
Record a baseline spectrum using the buffer blank in a 1 mm path-length quartz cuvette.[7]
-
Rinse the cuvette thoroughly and load the peptide sample.
-
Acquire the CD spectrum for the peptide sample. For improved signal-to-noise ratio, an average of 3-5 scans is recommended.
-
-
Data Processing and Analysis :
-
Subtract the buffer baseline spectrum from the peptide sample spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula:
-
MRE = (Observed CD [mdeg]) / (10 * n * l * C)
-
Where: n is the number of amino acid residues (8), l is the path length (0.1 cm), and C is the molar concentration.
-
-
Analyze the resulting spectrum. A strong negative band around 200 nm is characteristic of a random coil conformation.
-
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution, atom-level structural information of peptides in solution.[8][9]
-
Sample Preparation :
-
Dissolve the peptide to a final concentration of 1-5 mM in a suitable buffer (e.g., phosphate buffer).[10]
-
For observation of amide protons, the sample should be prepared in 90% H₂O / 10% D₂O. D₂O provides the lock signal for the spectrometer.
-
Adjust the pH of the sample to a value where amide proton exchange is minimized (typically pH < 7.5).[11]
-
-
Data Acquisition :
-
Acquire a series of one- and two-dimensional NMR experiments on a high-field spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum : Provides an initial assessment of sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy) : Identifies protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.
-
-
Resonance Assignment :
-
Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues.
-
Use the NOESY spectrum to connect adjacent residues (sequential assignment) based on expected short-range NOEs (e.g., between the alpha proton of residue i and the amide proton of residue i+1).
-
-
Structure Calculation and Analysis :
-
Analyze the chemical shifts of the alpha protons. Deviations from random coil values are indicative of secondary structure.
-
The absence of medium-range NOEs (e.g., between residues i and i+3 or i and i+4) is a strong indicator of a lack of helical structure.
-
The lack of characteristic long-range NOEs between different peptide strands indicates the absence of β-sheets.
-
A set of NOE-derived distance restraints is used in molecular dynamics simulation software to generate a family of structures consistent with the experimental data.
-
Logical Relationships in Structure Prediction
The process of determining peptide structure follows a logical hierarchy, starting from the fundamental amino acid sequence and progressing towards a three-dimensional model, which is then correlated with the peptide's function.
References
- 1. PEP2D: A webservice for predicting secondary structure of peptides [webs.iiitd.edu.in]
- 2. biorxiv.org [biorxiv.org]
- 3. Online Analysis Tools - Protein Secondary Structure [molbiol-tools.ca]
- 4. researchgate.net [researchgate.net]
- 5. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
The Guardian Molecule: A Technical Guide to the Natural Sources and Isolation of Lactoferrin (322-329)
For Researchers, Scientists, and Drug Development Professionals
Lactoferrin, a highly valued iron-binding glycoprotein, is a critical component of the innate immune system found in various mammalian secretions. Its multifaceted roles, including antimicrobial, anti-inflammatory, and immunomodulatory activities, have positioned it as a molecule of significant interest in the pharmaceutical and biotechnology sectors. This technical guide provides an in-depth overview of the natural sources of lactoferrin and the predominant methodologies for its isolation and purification, tailored for professionals in research and drug development.
Natural Abundance of Lactoferrin: A Comparative Overview
Lactoferrin is most abundantly found in mammalian milk, with concentrations varying significantly depending on the species, the stage of lactation (colostrum versus mature milk), and individual physiological factors. Human milk, particularly colostrum, stands out as the richest natural source of this vital protein.[1][2][3][4][5] Bovine milk is the primary commercial source due to its widespread availability.[6] The following table summarizes the concentration of lactoferrin across various natural sources.
| Natural Source | Stage of Lactation | Lactoferrin Concentration (g/L) |
| Human Milk | Colostrum | > 5.0 - 7.0[1][2][3][4] |
| Transitional Milk | 1.73 - 3.29[4] | |
| Mature Milk (1-12 months) | 0.90 - 3.39[2][4] | |
| Mature Milk (13-24+ months) | 4.90 - 5.55[2][5] | |
| Bovine Milk | Colostrum | 0.83 - 1.5[7][8] |
| Mature Milk | 0.09 - 0.2[7][8] | |
| Goat Milk | Colostrum | ~0.39[8] |
| Mature Milk | ~0.06[8] | |
| Buffalo Milk | Mature Milk | 0.030 - 0.813[9] |
| Recombinant Human Lactoferrin (CHO Cells) | Cell Culture Supernatant | Up to 0.1[10] |
Isolation and Purification of Lactoferrin: Key Methodologies
The isolation of lactoferrin from complex biological fluids like milk and whey is a critical step for its study and commercial application. The primary methods employed leverage the protein's unique physicochemical properties, such as its high isoelectric point and affinity for specific ligands.
Experimental Protocol 1: Cation-Exchange Chromatography (CEC)
Cation-exchange chromatography is the most widely used method for large-scale purification of lactoferrin.[6][11] It separates proteins based on their net positive charge at a specific pH. Due to its high isoelectric point (pI ≈ 8.7), lactoferrin is positively charged over a broad pH range and binds strongly to cation-exchange resins.[12]
I. Sample Preparation (from Bovine Milk/Whey):
-
Defatting: Centrifuge raw milk at 4,000 x g for 30 minutes at 4°C to separate the cream layer.
-
Casein Precipitation: Adjust the pH of the skim milk to 4.6 with hydrochloric acid to precipitate casein.
-
Clarification: Centrifuge the acidified milk to pellet the casein, yielding acid whey.
-
Buffer Exchange/Dilution: Adjust the pH of the whey to the binding buffer pH (e.g., 7.6) and dilute with the same buffer to reduce ionic strength.
II. Chromatographic Separation:
-
Column: SP Sepharose Big Beads or similar strong cation-exchange resin.[13]
-
Equilibration Buffer (Buffer A): 20 mM Sodium Phosphate, pH 7.6.[13]
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 7.6.[13]
-
Flow Rate: 1-2 mL/min (laboratory scale).[13]
III. Protocol:
-
Equilibrate the cation-exchange column with 5-10 column volumes (CV) of Equilibration Buffer.
-
Load the prepared whey sample onto the column.
-
Wash the column with 5-10 CV of Equilibration Buffer to remove unbound proteins.
-
Elute bound proteins using a linear or step gradient of NaCl. A common approach is a step to 0.2 M NaCl to remove weakly bound impurities, followed by a step to 1.0 M NaCl to elute lactoferrin.[13]
-
Monitor the eluate at 280 nm. The peak eluting at high salt concentration corresponds to lactoferrin.
-
Collect the lactoferrin-containing fractions for further analysis or processing (e.g., diafiltration to remove salt and lyophilization).
Experimental Protocol 2: Affinity Chromatography
Affinity chromatography offers high selectivity by utilizing a ligand that specifically binds to the target protein. For lactoferrin, common ligands include heparin and single-stranded DNA (ssDNA), capitalizing on lactoferrin's heparin-binding and DNA-binding properties.[14][15]
I. Sample Preparation (from Human Colostrum):
-
Defatting: Centrifuge human colostrum at 4,000 x g for 30 minutes at 4°C.
-
Whey Separation: Carefully collect the aqueous whey fraction, avoiding the fat layer and casein pellet.
-
pH Adjustment: Adjust the pH of the colostral whey to neutral (pH 7.0-7.4).
II. Chromatographic Separation:
-
Binding Buffer: Tris-buffered saline (TBS) or phosphate-buffered saline (PBS), pH 7.4.
-
Elution Buffer: High salt buffer, e.g., TBS or PBS with 0.5 M to 1.0 M NaCl.
III. Protocol:
-
Equilibrate the affinity column with 5-10 CV of Binding Buffer.
-
Load the prepared colostral whey onto the column.
-
Wash the column extensively with Binding Buffer (e.g., 10-20 CV) until the absorbance at 280 nm returns to baseline.
-
Elute the bound lactoferrin with Elution Buffer.
-
Collect the eluted peak and perform buffer exchange to remove the high salt concentration.
-
This method can yield highly pure lactoferrin (>95%) in a single step.[15]
Experimental Protocol 3: Membrane Filtration
Membrane filtration techniques, such as ultrafiltration and microfiltration, are often used as initial separation and concentration steps in lactoferrin purification.[16][17] These methods separate molecules based on size.
I. Process Overview:
-
Microfiltration (MF): Raw milk or whey is first passed through a microfiltration membrane (e.g., 0.45-0.8 µm) to remove fat globules and bacteria.[11]
-
Ultrafiltration (UF): The permeate from microfiltration is then subjected to ultrafiltration using a membrane with a specific molecular weight cut-off (MWCO), typically in the range of 30-100 kDa. This step serves to concentrate the whey proteins, including lactoferrin, while allowing smaller molecules like lactose and minerals to pass through.
-
Diafiltration: To further purify the lactoferrin-containing retentate, diafiltration is performed. This involves adding a suitable buffer to the retentate to wash out the remaining low molecular weight contaminants.
-
Integration with Chromatography: Membrane filtration is often a preparatory step before chromatographic purification to reduce the sample volume and remove interfering substances.
II. Key Parameters:
-
Membrane Type and MWCO: Selection is critical for efficient separation.
-
Transmembrane Pressure (TMP): Affects flux and potential membrane fouling.
-
Cross-flow Velocity: Helps to minimize concentration polarization and fouling.
Conclusion
The selection of an appropriate source and isolation methodology for lactoferrin is contingent upon the desired purity, yield, and scale of production. While bovine milk remains the most economically viable source for large-scale production, human milk offers a blueprint for a highly bioactive form of the protein. Cation-exchange chromatography is the industry standard for its scalability and efficiency, while affinity chromatography provides a route to exceptionally high purity for research and high-value applications. As the therapeutic potential of lactoferrin continues to be explored, the development of more efficient and cost-effective purification strategies will be paramount for its widespread application in drug development and clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactoferrin in Human Milk of Prolonged Lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Concentration of Lactoferrin in Human Milk and Its Variation during Lactation in Different Chinese Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactoferrin in Human Milk of Prolonged Lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Concentration of lactoferrin and transferrin throughout lactation in cow's colostrum and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Cost-Effective Protein Production in CHO Cells Following Polyethylenimine-Mediated Gene Delivery Showcased by the Production and Crystallization of Antibody Fabs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. purolite.com [purolite.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of goat milk lactoferrin N-glycans and comparison with the N-glycomes of human and bovine milk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of human lactoferrin with DNA: one-step purification by affinity chromatography on single-stranded DNA-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US20150315264A1 - Process for purifying lactoferrin from milk and products thereof - Google Patents [patents.google.com]
- 17. bona-filtration.com [bona-filtration.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Human Lactoferrin (322-329) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of the human lactoferrin peptide fragment spanning residues 322-329. The amino acid sequence of this octapeptide is Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV). The following sections detail the methodology for its synthesis via Fmoc-based solid-phase peptide synthesis (SPPS), subsequent cleavage and deprotection, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry.
Overview of the Synthesis Strategy
The synthesis of the lactoferrin (322-329) peptide is achieved through a stepwise solid-phase approach utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support (resin). The Fmoc group, which temporarily protects the α-amino group of the amino acid, is removed with a mild base, typically piperidine, before the coupling of the next amino acid. Side chains of reactive amino acids are protected with acid-labile groups, which are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). The crude peptide is then purified to a high degree using RP-HPLC and its identity is confirmed by mass spectrometry.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis of an octapeptide like lactoferrin (322-329) using the protocols described below. Actual results may vary depending on the scale of the synthesis, the specific equipment used, and the purity of the reagents.
| Parameter | Typical Value | Notes |
| Resin Loading Capacity | 0.3 - 1.0 mmol/g | Dependent on the type of resin used. |
| Coupling Efficiency (per step) | >99% | Can be monitored by a qualitative ninhydrin test. |
| Crude Peptide Purity | 50 - 90% | Highly dependent on the peptide sequence and synthesis efficiency.[1] |
| Overall Yield (Crude) | 60 - 85% | Calculated based on the initial resin loading. |
| Purified Peptide Purity | >95% | Achievable with optimized RP-HPLC conditions.[2] |
| Overall Yield (Purified) | 20 - 40% | Significant loss occurs during purification.[3] |
| Molecular Weight (Monoisotopic) | 791.4 g/mol | Theoretical value. |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of the NAGDVAFV peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide. For a C-terminal carboxylic acid, a Wang or 2-Chlorotrityl chloride resin would be used.[1]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids: Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Phe-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the desired amount of Rink Amide resin in the synthesis vessel and swell in DMF for at least 30 minutes.[1]
-
First Amino Acid Coupling (Valine):
-
Drain the DMF from the swollen resin.
-
Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3 x 5 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5-20 minutes.[1]
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Subsequent Amino Acid Couplings (Phe, Ala, Val, Asp, Gly, Ala, Asn):
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (from C-terminus to N-terminus).
-
For each cycle, use the corresponding Fmoc-protected amino acid.
-
Note on Aspartic Acid and Asparagine: Use side-chain protected derivatives, Fmoc-Asp(OtBu)-OH and Fmoc-Asn(Trt)-OH, to prevent side reactions.[4][5]
-
-
Final Fmoc Deprotection: After the last amino acid (Fmoc-Asn(Trt)-OH) has been coupled, perform a final Fmoc deprotection as described in step 3.
-
Resin Washing and Drying: Wash the final peptide-resin conjugate with DMF, followed by DCM, and dry it under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.
Materials:
-
Peptide-resin from Protocol 1
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[1]
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to facilitate precipitation.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the diethyl ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification by RP-HPLC
This protocol outlines the purification of the crude peptide using reverse-phase high-performance liquid chromatography.
Materials:
-
Crude lactoferrin (322-329) peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a small amount of Mobile Phase A. If solubility is an issue for the hydrophobic peptide, a small amount of ACN or DMSO can be added.[]
-
Filter the peptide solution through a 0.45 µm filter.
-
Equilibrate the C18 column with Mobile Phase A.[]
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for an octapeptide could be from 5% to 65% B over 30-40 minutes. The optimal gradient should be determined empirically.
-
Monitor the elution profile at 214 nm or 220 nm.[7]
-
Collect the fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified peptide as a white powder.
Protocol 4: Characterization by Mass Spectrometry
This protocol describes the confirmation of the peptide's identity by determining its molecular weight.
Materials:
-
Purified lactoferrin (322-329) peptide
-
Mass spectrometer (e.g., ESI-MS)
-
Solvent for sample preparation (e.g., 50% acetonitrile in water with 0.1% formic acid)
Procedure:
-
Dissolve a small amount of the purified peptide in the appropriate solvent.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight (791.4 g/mol for the amidated form). The presence of multiply charged ions (e.g., [M+H]+, [M+2H]2+) is expected.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. researchgate.net [researchgate.net]
- 4. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubilization and Storage of Lactoferrin (322-329) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and best practices for the solubilization and long-term storage of the synthetic peptide Lactoferrin (322-329) (human). Adherence to these guidelines is critical for maintaining peptide integrity, ensuring experimental reproducibility, and maximizing shelf-life.
Peptide Characteristics
-
Sequence: H-Asn-Ala-Gly-Asp-Val-Ala-Phe-Val-OH (NAGDVAFV)[1][2]
-
Physicochemical Nature: The peptide sequence contains one acidic residue (Aspartic Acid, D) and several hydrophobic residues (Valine, Alanine, Phenylalanine). This composition may result in poor solubility in neutral aqueous solutions. The overall charge of the peptide should be calculated to guide solvent selection. Assigning a value of -1 to the acidic residue (Asp) and the C-terminal -COOH, and +1 to the N-terminal -NH2, the net charge is -1, making the peptide acidic[4].
Quantitative Data Summary
The following table summarizes the recommended storage conditions for Lactoferrin (322-329) peptide in both lyophilized and solubilized forms.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store with a desiccant in a tightly sealed container away from light[3][4][5]. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is sealed and desiccated[3]. | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Recommended for long-term storage of solutions. Aliquot to avoid freeze-thaw cycles[3]. |
| -20°C | Up to 1 month | Suitable for shorter-term storage of solutions. Avoid repeated freeze-thaw cycles[3][5]. |
Experimental Protocols
This protocol outlines the step-by-step process for dissolving the lyophilized Lactoferrin (322-329) peptide powder to create a stock solution.
Materials:
-
Vial of lyophilized Lactoferrin (322-329) peptide
-
Sterile, high-purity solvent (e.g., DMSO, 0.1 M ammonium bicarbonate)
-
Sterile, low-retention polypropylene pipette tips and tubes
-
Vortex mixer
-
Benchtop centrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for 15-20 minutes. This prevents condensation from forming on the peptide, which can reduce stability[4][6].
-
Centrifugation: Briefly centrifuge the vial (e.g., at 12,000 x g for 20 seconds) to ensure all lyophilized powder is collected at the bottom of the vial[4].
-
Solvent Selection: Based on the acidic nature of the peptide (net charge -1), a slightly basic buffer is recommended if aqueous solubility is required. For organic stock solutions, DMSO is a common choice.
-
For Basic/Aqueous Solutions: Use a basic solvent like 0.1 M ammonium bicarbonate to dissolve the peptide. Add water to reach the desired concentration[4].
-
For Organic Solutions: For very hydrophobic peptides, initially dissolve in a small amount of Dimethyl Sulfoxide (DMSO), then dilute with your aqueous experimental buffer[4]. Note: Ensure the final DMSO concentration is compatible with downstream assays.
-
-
Reconstitution: Carefully add the calculated volume of the chosen solvent to the vial. Inject the solvent slowly down the side of the vial to gently wet the peptide powder[7].
-
Dissolution: Gently swirl or vortex the vial until the peptide is fully dissolved. Allow the solution to sit for 15-30 minutes to ensure complete dissolution[8]. If particulates remain, sonication in a water bath can be attempted, but use caution as this may cause heating and peptide degradation[6][9].
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates. A clear, homogeneous solution indicates successful reconstitution[8].
Proper storage is essential to prevent degradation and contamination. Storing the peptide in single-use aliquots is highly recommended.
Materials:
-
Reconstituted Lactoferrin (322-329) stock solution
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Pipettor and sterile tips
Procedure:
-
Determine Aliquot Volume: Decide on a practical volume for each aliquot based on your typical experimental needs. The goal is to thaw an aliquot once and use the entire volume, thus avoiding repeated freeze-thaw cycles which degrade the peptide[3][5].
-
Dispense Aliquots: Using sterile technique, carefully pipette the stock solution into the pre-labeled microcentrifuge tubes.
-
Seal and Store: Securely cap each aliquot tube. For long-term storage (up to 6 months), place the aliquots in a freezer at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable[3].
-
Documentation: Maintain a detailed record of the peptide concentration, solvent used, date of reconstitution, and storage location.
Visualized Workflows and Logic
The following diagrams illustrate the decision-making process and workflow for handling Lactoferrin (322-329) peptide.
Caption: Workflow for Solubilizing Lactoferrin (322-329).
Caption: Storage Logic for Reconstituted Lactoferrin (322-329).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lactoferrin (322-329) (human) | C35H53N9O12 | CID 131676698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. lifetein.com [lifetein.com]
- 5. genscript.com [genscript.com]
- 6. uk-peptides.com [uk-peptides.com]
- 7. polarispeptides.com [polarispeptides.com]
- 8. jpt.com [jpt.com]
- 9. How to reconstitute my peptide [biosyn.com]
Application Notes and Protocols: Lactoferrin (322-329) (human) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactoferrin, a multifunctional iron-binding glycoprotein found in various bodily secretions, plays a crucial role in innate immunity and possesses a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3][4] Its functions are mediated through interactions with cellular surfaces and modulation of various signaling pathways. The human lactoferrin fragment 322-329, with the amino acid sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV), is a specific peptide sequence within the full-length protein.[5][6]
While extensive research has elucidated the cell culture applications of the full-length lactoferrin molecule and some of its other fragments like lactoferricin, specific experimental data on the biological activities of the 322-329 fragment are limited in publicly available literature. These application notes, therefore, provide a comprehensive overview of the known functions of human lactoferrin in cell culture as a basis for investigating the potential applications of the 322-329 fragment. The protocols provided are established methods for studying the effects of peptides on cultured cells and can be adapted for the specific investigation of lactoferrin (322-329).
Potential Applications of Lactoferrin (322-329) in Cell Culture
Based on the known functions of the parent molecule, the lactoferrin (322-329) fragment could potentially be investigated for its role in:
-
Cancer Research: Studying its effects on cancer cell proliferation, apoptosis, and cell cycle regulation. Full-length lactoferrin has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1]
-
Immunology: Investigating its immunomodulatory properties, such as its influence on cytokine production and immune cell function. Lactoferrin is known to modulate the immune response.
-
Drug Development: Exploring its potential as a therapeutic agent or as a component of a drug delivery system, given the diverse biological activities of lactoferrin-derived peptides.
Quantitative Data on Lactoferrin's Effects in Cell Culture
The following table summarizes quantitative data from studies on full-length lactoferrin, which can serve as a reference for designing experiments with the 322-329 fragment.
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cell Viability | Various Cancer Cell Lines | 10 µM - 100 µM | 24 - 72 hours | Decreased viability | |
| Apoptosis | Jurkat, K562 | 10 µg/mL - 100 µg/mL | 48 hours | Increased apoptosis | |
| Cell Proliferation | Epithelial Cells | Not specified | Not specified | Inhibition of proliferation | |
| Cytokine Production (IL-6) | Macrophages | Not specified | 72 hours | Modulation of production |
Note: These values are for the full-length lactoferrin protein and may not be directly applicable to the 322-329 fragment. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of lactoferrin (322-329) in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of lactoferrin (322-329) on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Lactoferrin (322-329) peptide
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: Prepare serial dilutions of lactoferrin (322-329) in complete medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis (programmed cell death) induced by lactoferrin (322-329).
Materials:
-
Lactoferrin (322-329) peptide
-
Target cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of lactoferrin (322-329) as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Visualizations
Hypothetical Signaling Pathway for Lactoferrin-Induced Apoptosis
The following diagram illustrates a potential signaling pathway through which lactoferrin and its derivatives may induce apoptosis, based on existing literature for the full-length protein. This can serve as a hypothetical framework for investigating the mechanism of action of the 322-329 fragment.
References
Application Notes and Protocols: Evaluating the Anti-Biofilm Efficacy of Lactoferrin (322-329)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to surfaces and protect the embedded bacteria from external threats. Lactoferrin, a naturally occurring iron-binding glycoprotein found in mammalian secretions, and its peptide derivatives have emerged as promising candidates for anti-biofilm strategies.[1][2] These molecules have demonstrated the ability to inhibit biofilm formation and disrupt established biofilms of various pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[3][4][5]
Quantitative Data Summary
The following table summarizes representative quantitative data on the anti-biofilm activity of various lactoferrin-related compounds against different bacterial strains. This serves as an example of how to present data obtained from the protocols described below.
| Compound | Bacterial Strain | Concentration | Biofilm Reduction (%) | Reference |
| Bovine Lactoferrin (bLf) | Mannheimia haemolytica A2 | 6 µM | 51% | [3] |
| Human Lactoferrin (hLf) | Porphyromonas gingivalis ATCC 33277 | 0.008 mg/mL | Concentration-dependent inhibition | [6] |
| Bovine Lactoferrin Hydrolysate (HLF) | Coagulase-Negative Staphylococci | 2.5 mg/mL (MIBC) | Significant Inhibition | [7] |
| Apo-Lactoferrin | Staphylococcus aureus | 200 µg/mL | Significant Reduction | [4][6] |
| Dimeric Lactoferricin Peptides | Pseudomonas aeruginosa PAO1 | Low µM range | Effective Inhibition | [8][9] |
Experimental Protocols
This section provides a detailed methodology for assessing the anti-biofilm activity of Lactoferrin (322-329) using a static biofilm formation assay with crystal violet staining.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Prior to assessing anti-biofilm activity, it is crucial to determine the MIC of Lactoferrin (322-329) against the planktonic form of the target bacterium to distinguish between antimicrobial and specific anti-biofilm effects.
Materials:
-
Lactoferrin (322-329) peptide stock solution
-
Target bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a fresh overnight culture of the target bacterium in the appropriate growth medium.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL.
-
Prepare serial two-fold dilutions of the Lactoferrin (322-329) peptide in the growth medium in a 96-well plate.
-
Inoculate each well with the adjusted bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a plate reader.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of Lactoferrin (322-329) to prevent the formation of biofilms.
Materials:
-
Lactoferrin (322-329) peptide stock solution
-
Target bacterial strain
-
Appropriate growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS) or sterile distilled water
-
Spectrophotometer (plate reader)
Procedure:
-
Grow an overnight culture of the target bacterium and adjust the cell density to 1 x 10^6 CFU/mL in fresh medium.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of various concentrations of Lactoferrin (322-329) peptide (typically below the MIC) to the wells. Include a vehicle control (no peptide).
-
Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
-
Carefully discard the planktonic cell culture from each well by aspiration or gentle inversion.
-
Wash the wells three times with 200 µL of PBS or sterile water to remove non-adherent cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS or water.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Lactoferrin: A bioinspired, anti-biofilm therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of lactoferrin on biofilm formation in clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of lactoferrin on biofilm formation of bovine mastitis-causing Staphylococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactoferrin enhances the antibiotic treatment of Staphylococcus aureus in bone infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lactoferrin-Derived Peptides as a Control Strategy against Skinborne Staphylococcal Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Frontiers | Treatment of bacterial biothreat agents with a novel purified bioactive lactoferrin affects both growth and biofilm formation [frontiersin.org]
Application Notes and Protocols for Lactoferrin (322-329) in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactoferrin, a multifunctional iron-binding glycoprotein found in mucosal secretions, is a critical component of the innate immune system. Its derived peptides often retain or exhibit enhanced immunomodulatory activities. This document provides detailed application notes and experimental protocols for investigating the immunological properties of the synthetic peptide Lactoferrin (322-329). While specific data for this fragment is limited, the provided protocols are based on established methodologies for characterizing other immunomodulatory peptides derived from lactoferrin. These notes will guide researchers in exploring its potential effects on immune cell function, cytokine production, and underlying signaling pathways.
Lactoferrin and its peptides are known to modulate immune responses through various mechanisms, including the regulation of cytokine and chemokine production and the activation of signaling pathways such as NF-κB.[1][2][3] These molecules can influence the functions of various immune cells, including macrophages, dendritic cells, B cells, and T lymphocytes.[4][5] The anti-inflammatory effects of lactoferrin are partly attributed to its ability to bind lipopolysaccharide (LPS), a component of Gram-negative bacteria, thereby preventing the activation of pro-inflammatory pathways.[4]
Potential Immunomodulatory Effects of Lactoferrin (322-329)
Based on the activities of other lactoferrin-derived peptides, Lactoferrin (322-329) may exhibit the following immunological activities:
-
Modulation of Cytokine Production: Potential to suppress pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and/or enhance anti-inflammatory cytokines.[1][2][6][7]
-
Immune Cell Activation: May influence the activation state of macrophages and other antigen-presenting cells.
-
Signaling Pathway Interaction: Potential to interact with key inflammatory signaling pathways like NF-κB and Toll-like receptor (TLR) pathways.[1][8][9][10][11]
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols described below. Researchers should generate their own data for accurate assessment.
Table 1: Effect of Lactoferrin (322-329) on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | 15.2 ± 2.1 | 8.5 ± 1.5 | 5.1 ± 0.9 |
| LPS (100 ng/mL) | 1250.8 ± 98.7 | 850.3 ± 75.4 | 450.6 ± 40.2 |
| LPS + LF (322-329) 10 µM | 875.4 ± 65.3 | 620.1 ± 55.8 | 310.9 ± 28.7 |
| LPS + LF (322-329) 50 µM | 450.9 ± 42.1 | 310.7 ± 30.1 | 150.2 ± 15.8 |
| LPS + LF (322-329) 100 µM | 210.3 ± 25.6 | 150.5 ± 18.2 | 75.4 ± 9.3 |
Table 2: Viability of Macrophages Treated with Lactoferrin (322-329)
| Treatment Group | Cell Viability (%) |
| Control (untreated) | 100 |
| LF (322-329) 10 µM | 99.5 ± 0.8 |
| LF (322-329) 50 µM | 98.9 ± 1.2 |
| LF (322-329) 100 µM | 98.2 ± 1.5 |
Experimental Protocols
Protocol 1: Assessment of Cytokine Production in Macrophages
This protocol details the procedure to measure the effect of Lactoferrin (322-329) on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lactoferrin (322-329) peptide (synthesized and purified)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: Prepare stock solutions of Lactoferrin (322-329) in sterile PBS. Dilute the peptide to final concentrations (e.g., 10, 50, 100 µM) in cell culture medium.
-
Stimulation: Pre-treat the cells with the different concentrations of Lactoferrin (322-329) for 1 hour. Subsequently, add LPS (100 ng/mL) to the designated wells to induce an inflammatory response. Include control wells with media only, LPS only, and peptide only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1500 rpm for 10 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the mean cytokine concentrations for each treatment group and perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of Lactoferrin (322-329) on macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lactoferrin (322-329) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Peptide Treatment: Treat the cells with various concentrations of Lactoferrin (322-329) (e.g., 10, 50, 100 µM) for 24 hours. Include untreated control wells.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 3: NF-κB Activation Assay (Western Blot)
This protocol describes the detection of NF-κB (p65) activation in cell lysates by Western blot.
Materials:
-
RAW 264.7 macrophage cell line
-
Lactoferrin (322-329) peptide
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p65, anti-phospho-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Seed and treat cells with Lactoferrin (322-329) and/or LPS as described in Protocol 1 for a shorter duration (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and the loading control (β-actin).
Signaling Pathways and Visualizations
NF-κB Signaling Pathway
Lactoferrin and its peptides can modulate the NF-κB signaling pathway, which is a central regulator of inflammation.[1][9][11] The peptide may interfere with the activation of IKK, the phosphorylation and degradation of IκBα, and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Caption: Proposed mechanism of Lactoferrin (322-329) inhibiting the NF-κB signaling pathway.
Experimental Workflow for Cytokine Profiling
The following diagram illustrates the general workflow for assessing the effect of Lactoferrin (322-329) on cytokine production in immune cells.
References
- 1. The immunomodulatory effects of lactoferrin and its derived peptides on NF-κB signaling pathway: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Role of Lactoferrin in Managing Allergic Airway Diseases among Children: Unrevealing a Potential Breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Role of Lactoferrin in Managing Allergic Airway Diseases among Children: Unrevealing a Potential Breakthrough [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. Lactoferrin activates macrophages via TLR4-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. Frontiers | The Functional Role of Lactoferrin in Intestine Mucosal Immune System and Inflammatory Bowel Disease [frontiersin.org]
- 11. The Protective Effects of Iron Free Lactoferrin on Lipopolysaccharide-Induced Intestinal Inflammatory Injury via Modulating the NF-κB/PPAR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of Human Lactoferrin Using an ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lactoferrin (LF) is an 80 kDa iron-binding glycoprotein belonging to the transferrin family.[1][2] It is a key component of the innate immune system and is found in high concentrations in various exocrine secretions, including milk, saliva, tears, and mucosal secretions.[1][2][3][4] LF is also present in the secondary granules of neutrophils and is released during inflammation.[1][5][6] This multifunctional protein exhibits a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and immunomodulatory effects.[1][5][7] In healthy individuals, plasma Lactoferrin levels are typically between 190-500 ng/mL.[5][6] These levels can increase significantly during infection and inflammation, making fecal Lactoferrin a useful biomarker for intestinal inflammation in conditions like inflammatory bowel disease (IBD).[5][6]
This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of human Lactoferrin in various biological samples, including serum, plasma, cell culture supernatants, milk, urine, and saliva.[2][5][6][8]
Assay Principle
This kit employs a quantitative sandwich enzyme immunoassay technique.[8][9] A microplate is pre-coated with a monoclonal antibody specific for human Lactoferrin.[8][9] Standards and samples are pipetted into the wells, and any Lactoferrin present is bound by the immobilized antibody. After washing away unbound substances, a biotinylated detection antibody specific for human Lactoferrin is added to the wells.[8][9] Following a wash to remove unbound biotinylated antibody, an avidin-horseradish peroxidase (HRP) conjugate is added.[8][9] After another wash, a substrate solution is added, which reacts with the HRP to produce a color change.[8][9] The intensity of the color is directly proportional to the amount of human Lactoferrin captured in the initial step.[8][9][10] The reaction is terminated by the addition of a stop solution, and the optical density is measured at 450 nm.[8][9] The concentration of Lactoferrin in the samples is determined by comparing their optical density to a standard curve.[8][9]
Experimental Workflow
Caption: A flowchart illustrating the major steps of the human Lactoferrin ELISA protocol.
Performance Characteristics
The performance data presented below is typical and may vary between different kit lots. A new standard curve must be generated for each assay.
| Parameter | Typical Value | Reference |
| Detection Range | 0.31 - 20 ng/mL | [8] |
| 0.4 - 100 ng/mL | [5][6] | |
| Sensitivity (MDD) | 0.19 ng/mL | [8] |
| 0.4 ng/mL | [5][6] | |
| 48.8 pg/mL | [2] | |
| Sample Types | Serum, Plasma, Milk, Urine, Saliva, Feces, Cell Culture Supernatants | [2][5][6][8] |
| Intra-Assay Precision | CV% < 8% | [11] |
| Inter-Assay Precision | CV% < 10% | [8][11] |
| Assay Time | Approximately 3.5 - 4.5 hours | [1][5] |
Sample Handling and Preparation
-
Serum: Allow blood to clot for one hour at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1000 x g. Collect the supernatant for assay.[8] Dilute samples at least 1:200 in the provided sample diluent.[2]
-
Plasma: Collect plasma using EDTA or citrate as an anticoagulant.[2][8] Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[8] Dilute samples at least 1:200 in the provided sample diluent.[2]
-
Cell Culture Supernatants: Centrifuge media at 2000 x g for 10 minutes to remove debris.[2] Collect the supernatant for assay.
-
Breast Milk: Dilute samples at least 1:10,000 with the provided sample dilution buffer.[5]
-
Urine: Centrifuge at 2000 x g for 10 minutes to remove debris. Dilute samples at least 1:20.[2]
-
Feces: Add 5 mL of extraction buffer to 100 mg of sample. Vortex and filter to remove large particles. Shake the filtrate for 20 minutes and centrifuge at 10,000 x g for 20 minutes at 4°C. Use the supernatant for analysis. Dilute samples at least 1:100 to 1:1000.[5]
-
Storage: Store samples at -20°C or below.[2][5] Avoid repeated freeze-thaw cycles.[2][5]
Detailed Experimental Protocol
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use. [8]
-
Wash Buffer (1X): If a concentrate is provided (e.g., 20X), dilute it with deionized water to prepare a 1X working solution.
-
Standard Dilutions: Reconstitute the Lactoferrin standard with the provided diluent to create a stock solution. Prepare a serial dilution of the standard as specified in the kit manual to create a standard curve.
-
Biotinylated Detection Antibody (1X): If a concentrate is provided, dilute it in the appropriate antibody diluent to prepare a 1X working solution.
-
Avidin-HRP Conjugate (1X): If a concentrate is provided, dilute it in the appropriate diluent to prepare a 1X working solution.
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and diluted sample to the appropriate wells of the microplate.
-
First Incubation: Cover the plate and incubate for 60-90 minutes at 37°C or as specified by the kit manual.
-
First Wash: Decant the solution from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of liquid at each step by aspirating or decanting.
-
Add Detection Antibody: Add 100 µL of the 1X Biotinylated Detection Antibody to each well.
-
Second Incubation: Cover the plate and incubate for 30-60 minutes at 37°C.
-
Second Wash: Repeat the wash step as described in step 3.
-
Add Avidin-HRP Conjugate: Add 100 µL of the 1X Avidin-HRP Conjugate to each well.
-
Third Incubation: Cover the plate and incubate for 30 minutes at 37°C.[8]
-
Third Wash: Repeat the wash step, increasing the number of washes to 5 times.[8]
-
Substrate Reaction: Add 90 µL of Substrate Solution to each well. Cover the plate and incubate for 15-20 minutes at 37°C in the dark.[8]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[8]
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank (zero standard) from all other OD values.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to interpolate the concentration of Lactoferrin in the samples.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of Lactoferrin in the original sample.
Lactoferrin Signaling Pathways
Lactoferrin exerts its diverse biological effects by modulating various intracellular signaling pathways. A key pathway influenced by Lactoferrin is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation and immune responses.[7][12] Lactoferrin can also activate MAPK (Mitogen-Activated Protein Kinase) pathways, including ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and apoptosis.[3][13]
Caption: Lactoferrin can activate TLR4 and other receptors, leading to the modulation of NF-κB and MAPK signaling pathways.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. Human Lactoferrin ELISA Kit (ab200015) | Abcam [abcam.com]
- 3. Genome-Wide Pathway Analysis Reveals Different Signaling Pathways between Secreted Lactoferrin and Intracellular Delta-Lactoferrin | PLOS One [journals.plos.org]
- 4. Lactoferrin - Wikipedia [en.wikipedia.org]
- 5. eaglebio.com [eaglebio.com]
- 6. Human Lactoferrin ELISA | BioVendor R&D [biovendor.com]
- 7. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Human LTF/LF(Lactoferrin) ELISA Kit - Elabscience® [elabscience.com]
- 10. eaglebio.com [eaglebio.com]
- 11. Human LTF(Lactoferrin) ELISA Kit [elkbiotech.com]
- 12. The immunomodulatory effects of lactoferrin and its derived peptides on NF-κB signaling pathway: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Recombinant Expression of Lactoferrin (322-329) Fragment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the recombinant expression, purification, and characterization of the human Lactoferrin (322-329) fragment. This peptide fragment is of significant interest for its potential role in modulating immune responses and inflammatory pathways.[] The following protocols are designed to be a starting point for researchers and can be optimized for specific laboratory conditions and research goals.
Introduction
Lactoferrin is a multifunctional iron-binding glycoprotein known for its antimicrobial, anti-inflammatory, and immunomodulatory properties.[2][3] Specific fragments of Lactoferrin may retain or exhibit unique biological activities. The Lactoferrin (322-329) fragment, in particular, has been identified as a peptide of interest in immunological research.[4] Recombinant expression in hosts such as Escherichia coli offers a cost-effective and scalable method for producing this peptide for functional studies and potential therapeutic development.[5]
This document outlines the necessary steps for:
-
Designing the expression construct.
-
Transforming and expressing the peptide in E. coli.
-
Purifying the recombinant peptide.
-
Characterizing the final product.
Data Presentation
Successful expression and purification of the Lactoferrin (322-329) fragment can be assessed at various stages. The following table summarizes expected quantitative data from a typical experimental workflow.
| Parameter | Expected Value | Method of Analysis |
| Plasmid Concentration | 100-200 ng/µL | UV-Vis Spectroscopy (A260) |
| Transformation Efficiency | >1 x 10^6 CFU/µg | Colony Counting |
| Wet Cell Paste Yield | 5-10 g/L of culture | Gravimetry |
| Soluble Protein Concentration | 10-20 mg/mL | Bradford or BCA Assay |
| Purity after Affinity Chromatography | >85% | SDS-PAGE, Densitometry |
| Purity after RP-HPLC | >95% | Analytical RP-HPLC |
| Final Peptide Yield | 1-5 mg/L of culture | UV-Vis Spectroscopy (A280), Lyophilized Mass |
| Molecular Mass Verification | Expected Mass ± 1 Da | Mass Spectrometry (MALDI-TOF or ESI) |
Experimental Workflow
The overall workflow for the recombinant expression and purification of the Lactoferrin (322-329) fragment is depicted below.
Caption: Experimental workflow for recombinant Lactoferrin (322-329) expression.
Experimental Protocols
Gene Synthesis and Cloning
-
Codon Optimization and Gene Synthesis : The amino acid sequence for human Lactoferrin (322-329) is relatively short. For optimal expression in E. coli, the corresponding DNA sequence should be codon-optimized. Flank the optimized sequence with appropriate restriction sites for cloning into the chosen expression vector (e.g., BamHI and XhoI for a pGEX or pET vector). Also, include a start codon (ATG) and a stop codon (TAA, TAG, or TGA). To facilitate purification, a fusion tag such as Glutathione S-transferase (GST) or a polyhistidine (His) tag should be incorporated in-frame with the peptide sequence.[5]
-
Vector Ligation : Digest both the synthesized gene fragment and the expression vector (e.g., pGEX-4T-1 or pET-28a) with the selected restriction enzymes. Ligate the digested fragment into the linearized vector using T4 DNA ligase.
-
Transformation into Cloning Strain : Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α). Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.[6]
-
Plasmid Verification : Select several colonies and grow them in liquid LB medium with the corresponding antibiotic. Isolate the plasmid DNA using a miniprep kit. Verify the correct insertion of the gene fragment by restriction digestion and Sanger sequencing.[7]
Protein Expression
-
Transformation into Expression Strain : Transform the sequence-verified plasmid into a competent E. coli expression strain, such as BL21(DE3).[8] Plate on selective LB agar plates and incubate overnight at 37°C.
-
Starter Culture : Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture : The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]
-
Induction : Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. For soluble expression of small peptides, it is often beneficial to reduce the temperature to 16-25°C and induce for a longer period (12-18 hours).[7]
-
Cell Harvesting : Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Peptide Purification
-
Cell Lysis : Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS with 1 mM PMSF). Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. The supernatant contains the soluble fusion protein.
-
Affinity Chromatography : Purify the fusion protein from the soluble lysate using an appropriate affinity resin (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).[9][10] Wash the resin extensively to remove non-specifically bound proteins. Elute the bound fusion protein according to the manufacturer's protocol.
-
Fusion Tag Cleavage : If a cleavage site (e.g., for Thrombin or TEV protease) is present between the fusion tag and the peptide, incubate the purified fusion protein with the specific protease to release the Lactoferrin (322-329) fragment.[9][11]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the standard method for purifying small peptides to a high degree of purity.[12]
-
Column : C18 column.
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection : Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions containing the peptide peak and confirm the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
-
Lyophilization : Pool the pure fractions and lyophilize to obtain the purified peptide as a dry powder.
Purity and Identity Analysis
-
SDS-PAGE : Analyze protein samples from each stage of expression and purification on a Tris-Tricine polyacrylamide gel, which is suitable for resolving small peptides.
-
Mass Spectrometry : Confirm the identity and integrity of the final purified peptide by determining its molecular mass using MALDI-TOF or ESI mass spectrometry.
Potential Signaling Pathway
While the specific signaling pathways activated by the Lactoferrin (322-329) fragment are not fully elucidated, full-length Lactoferrin is known to modulate inflammatory responses, in part through pathways like NF-κB and MAPK.[13][14] It is plausible that this fragment could exert its biological effects through similar mechanisms.[] The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical signaling pathway for Lactoferrin (322-329).
References
- 2. ffhdj.com [ffhdj.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ccpn.ac.uk [ccpn.ac.uk]
- 6. E. coli protein expression and purification [protocols.io]
- 7. antibodysystem.com [antibodysystem.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Easy and efficient protocol for purification of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Purification Overview - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Lactoferrin attenuates lipopolysaccharide-stimulated inflammatory responses and barrier impairment through the modulation of NF-κB/MAPK/Nrf2 pathways in IPEC-J2 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. Lactoferrin—A Regulator of Iron Homeostasis and Its Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fluorescent Labeling of Lactoferrin (322-329) Peptide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lactoferrin (LF) is a multifunctional iron-binding glycoprotein found in various secretory fluids, playing a crucial role in the innate immune system.[1][2] Its biological activities include antimicrobial, anti-inflammatory, and immunomodulatory functions.[1][3] These functions are often mediated by specific peptide fragments derived from the full-length protein.[2] The Lactoferrin (322-329) human peptide is one such fragment, identified through peptide screening techniques used for analyzing protein interactions and functions.[4][5]
Fluorescently labeling peptides like Lactoferrin (322-329) is an invaluable technique for researchers.[][7] It enables the visualization and tracking of the peptide's localization, cellular uptake, and interactions within biological systems.[8] This allows for a deeper understanding of its mechanism of action, making labeled peptides essential tools for fluorescence microscopy, flow cytometry, and various binding assays.[8][9] These application notes provide a detailed protocol for the fluorescent labeling of the Lactoferrin (322-329) peptide using amine-reactive fluorescent dyes.
Principle of the Method
The most common strategy for labeling peptides is to target primary amines, which are present at the N-terminus and on the side chain of lysine residues.[10] This protocol utilizes N-hydroxysuccinimide (NHS) ester-activated fluorescent dyes, which react with these primary amines under mild alkaline conditions (pH 7.5-8.5) to form stable amide bonds.[9] The reaction is efficient and specific, allowing for robust and reliable conjugation of the fluorophore to the peptide.
Materials and Reagents
-
Lactoferrin (322-329) peptide (lyophilized powder)
-
Amine-reactive fluorescent dye (e.g., FITC, FAM-NHS ester, Alexa Fluor™ NHS ester, Cy® dye NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
1 M Tris-HCl (pH 8.0) or Hydroxylamine for quenching
-
Purification Supplies: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Mass Spectrometer (for characterization)
-
UV-Vis Spectrophotometer
Data Presentation: Fluorescent Dye Selection
Choosing the appropriate fluorescent dye is critical and depends on the specific application and available instrumentation (e.g., microscope filter sets, flow cytometer lasers).[9][12] The table below summarizes the properties of common amine-reactive dyes suitable for peptide labeling.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) at λmax | Quantum Yield (Φ) | Key Characteristics |
| FAM (Carboxyfluorescein) | ~494 | ~518 | ~75,000 cm⁻¹M⁻¹ | ~0.92 | Cost-effective, bright green fluorescence, pH sensitive.[9][12] |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~517 | ~75,000 cm⁻¹M⁻¹ | ~0.92 | Common green fluorophore, less stable than FAM conjugates.[13] |
| TAMRA (Tetramethylrhodamine) | ~557 | ~583 | ~91,000 cm⁻¹M⁻¹ | ~0.10 | Bright red-orange fluorescence, reasonably photostable.[9] |
| Alexa Fluor™ 488 | ~495 | ~519 | ~73,000 cm⁻¹M⁻¹ | ~0.92 | Photostable, pH-insensitive alternative to FAM/FITC.[13] |
| Cy®3 | ~550 | ~570 | ~150,000 cm⁻¹M⁻¹ | ~0.15 | Bright orange fluorescence, suitable for multiplexing.[9] |
| Cy®5 | ~650 | ~670 | ~250,000 cm⁻¹M⁻¹ | ~0.27 | Far-red fluorescence, minimizes background autofluorescence.[9] |
Experimental Protocols
Protocol 1: Peptide Reconstitution and Dye Preparation
-
Peptide Reconstitution : Allow the lyophilized Lactoferrin (322-329) peptide to equilibrate to room temperature before opening. Reconstitute the peptide in the 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. Vortex briefly to ensure complete dissolution.
-
Dye Preparation : Immediately before use, dissolve the amine-reactive (NHS-ester) fluorescent dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
Protocol 2: Fluorescent Labeling Reaction
The workflow for the labeling reaction is outlined below. This process involves reacting the peptide with the activated dye, followed by quenching to stop the reaction.
Caption: Workflow for amine-reactive fluorescent labeling of peptides.
-
Molar Ratio Calculation : Calculate the molar amounts of the peptide and dye. A 1.5 to 5-fold molar excess of the dye NHS-ester over the peptide is recommended to ensure efficient labeling.
-
Reaction Initiation : While vortexing, slowly add the calculated volume of the dye stock solution to the dissolved peptide solution.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature. The vial should be wrapped in aluminum foil or placed in the dark to protect the fluorophore from photobleaching.
-
Reaction Quenching : Stop the reaction by adding a quenching agent like Tris-HCl or hydroxylamine to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester dye. Incubate for another 30 minutes at room temperature.
Protocol 3: Purification of the Labeled Peptide
Purification is essential to remove unreacted free dye and any unlabeled peptide.[11] Reversed-phase HPLC is the most effective method.[11][14]
Caption: Post-labeling purification and characterization workflow.
-
Sample Preparation : Acidify the quenched reaction mixture with a small amount of TFA (to ~pH 2-3) before injection.
-
HPLC Separation : Inject the sample onto a C18 RP-HPLC column. Elute the components using a linear gradient of acetonitrile (Mobile Phase B) in water (Mobile Phase A), both containing 0.1% TFA. A typical gradient might be 5% to 95% Mobile Phase B over 30 minutes.
-
Fraction Collection : Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and the maximum absorbance wavelength (λmax) of the chosen dye. The free dye will typically elute much later than the peptide and labeled peptide. The labeled peptide will have a slightly longer retention time than the unlabeled peptide. Collect the fractions corresponding to the desired peak.
-
Purity Analysis : Re-inject a small aliquot of the collected fraction to confirm its purity.
Protocol 4: Characterization and Quantification
-
Mass Verification : Confirm the identity of the purified product using mass spectrometry (e.g., ESI-MS). The molecular weight should correspond to the mass of the original peptide plus the mass of one fluorescent dye molecule.
-
Quantification : Determine the concentration of the labeled peptide using a UV-Vis spectrophotometer. Measure the absorbance at the dye's maximum absorbance wavelength and use the Beer-Lambert law (A = εcl) with the dye's known molar extinction coefficient (see table above).
Application: Studying Cellular Uptake
Fluorescently labeled Lactoferrin peptides are powerful tools for monitoring cellular internalization.[8][15] The general mechanism for lactoferrin uptake is receptor-mediated endocytosis, although specific pathways can vary.[16][17] The labeled peptide can be incubated with cells, and its uptake can be visualized by confocal microscopy or quantified by flow cytometry.[15][18]
Caption: A representative pathway for studying cellular uptake of a labeled peptide.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Peptide concentration is too low. | Concentrate the peptide solution before labeling. |
| pH of the reaction buffer is incorrect. | Ensure the buffer pH is between 7.5 and 8.5 for NHS-ester reactions. | |
| Hydrolysis of the NHS-ester dye. | Prepare the dye stock solution immediately before use in anhydrous solvent. | |
| Multiple Labeled Species | Multiple reactive sites (N-terminus, Lysine residues). | Reduce the molar excess of the dye. If site-specific labeling is required, consider alternative chemistries (e.g., thiol-maleimide on a Cys residue) or peptide synthesis with protecting groups.[13][19] |
| Difficulty in Purification | Labeled and unlabeled peptides co-elute. | Optimize the HPLC gradient. Use a shallower gradient to improve resolution. |
| Free dye streaks across fractions. | Ensure the reaction is properly quenched. Consider a different purification method like size-exclusion chromatography for large differences in size.[14] | |
| Peptide Precipitation | Poor solubility of the peptide or labeled conjugate. | Try adding a small percentage of organic solvent (e.g., DMSO) to the buffer. Perform labeling at a lower concentration. |
References
- 1. Lactoferrin structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 166.62.7.99 [166.62.7.99]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Peptide Conjugation - An Overview of Peptide Conjugates [altabioscience.com]
- 8. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 10. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. benchchem.com [benchchem.com]
- 12. lubio.ch [lubio.ch]
- 13. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. A Cell-penetrating Peptide Derived from Human Lactoferrin with Conformation-dependent Uptake Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Lactoferrin (322-329)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactoferrin, a multifunctional iron-binding glycoprotein, is a critical component of the innate immune system. Upon enzymatic cleavage, lactoferrin releases various bioactive peptides. This application note focuses on the human lactoferrin fragment spanning amino acid residues 322-329, with the sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV). This octapeptide has been identified through peptide screening and is suggested to play a role in immune modulation.[1] Accurate and sensitive quantification of this peptide is essential for understanding its physiological roles and for the development of potential therapeutics. This document provides a detailed protocol for the analysis of Lactoferrin (322-329) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of Lactoferrin (322-329)
The fundamental properties of the Lactoferrin (322-329) peptide are summarized in the table below. This information is crucial for the development of appropriate analytical methods.
| Property | Value | Source |
| Amino Acid Sequence | NAGDVAFV | PubChem CID: 131676698[2] |
| Molecular Formula | C35H53N9O12 | PubChem CID: 131676698[2] |
| Molecular Weight | 791.8 g/mol | PubChem CID: 131676698[2] |
| Monoisotopic Mass | 791.38136816 Da | PubChem CID: 131676698[2] |
Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) is the gold standard for the quantification of peptides in complex biological matrices due to its high selectivity and sensitivity. While specific quantitative data for the Lactoferrin (322-329) fragment in biological samples is not extensively published, this section provides a representative protocol and illustrative data for its analysis.
Illustrative Quantitative Data
The following table presents a hypothetical dataset for the quantification of synthetic Lactoferrin (322-329) peptide spiked into human plasma. This data is for demonstrative purposes to illustrate the expected performance of the described method.
| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |
| Plasma Blank | 0 | Not Detected | - |
| Plasma + 1 ng/mL | 1 | 0.95 | 95% |
| Plasma + 5 ng/mL | 5 | 5.10 | 102% |
| Plasma + 10 ng/mL | 10 | 9.80 | 98% |
| Plasma + 50 ng/mL | 50 | 52.50 | 105% |
| Plasma + 100 ng/mL | 100 | 97.00 | 97% |
Experimental Protocols
Synthesis and Purification of Lactoferrin (322-329) Peptide
The NAGDVAFV peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%. The identity and purity of the synthesized peptide should be confirmed by mass spectrometry.
Sample Preparation from Human Plasma
-
Thaw frozen human plasma samples on ice.
-
Spike plasma samples with known concentrations of the purified Lactoferrin (322-329) peptide standard and an appropriate stable isotope-labeled internal standard (e.g., NAGDVAF[¹³C₆]V).
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and centrifuge to remove any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lactoferrin (322-329) | 792.4 (M+H)⁺ | 678.3 (y₆) | 20 |
| Lactoferrin (322-329) | 792.4 (M+H)⁺ | 565.2 (y₅) | 25 |
| Internal Standard | 798.4 (M+H)⁺ | 684.3 (y₆) | 20 |
Experimental Workflow
Caption: Experimental workflow for the quantification of Lactoferrin (322-329).
Biological Context and Signaling Pathways
While the specific signaling pathways modulated by the Lactoferrin (322-329) fragment have not been definitively elucidated, the parent protein, lactoferrin, and its other fragments are known to influence key inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway
Lactoferrin and its peptides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. This is a critical pathway that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The proposed mechanism involves the inhibition of IκBα degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes. While direct evidence for the 322-329 fragment is lacking, its potential immunomodulatory role suggests it may also interact with components of this pathway.
References
Unveiling the Structural Nuances of Lactoferrin: A Guide to Circular Dichroism Spectroscopy
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of therapeutic protein development and molecular biology, understanding the conformational dynamics of proteins is paramount. Circular Dichroism (CD) spectroscopy stands out as a powerful technique for elucidating the secondary and tertiary structures of proteins such as lactoferrin, an iron-binding glycoprotein with diverse biological functions. This application note provides a comprehensive overview and detailed protocols for the use of CD spectroscopy in the structural analysis of lactoferrin and its derived peptides, with a specific focus on methodologies applicable to fragments like the 322-329 peptide.
Lactoferrin's multifaceted roles, from antimicrobial to immunomodulatory activities, are intrinsically linked to its three-dimensional structure.[1] CD spectroscopy offers a non-destructive and sensitive method to probe the structural integrity, folding, and binding interactions of lactoferrin under various experimental conditions.[2] This technique is particularly valuable for researchers, scientists, and drug development professionals engaged in characterizing lactoferrin-based therapeutics.
Key Insights from Circular Dichroism Analysis of Lactoferrin
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. In proteins, the primary sources of chirality are the peptide backbone and aromatic amino acid side chains, making CD an excellent tool for assessing secondary and tertiary structure, respectively.
Far-Ultraviolet (Far-UV) CD Spectroscopy (190-250 nm): This region is dominated by the absorption of the peptide backbone and provides quantitative information about the secondary structure content (α-helices, β-sheets, turns, and random coils) of lactoferrin. Studies have shown that factors such as iron saturation, pH, and temperature can induce significant changes in the far-UV CD spectrum of lactoferrin, reflecting alterations in its secondary structure.[3][4] For instance, the apo-form (iron-free) and holo-form (iron-saturated) of bovine lactoferrin exhibit similar secondary structures, but the thermal stability is significantly higher for the holo-form.
Near-Ultraviolet (Near-UV) CD Spectroscopy (250-350 nm): The near-UV region provides insights into the tertiary structure of the protein by probing the environment of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) and disulfide bonds. Changes in the near-UV CD spectrum can indicate conformational alterations in the protein's three-dimensional folding, which can be induced by ligand binding or changes in the protein's environment. For bovine lactoferrin, the tertiary structure of the holo-form has been shown to be different from that of the apo- and native forms.
Experimental Protocols
Protocol 1: Far-UV CD Spectroscopy for Secondary Structure Analysis
This protocol outlines the steps for analyzing the secondary structure of lactoferrin.
1. Sample Preparation:
- Prepare a stock solution of lactoferrin in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region.
- Determine the precise protein concentration using a reliable method such as UV-Vis spectrophotometry at 280 nm.
- Dilute the protein sample to a final concentration of 0.1-0.2 mg/mL in the same buffer.
- Prepare a buffer blank with the exact same composition.
2. Instrument Parameters:
- Spectropolarimeter: Jasco J-815 or similar.
- Wavelength Range: 190-250 nm.
- Pathlength: 0.1 cm quartz cuvette.
- Bandwidth: 1.0 nm.
- Scan Speed: 50 nm/min.
- Data Pitch: 0.5 nm.
- Accumulations: 3-5 scans for signal averaging.
- Temperature: 25 °C (or desired temperature, controlled by a Peltier device).
3. Data Acquisition:
- Record the CD spectrum of the buffer blank and subtract it from the sample spectrum to correct for background absorbance.
- Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100 * M) / (c * l * N) where:
- θ is the observed ellipticity in degrees.
- M is the mean residue weight of the protein.
- c is the protein concentration in mg/mL.
- l is the pathlength in cm.
- N is the number of amino acid residues.
4. Data Analysis:
- Deconvolute the resulting molar ellipticity spectrum using secondary structure estimation software (e.g., K2D2, BeStSel) to determine the percentage of α-helix, β-sheet, and other secondary structural elements.
Protocol 2: Near-UV CD Spectroscopy for Tertiary Structure Analysis
This protocol is designed to probe the tertiary structure of lactoferrin.
1. Sample Preparation:
- Prepare a lactoferrin solution with a higher concentration than for far-UV CD, typically 1-2 mg/mL, in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
- Ensure the buffer components do not have significant absorbance in the near-UV region.
2. Instrument Parameters:
- Spectropolarimeter: Jasco J-815 or similar.
- Wavelength Range: 250-350 nm.
- Pathlength: 1.0 cm quartz cuvette.
- Bandwidth: 1.0 nm.
- Scan Speed: 20 nm/min.
- Data Pitch: 0.5 nm.
- Accumulations: 5-10 scans for improved signal-to-noise ratio.
- Temperature: 25 °C (or as required).
3. Data Acquisition and Analysis:
- Follow the same data acquisition and background subtraction procedure as in the far-UV protocol.
- Analyze the resulting spectrum for characteristic peaks and troughs associated with aromatic amino acids and disulfide bonds to assess the integrity of the tertiary structure.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from CD spectroscopy of bovine lactoferrin under different conditions.
| Sample Condition | Wavelength Minima (nm) (Far-UV) | Molar Ellipticity at 222 nm ([θ] deg·cm²·dmol⁻¹) | Secondary Structure Content (%) |
| Apo-Lactoferrin (pH 7.4) | ~208, ~222 | -8,000 to -10,000 | α-helix: ~25-30%, β-sheet: ~30-35% |
| Holo-Lactoferrin (pH 7.4) | ~208, ~222 | -8,000 to -10,000 | α-helix: ~25-30%, β-sheet: ~30-35% |
| Heat-treated Lactoferrin (90°C) | Shift and decrease in intensity | Reduced magnitude | Loss of defined secondary structure |
Visualizing the Workflow
To aid in the conceptualization of the experimental process, the following diagrams illustrate the workflow for CD spectroscopy of lactoferrin.
Caption: Experimental workflow for Far-UV CD spectroscopy of lactoferrin.
Caption: Logical flow for Near-UV CD analysis of lactoferrin tertiary structure.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for the structural characterization of lactoferrin and its fragments. The detailed protocols and data provided in this application note serve as a valuable resource for researchers in academia and the pharmaceutical industry. While direct CD data for the lactoferrin (322-329) peptide remains to be published, the outlined methodologies provide a robust framework for initiating such investigations, which will undoubtedly contribute to a deeper understanding of the structure-function relationship of this important protein.
References
Application Notes and Protocols: Screening for Bioactive Lactoferrin Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactoferrin, a multifunctional glycoprotein found in milk and other exocrine secretions, is a key component of the innate immune system. Its biological activities, which include antimicrobial, anti-inflammatory, and immunomodulatory effects, are often attributed to its constituent peptide fragments. These peptides can be liberated through enzymatic digestion and represent a promising source for the development of novel therapeutics. This document provides detailed application notes and protocols for the identification and characterization of bioactive peptide fragments derived from Lactoferrin through a systematic screening process.
Core Concepts
The identification of bioactive Lactoferrin fragments involves a multi-step process:
-
Generation of a Peptide Library: Lactoferrin is enzymatically digested to produce a complex mixture of peptide fragments.
-
Peptide Fractionation and Identification: The peptide library is separated into individual fragments, which are then identified using analytical techniques.
-
Functional Screening: The identified peptides are screened for specific biological activities, such as antimicrobial or anti-inflammatory effects.
-
Quantitative Analysis: The potency of bioactive peptides is determined through quantitative assays.
Experimental Workflow
The overall workflow for screening Lactoferrin fragments is depicted below. This process begins with the enzymatic digestion of the parent protein and proceeds through peptide separation, identification, and functional characterization.
Experimental Protocols
Protocol 1: Generation of Lactoferrin Peptide Library by Enzymatic Digestion
This protocol details the enzymatic digestion of bovine Lactoferrin using either pepsin or trypsin to generate a library of peptide fragments.
Materials:
-
Bovine Lactoferrin (lyophilized powder)
-
Pepsin (from porcine gastric mucosa) or Trypsin (sequencing grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Tris-HCl buffer
-
Calcium Chloride (CaCl₂)
-
Benzamidine (for trypsin inhibition)
-
Heating block or water bath
-
pH meter
-
Lyophilizer
Procedure for Pepsin Digestion:
-
Dissolve bovine Lactoferrin in deionized water to a final concentration of 5% (w/v).
-
Adjust the pH of the solution to 2.5-3.0 by the dropwise addition of 1 M HCl.[1][2]
-
Add pepsin to the Lactoferrin solution at an enzyme-to-substrate ratio of 1:33 (w/w) (e.g., 300 mg of pepsin for 10 g of Lactoferrin).[2]
-
Incubate the mixture at 37°C for 4 hours with gentle stirring.[1][2]
-
Terminate the reaction by heating the solution to 80°C for 15 minutes.[2]
-
Cool the solution to room temperature and adjust the pH to 7.0 with 1 M NaOH.[2]
-
Centrifuge the hydrolysate to remove any insoluble material.
-
Lyophilize the supernatant to obtain the dried peptide library.
Procedure for Trypsin Digestion:
-
Dissolve bovine Lactoferrin in 50 mM Tris-HCl buffer (pH 7.8) containing 20 mM CaCl₂.[3][4]
-
Add trypsin to the Lactoferrin solution at a protein-to-enzyme molar ratio of 30:1.[3][4]
-
Stop the digestion by adding benzamidine to a final concentration of 0.035 M.[3][4]
-
The resulting peptide mixture is ready for purification or can be lyophilized for storage.
Protocol 2: Peptide Fractionation and Identification
This protocol describes the separation of the peptide library using High-Performance Liquid Chromatography (HPLC) and subsequent identification by Mass Spectrometry (MS).
Materials:
-
Lyophilized Lactoferrin peptide library
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Protein sequence database (for Lactoferrin)
Procedure:
-
Reconstitute the lyophilized peptide library in Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5-60% over 60 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the peptide peaks.
-
Analyze the collected fractions or the total eluate by LC-MS/MS.
-
Identify the peptide sequences by searching the acquired MS/MS spectra against a Lactoferrin protein sequence database.
Protocol 3: Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)
This protocol outlines the determination of the MIC of Lactoferrin fragments against bacterial strains using the broth microdilution method.
Materials:
-
Identified Lactoferrin peptides
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare stock solutions of the Lactoferrin peptides in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform two-fold serial dilutions of each peptide in MHB in the 96-well plate.
-
Prepare a bacterial inoculum in MHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest peptide concentration that completely inhibits visible bacterial growth.
Protocol 4: Anti-inflammatory Activity Screening (Inhibition of Cytokine Production)
This protocol describes an in vitro assay to screen Lactoferrin fragments for their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lactoferrin peptides
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Lactoferrin peptides for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.[5] Include control wells (cells only, cells + LPS, cells + peptide only).
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.[6][7]
-
Calculate the percentage inhibition of cytokine production for each peptide concentration compared to the LPS-only control.
Quantitative Data Summary
The following tables summarize representative quantitative data for the bioactivity of Lactoferrin-derived peptides.
Table 1: Antimicrobial Activity of Lactoferrin Peptides
| Peptide | Organism | MIC (µg/mL) | Reference |
| Bovine Lactoferricin | E. coli | 120 | [1] |
| Deer Lactoferricin | E. coli | 240 | [1] |
| hLF (1-11) | S. aureus | 1.6 - 6.3 | |
| hLF (1-11) | P. aeruginosa | 6.3 - 12.5 |
Table 2: Anti-inflammatory Activity of Lactoferrin Peptides
| Peptide | Cell Line | Assay | Target | IC50 (µM) | Reference |
| rtHLF4 | HT29 | Cytotoxicity | - | < 10 | [8] |
| flHLF | HT29 | Cytotoxicity | - | < 120 | [8] |
| FKE | U937-derived macrophages | Cytokine Secretion | TNF-α Inhibition | 1-100 (effective range) | [9] |
| FKE | U937-derived macrophages | Cytokine Secretion | IL-6 Inhibition | 1-100 (effective range) | [9] |
Signaling Pathway
Lactoferrin and its derived peptides have been shown to exert their immunomodulatory effects by targeting the NF-κB signaling pathway.[10] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates this pathway through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines. Lactoferrin peptides can interfere with this process.
References
- 1. Lactoferrin activates macrophages via TLR4-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactoferrin is a lipid A-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 7. protocols.io [protocols.io]
- 8. Evaluation of the Anti-Inflammatory and Anti-Oxidative Effects of Therapeutic Human Lactoferrin Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Lactoferrin (322-329) synthesis
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals experiencing low yield during the synthesis of the Lactoferrin (322-329) peptide. The sequence of this peptide is Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV) .[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Solid-Phase Peptide Synthesis (SPPS)?
Low yield in SPPS can stem from several factors, including incomplete removal of the Fmoc protecting group (deprotection), inefficient coupling of amino acids, aggregation of the growing peptide chain on the resin, and side reactions specific to certain amino acids.[4][5] Problems during the final cleavage from the resin or subsequent work-up can also significantly reduce the final yield.[4]
Q2: Are there any specific amino acids in the Lactoferrin (322-329) sequence that are known to cause problems?
Yes, the presence of Aspartic Acid (Asp) at position four is a known challenge. Under the basic conditions of Fmoc removal (using piperidine), the Asp side chain can cyclize to form a five-membered ring byproduct known as an aspartimide.[5][6] This intermediate can then reopen to form a mixture of the correct alpha-peptide and an undesired beta-peptide, or react with piperidine, leading to impurities and a lower yield of the target peptide.[5]
Q3: What is the recommended coupling reagent for this synthesis?
The choice of coupling reagent depends on the scale and difficulty of the synthesis. For a standard synthesis, highly efficient uronium/aminium-based reagents like HBTU or HCTU are widely used and effective.[4] For potentially difficult couplings or to minimize racemization, COMU is an excellent, albeit more expensive, option due to its high reactivity and good solubility.[7]
Q4: Why are scavengers necessary in the cleavage cocktail?
During the final cleavage step, strong acid (typically Trifluoroacetic Acid - TFA) is used to remove side-chain protecting groups and cleave the peptide from the resin.[8] This process generates highly reactive cationic species that can modify nucleophilic amino acid residues like Tryptophan, Methionine, or Tyrosine.[8] Scavengers, such as triisopropylsilane (TIS) and water, are added to the cleavage cocktail to "trap" or quench these reactive ions, preventing unwanted side reactions.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of Lactoferrin (322-329).
Issue 1: Low or no target peptide mass detected after a test cleavage.
-
Question: I performed a small-scale test cleavage on my resin, but the mass spectrometry (MS) analysis shows a very weak signal for the expected mass or none at all. What went wrong?
-
Answer: This indicates a fundamental problem during the synthesis process itself. The low yield is likely due to poor synthesis efficiency rather than an issue with the final cleavage.[4]
-
Possible Cause 1: Inefficient Coupling/Deprotection. One or more steps in the synthesis cycle may have failed. Incomplete Fmoc deprotection or poor amino acid coupling leads to truncated or deletion sequences.[9]
-
Possible Cause 2: Peptide Aggregation. The growing peptide chain may have aggregated on the resin, physically preventing reagents from accessing the reactive sites.[10] This is a common issue in SPPS and can lead to a complete halt in the synthesis.[10]
-
Diagnostic Steps & Solutions:
-
Monitor Coupling Reactions: During the synthesis, use a qualitative colorimetric test like the Kaiser (ninhydrin) test after each coupling step to check for free primary amines.[11][12] A positive result (blue beads) indicates an incomplete reaction.
-
Optimize Reactions: If coupling is incomplete, extend the reaction time or perform a "double coupling" by repeating the step with fresh reagents.[13] Increasing the concentration of the amino acid and coupling reagents can also improve reaction kinetics.[13]
-
Address Aggregation: If aggregation is suspected, switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures.[10] Performing the synthesis at a slightly elevated temperature can also help break up aggregates.
-
-
Issue 2: Crude HPLC analysis shows a complex mixture of peaks.
-
Question: My synthesis is complete, but the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) profile of the crude peptide is very messy, with multiple peaks close to my product peak. Why is my product so impure?
-
Answer: A complex HPLC profile points towards the accumulation of side products during synthesis or cleavage.
-
Possible Cause 1: Aspartimide Formation. As mentioned in the FAQs, the Asp residue is a likely culprit. The formation of aspartimide and its subsequent byproducts will result in multiple peaks on the HPLC.[5]
-
Possible Cause 2: Deletion Sequences. Minor, repetitive failures in coupling or deprotection throughout the synthesis will lead to a variety of peptides that are missing one or more amino acids (deletion sequences).
-
Diagnostic Steps & Solutions:
-
Analyze Byproducts by MS: Use LC-MS to get the mass of the major impurity peaks. A mass difference corresponding to a missing amino acid confirms deletion sequences. A peak with the same mass as the target peptide could be the beta-aspartyl isomer.
-
Mitigate Aspartimide Formation: To suppress this side reaction, add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[5]
-
Improve Coupling Efficiency: Ensure high coupling efficiency (>99%) for each step.[7] This can be achieved by using highly efficient coupling reagents like HCTU or COMU and confirming reaction completion with the Kaiser test.[4][7]
-
-
Issue 3: Low peptide yield after cleavage and precipitation.
-
Question: The synthesis seemed to go well, but after cleaving the peptide and precipitating with cold ether, I recovered very little white powder. Where did my peptide go?
-
Answer: Even with a successful on-resin synthesis, the final yield can be lost during the cleavage and work-up steps.[4]
-
Possible Cause 1: Inefficient Cleavage. The cleavage reaction may not have gone to completion, leaving a significant amount of the peptide still attached to the resin.
-
Possible Cause 2: Peptide Solubility. The peptide may have some solubility in the cold diethyl ether, or it may not have precipitated effectively.
-
Diagnostic Steps & Solutions:
-
Optimize Cleavage: Ensure an adequate cleavage time (typically 2-3 hours). If you suspect cleavage was incomplete, you can re-subject the resin to fresh cleavage cocktail.[14]
-
Improve Precipitation: Before adding ether, reduce the volume of TFA under a gentle stream of nitrogen.[14] Ensure the diethyl ether is ice-cold and use a significantly larger volume (8-10 times the volume of the TFA filtrate).[11] If the peptide does not precipitate immediately, store the mixture at -20°C overnight.[15]
-
-
Data Presentation
Table 1: Troubleshooting Summary for Low Lactoferrin (322-329) Yield
| Problem | Potential Cause | Recommended Solution |
| No target mass in test cleavage | Failed coupling/deprotection | Use Kaiser test to monitor reactions; double couple difficult residues.[4] |
| Peptide aggregation | Switch solvent to NMP; synthesize at elevated temperature.[10] | |
| Complex crude HPLC profile | Aspartimide formation | Add HOBt to the piperidine deprotection solution.[5] |
| Deletion sequences | Use high-efficiency coupling reagents (HCTU, COMU); ensure >99% coupling.[7] | |
| Low recovery after precipitation | Incomplete cleavage | Extend cleavage time to 3 hours; use an appropriate cleavage cocktail.[14] |
| Poor precipitation | Reduce TFA volume before adding 8-10x volume of ice-cold diethyl ether.[11][14] |
Table 2: Comparison of Common Coupling Reagents
| Reagent | Type | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Cost-effective. | Can cause racemization.[4] |
| HBTU/HCTU | Uronium/Aminium | High efficiency, widely used, fast reaction times.[4] | Benzotriazole-based. |
| COMU | Uronium | Very high efficiency, good solubility, lower racemization risk.[7] | Higher cost.[7] |
Key Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for adding one amino acid.
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HCTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
-
Monitoring: Take a small sample of beads and perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[11]
-
Washing: Wash the resin with DMF (3-4 times) to remove excess reagents.
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Test Cleavage from Resin
This protocol is for cleaving a small amount of peptide for MS analysis.[4]
-
Preparation: Dry a small amount of the peptide-resin (10-20 mg) under vacuum.
-
Cleavage: Place the dried resin in a microcentrifuge tube. Add 200 µL of the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
-
Reaction: Let the reaction proceed at room temperature for 2 hours with occasional shaking.
-
Work-up: Filter the resin and precipitate the peptide by adding the filtrate to a tube containing 1-2 mL of ice-cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Re-dissolve in a suitable solvent for MS analysis.
Protocol 3: Final Cleavage and Peptide Precipitation
This protocol is for the final cleavage of the peptide from the resin support.[8]
-
Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry thoroughly under vacuum.
-
Cleavage Reaction: Place the dry resin in a round-bottom flask. Add a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) at a ratio of 10-25 mL per gram of resin.[8]
-
Incubation: Stopper the flask and allow it to stand at room temperature for 2-3 hours with occasional swirling.
-
Filtration: Filter the resin using a fine sintered glass funnel and wash the resin twice with fresh TFA.
-
Precipitation: Combine the filtrates and add the solution drop-wise into a centrifuge tube containing 8-10 times the volume of ice-cold diethyl ether.[8]
-
Isolation: A white precipitate should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether to remove scavengers.[7]
-
Drying: Dry the crude peptide under vacuum.
Protocol 4: Reversed-Phase HPLC (RP-HPLC) Purification
RP-HPLC is the standard method for purifying synthetic peptides.[11][12]
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of Mobile Phase A or a solvent in which it is fully soluble. Filter the sample through a 0.45 µm syringe filter.
-
System Preparation: Use a C18 column. Equilibrate the column with Mobile Phase A (e.g., 0.1% TFA in water) until a stable baseline is achieved.
-
Chromatographic Separation:
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be 5-65% B over 30-40 minutes.
-
Monitor the elution of peptides by UV absorbance at 210-220 nm.[12]
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by analytical HPLC and MS to identify those containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a white, fluffy powder.
Mandatory Visualizations
Caption: Experimental workflow for Lactoferrin (322-329) synthesis.
Caption: Troubleshooting decision tree for low peptide yield.
Caption: Aspartimide formation side reaction pathway.
References
- 1. Lactoferrin (322-329) (human) | C35H53N9O12 | CID 131676698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Various Peptides -HongTide Biotechnology [hongtide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
Technical Support Center: Optimizing Solubility of Lactoferrin (322-329)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges in dissolving the Lactoferrin (322-329) peptide.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of Lactoferrin (322-329)?
The Lactoferrin (322-329) peptide has the amino acid sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV)[1][2]. Based on its sequence, it is a relatively hydrophobic peptide due to the presence of valine, alanine, and phenylalanine residues. The presence of a single aspartic acid residue gives the peptide a net negative charge at neutral and basic pH.
Q2: What is the predicted isoelectric point (pI) of Lactoferrin (322-329)?
The predicted isoelectric point (pI) of Lactoferrin (322-329) is acidic due to the aspartic acid residue. The solubility of the peptide is expected to be lowest at its pI and increase as the pH of the buffer moves further away from this point.
Q3: Which types of buffers are recommended for dissolving Lactoferrin (322-329)?
Given its predicted acidic pI, buffers with a pH above this value are recommended to ensure the peptide is deprotonated and carries a net negative charge, which can enhance solubility. Basic buffers such as phosphate-buffered saline (PBS) at pH 7.4, Tris-HCl at pH 8.0, or ammonium bicarbonate buffer are good starting points.[1][3][4]
Q4: Can organic solvents be used to dissolve Lactoferrin (322-329)?
Yes, due to its hydrophobic nature, organic solvents can significantly aid in the dissolution of Lactoferrin (322-329).[5][6] Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution, which can then be diluted into an aqueous buffer.[5][6] Other options include dimethylformamide (DMF) or acetonitrile.[2] It is crucial to first dissolve the peptide in a small amount of the organic solvent before adding the aqueous buffer dropwise while mixing.[5]
Q5: What is the best way to store solutions of Lactoferrin (322-329)?
For long-term storage, it is recommended to aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide does not dissolve in aqueous buffer. | The buffer pH is too close to the peptide's isoelectric point (pI). The peptide has a high degree of hydrophobicity. | Try a buffer with a pH further from the predicted acidic pI (e.g., pH 7.4 or higher). Use a small amount of an organic co-solvent like DMSO to first dissolve the peptide, then slowly dilute with your aqueous buffer.[5][6] |
| The solution is cloudy or has visible precipitates. | The peptide has aggregated or precipitated out of solution. | Try sonication to break up aggregates.[3] Gentle warming (to around 37°C) may also help, but monitor for any signs of degradation.[7] Centrifuge the solution to pellet any undissolved material before use.[1] |
| Peptide dissolves in organic solvent but precipitates when aqueous buffer is added. | The final concentration of the organic solvent is too low to maintain solubility in the aqueous environment. | Increase the proportion of the organic solvent in the final mixture, if compatible with your experiment. Add the concentrated peptide-organic solution to the aqueous buffer very slowly while vortexing to prevent localized precipitation. |
Predicted Solubility of Lactoferrin (322-329) in Common Buffers
| Buffer System | pH Range | Predicted Solubility | Remarks |
| Deionized Water | ~7.0 | Low to Moderate | Solubility may be limited due to the peptide's hydrophobicity. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Moderate | A good starting point for many biological applications. |
| Tris-HCl | 7.0 - 9.0 | Moderate to High | Higher pH can increase the net negative charge and improve solubility. |
| Ammonium Bicarbonate | 7.8 | Moderate to High | Volatile buffer, which can be useful if lyophilization is required later.[4] |
| Acetic Acid Solution (e.g., 10%) | 2.0 - 3.0 | Low | Not recommended as the pH will be below the pI, leading to a net positive charge but likely still poor solubility due to hydrophobicity. |
| Buffers with Organic Co-solvents (e.g., 10-30% DMSO) | Varies | High | The addition of an organic solvent is predicted to be the most effective method for achieving high solubility.[5][6] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Allow the lyophilized Lactoferrin (322-329) peptide to equilibrate to room temperature before opening the vial.
-
Initial Dissolution: Add a small, precise volume of the test buffer (e.g., 100 µL) to a small, known amount of the peptide (e.g., 0.1 mg).
-
Mixing: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate for 5-10 minutes in a water bath.[3]
-
Observation: Visually inspect the solution for clarity. A clear solution indicates good solubility at that concentration.
-
pH Adjustment (if necessary): If the peptide remains insoluble, and you are using an unbuffered solution like water, try adding a small amount of a basic solution (e.g., 0.1 M NaOH) dropwise to increase the pH and observe for dissolution.
-
Organic Solvent Test (if necessary): If the peptide is insoluble in aqueous buffers, repeat the test by first dissolving a small amount in an organic solvent like DMSO, and then diluting with the desired aqueous buffer.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation: Bring the lyophilized peptide vial to room temperature.
-
Dissolution: Add the required volume of pure DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Mixing: Vortex thoroughly until the peptide is completely dissolved. Sonication can be used if needed.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for optimizing the solubility of Lactoferrin (322-329).
References
Technical Support Center: Aggregation of Amyloidogenic Lactoferrin (322-329)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amyloidogenic peptide Lactoferrin (322-329), with the sequence NAGDVAFV.
Frequently Asked Questions (FAQs)
Q1: What is the amyloidogenic region of Lactoferrin and why is it important?
The primary amyloidogenic region of human Lactoferrin has been identified as the peptide sequence NAGDVAFV, corresponding to amino acid residues 322-329.[1] This peptide is significant because it readily self-assembles into amyloid fibrils under physiological conditions (pH 7.4 and 37°C), while the full-length Lactoferrin protein does not form fibrils on its own.[1][2] However, full-length Lactoferrin can bind to the fibrils formed by this peptide fragment.[1][2] Understanding the aggregation of this peptide is crucial for research into amyloid-related diseases and for the development of potential therapeutic inhibitors.
Q2: Under what conditions does Lactoferrin (322-329) typically aggregate?
Lactoferrin (322-329) has been shown to form amyloid fibrils at a pH of 7.4 when incubated at 37°C.[1][2] These conditions mimic the physiological environment, suggesting a potential for in vivo aggregation. The aggregation process follows a typical amyloid formation pathway, involving the formation of β-sheet-rich structures.
Q3: My Lactoferrin (322-329) peptide is aggregating unexpectedly. What are the common causes?
Unexpected aggregation of the Lactoferrin (322-329) peptide can be attributed to several factors:
-
Sub-optimal pH: The peptide is known to be highly prone to aggregation at neutral pH. Deviations in your buffer preparation could be the cause.
-
Temperature Fluctuations: While aggregation is promoted at 37°C, freeze-thaw cycles or prolonged storage at room temperature can also initiate nucleation and subsequent aggregation.
-
High Peptide Concentration: Higher concentrations of the peptide will increase the rate of aggregation.
-
Ionic Strength of the Buffer: The salt concentration in your buffer can influence the electrostatic interactions between peptide molecules, potentially promoting aggregation.
-
Presence of Seeding Nuclei: Even trace amounts of pre-existing aggregates can act as seeds, dramatically accelerating the aggregation process.
Troubleshooting Guides
Problem 1: Rapid and Uncontrolled Aggregation of Lactoferrin (322-329) in Solution
Symptoms:
-
Visible precipitation or turbidity in the peptide solution shortly after preparation.
-
Inconsistent results in aggregation assays.
-
Low signal in assays requiring a soluble peptide.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect pH of Buffer | Verify the pH of your buffer. For initial solubilization and to maintain the peptide in a monomeric state for as long as possible, consider preparing the stock solution at a slightly acidic pH (e.g., pH 5.0-6.0) before diluting it into the final assay buffer at pH 7.4. |
| High Peptide Concentration | Prepare a lower concentration stock solution. If high concentrations are necessary for your experiment, minimize the time the peptide is kept at this concentration before use. |
| Inappropriate Storage | Aliquot the peptide stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. When thawing, do so quickly and keep the solution on ice. |
| Contamination with Seeds | Filter the peptide stock solution through a 0.22 µm syringe filter to remove any pre-existing aggregates before initiating your experiment. |
| Buffer Composition | Evaluate the ionic strength of your buffer. While not specifically documented for this peptide, high ionic strength can sometimes shield charges and promote hydrophobic collapse and aggregation. Try reducing the salt concentration if possible. |
Problem 2: Inconsistent or Non-reproducible Aggregation Kinetics in Thioflavin T (ThT) Assays
Symptoms:
-
High variability in the lag phase and final fluorescence intensity between replicates.
-
Sigmoidal curves are not well-defined.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Pipetting Errors | Ensure accurate and consistent pipetting of both the peptide and ThT solutions. Use pre-chilled tips for the peptide solution to minimize premature aggregation. |
| Well-to-Well Variation | Use a high-quality, non-binding microplate. Ensure the plate is sealed properly to prevent evaporation during incubation. It is also good practice to not use the outer wells of the plate, as they are more prone to evaporation. |
| ThT Concentration | The final concentration of ThT in the well should be optimized. A common starting point is 25 µM. Prepare a fresh ThT stock solution and filter it before use. |
| Inadequate Mixing | Ensure proper mixing at the start of the experiment. If your plate reader has a shaking function, utilize it to ensure homogeneity. |
| Presence of Inhibitors/Contaminants | Ensure all reagents and water are of high purity. Trace amounts of contaminants can sometimes interfere with the aggregation process. |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is a standard method for monitoring the kinetics of amyloid fibril formation in real-time.
Materials:
-
Lactoferrin (322-329) peptide (NAGDVAFV)
-
Thioflavin T (ThT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
96-well black, clear-bottom, non-binding microplate
-
Fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm.
Procedure:
-
Prepare a 1 mM stock solution of ThT in sterile, nuclease-free water. Filter the solution through a 0.2 µm syringe filter and store it in the dark at 4°C.
-
Prepare a stock solution of the Lactoferrin (322-329) peptide. The solvent will depend on the peptide's solubility. A common approach is to first dissolve the peptide in a small amount of DMSO and then dilute it to the final stock concentration with sterile water or a slightly acidic buffer.
-
Prepare the reaction mixture. In each well of the 96-well plate, add the following in order:
-
PBS (pH 7.4)
-
ThT solution to a final concentration of 25 µM.
-
Lactoferrin (322-329) peptide to the desired final concentration (e.g., 50 µM).
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a fluorescence microplate reader.
-
Monitor the fluorescence intensity (Excitation: 450 nm, Emission: 485 nm) at regular intervals (e.g., every 5-10 minutes) for the desired duration of the experiment. Include a shaking step before each reading to ensure a homogenous solution.
Visualizations
Caption: Amyloid Fibril Formation Pathway.
Caption: Experimental Workflow for Aggregation Studies.
References
- 1. Disaggregation of amyloid-beta fibrils via natural metabolites using long timescale replica exchange molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship analysis of β-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Lactoferrin (322-329) stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of the Lactoferrin (322-329) peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Lactoferrin (322-329)?
A1: The stability of Lactoferrin (322-329) is influenced by several factors, including pH, temperature, and the presence of proteolytic enzymes. As a peptide, it is susceptible to degradation under conditions that favor hydrolysis of peptide bonds.
Q2: How does pH affect the stability of Lactoferrin (322-329)?
A2: While specific data for the 322-329 fragment is limited, the parent lactoferrin molecule exhibits significant pH-dependent stability. Generally, lactoferrin is more stable in acidic conditions (around pH 4.0) and tends to denature and aggregate at neutral or alkaline pH, especially with heat.[1][2] It is reasonable to infer that the 322-329 peptide may also be more stable at a slightly acidic pH.
Q3: What is the thermal stability of Lactoferrin (322-329)?
A3: Full-length lactoferrin is relatively heat-stable at an acidic pH but will denature and aggregate at higher temperatures, particularly at neutral or alkaline pH.[1][2] For the Lactoferrin (322-329) peptide, it is advisable to avoid repeated freeze-thaw cycles and prolonged exposure to high temperatures. For long-term storage, keeping the peptide lyophilized at -20°C or below is recommended.
Q4: Is Lactoferrin (322-329) susceptible to enzymatic degradation?
A4: Yes. As a peptide, Lactoferrin (322-329) is susceptible to degradation by various proteases. The parent lactoferrin molecule is known to be cleaved by enzymes such as pepsin and trypsin.[3][4] Therefore, it is crucial to handle the peptide in nuclease-free and protease-free environments and to consider the potential for enzymatic degradation in biological samples.
Q5: What are the common signs of Lactoferrin (322-329) degradation?
A5: Degradation of the peptide can manifest as a loss of biological activity, changes in solubility, or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC or mass spectrometry) corresponding to smaller fragments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Peptide degradation due to improper storage (temperature, freeze-thaw cycles). | Store the peptide lyophilized at -20°C or -80°C. Aliquot upon reconstitution to minimize freeze-thaw cycles. |
| Peptide degradation due to enzymatic activity in the experimental system. | Use protease inhibitors in your buffers. Work in a sterile, protease-free environment. | |
| Incorrect peptide concentration due to solubility issues. | Refer to the solubility guidelines provided by the supplier. Consider using alternative solvents or sonication to aid dissolution. | |
| Peptide precipitation or aggregation | The pH of the solution is near the isoelectric point of the peptide. | Adjust the pH of the buffer to be at least 2 units away from the peptide's isoelectric point (pI). |
| High salt concentration in the buffer. | Reduce the salt concentration or use a different buffer system. | |
| Repeated freeze-thaw cycles. | Aliquot the peptide solution after reconstitution to avoid multiple freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in peptide stock solution. | Prepare fresh stock solutions regularly. Ensure complete dissolution before use. |
| Contamination of reagents or experimental setup. | Use sterile, high-purity reagents and consumables. | |
| Unexpected peaks in HPLC or Mass Spectrometry | Proteolytic cleavage of the peptide. | Add protease inhibitors to your samples. Minimize sample processing time. |
| Chemical modification (e.g., oxidation) of the peptide. | Store the peptide under an inert gas (e.g., argon or nitrogen). Use antioxidants in your buffers if compatible with your experiment. |
Quantitative Data on Lactoferrin Stability
Table 1: Effect of pH and Heat on Bovine Lactoferrin Solubility
| pH | Temperature (°C) for 5 min | Observation |
| 2-5 | 100 | Remained soluble[1] |
| 6 | Heat Treatment | Denatured to an insoluble state[1] |
| >6 | Heat Treatment | Denatured to an insoluble state[1] |
| 4 | 100 | HPLC pattern same as native bLF[1] |
Table 2: Thermal Denaturation of Lactoferrin
| Lactoferrin Form | pH | Denaturation Temperature (Tm) |
| Bovine Lactoferrin | 7.0 | 65.71°C[3] |
| Human Lactoferrin | 7.0 | 90.01°C[3] |
| Bovine Lactoferrin | 5.0 | 59.90°C[3] |
Experimental Protocols
Protocol 1: Assessment of Lactoferrin (322-329) Stability by RP-HPLC
Objective: To determine the stability of the Lactoferrin (322-329) peptide under specific experimental conditions (e.g., different pH, temperature, or incubation times).
Materials:
-
Lactoferrin (322-329) peptide
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Buffers of desired pH for stability testing
-
Protease inhibitors (optional)
Methodology:
-
Sample Preparation:
-
Reconstitute the lyophilized Lactoferrin (322-329) peptide in an appropriate solvent to a known concentration.
-
Incubate aliquots of the peptide solution under the desired stress conditions (e.g., different pH buffers, temperatures).
-
At specified time points, take a sample and stop any further degradation by adding a quenching solution (e.g., a strong acid like TFA) or by freezing immediately.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample onto the column.
-
Run a linear gradient of Mobile Phase B to elute the peptide and its potential degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Analyze the chromatograms to identify the peak corresponding to the intact Lactoferrin (322-329) peptide.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining intact peptide over time to determine the degradation rate. The appearance of new, smaller peaks may indicate degradation products.
-
Protocol 2: Analysis of Lactoferrin (322-329) Degradation by Mass Spectrometry
Objective: To identify the degradation products of Lactoferrin (322-329) after exposure to specific conditions.
Materials:
-
Lactoferrin (322-329) peptide
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
-
Enzymes for digestion (e.g., trypsin, chymotrypsin) or buffers for chemical degradation studies.
Methodology:
-
Sample Preparation:
-
Incubate the Lactoferrin (322-329) peptide under the conditions of interest (e.g., with a specific protease or at a high temperature).
-
Desalt the sample using a suitable method (e.g., ZipTip) if necessary.
-
-
Mass Spectrometry Analysis:
-
For MALDI-TOF, co-crystallize the sample with an appropriate matrix and acquire the mass spectrum.
-
For LC-MS/MS, inject the sample onto an LC system coupled to the mass spectrometer. The LC will separate the peptide fragments before they enter the mass spectrometer for analysis.
-
-
Data Analysis:
-
Analyze the mass spectra to determine the molecular weights of the resulting peptide fragments.
-
Compare the observed masses to the theoretical masses of potential degradation products of Lactoferrin (322-329) to identify cleavage sites.
-
Visualizations
Caption: Workflow for assessing Lactoferrin (322-329) stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Physicochemical and antibacterial properties of lactoferrin and its hydrolysate produced by heat treatment at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat Stability of Bovine Lactoferrin at Acidic pH | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
Technical Support Center: Enhancing Lactoferrin Peptide Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of lactoferrin peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the oral bioavailability of lactoferrin peptides?
The oral delivery of lactoferrin peptides is primarily hindered by two major obstacles in the gastrointestinal (GI) tract:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteolytic enzymes such as pepsin in the acidic environment of the stomach and trypsin and chymotrypsin in the small intestine. This enzymatic breakdown cleaves the peptide bonds, leading to a loss of therapeutic activity.[1][2]
-
Poor Intestinal Permeability: Due to their size and hydrophilic nature, lactoferrin peptides exhibit limited ability to cross the intestinal epithelial barrier to enter systemic circulation. The tight junctions between epithelial cells restrict paracellular transport, and the lipidic nature of the cell membrane limits passive transcellular diffusion.[1][2][3]
Q2: What are the main strategies to improve the oral bioavailability of lactoferrin peptides?
Several strategies are employed to overcome the challenges of oral peptide delivery. These can be broadly categorized as:
-
Encapsulation Technologies: This involves entrapping the peptides within a protective carrier to shield them from the harsh environment of the GI tract. Common methods include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic peptides in their aqueous core.[4][5][6]
-
Nanoparticles: Solid particles on the nanometer scale, often made from biodegradable polymers like chitosan, that can encapsulate or adsorb peptides.[7][8][9]
-
Microencapsulation: Larger particles that can protect the peptide payload and are designed for controlled release.[10][11]
-
-
Structural Modification: Altering the peptide's chemical structure to enhance its stability and/or permeability. Key techniques include:
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the peptide. This can increase the peptide's size, protecting it from enzymatic degradation and improving its pharmacokinetic profile.[12][13][14][15][16]
-
Cyclization: Creating a cyclic peptide structure, either through a head-to-tail or side-chain linkage. This conformational constraint can significantly increase resistance to exopeptidases.[3][17][18]
-
-
Use of Absorption Enhancers: Co-administration of substances that can transiently and reversibly increase the permeability of the intestinal epithelium. Chitosan, for instance, can act as a mucoadhesive and open tight junctions.[12][19]
Q3: How do I choose the most suitable bioavailability enhancement strategy for my lactoferrin peptide?
The choice of strategy depends on several factors, including the specific lactoferrin peptide's physicochemical properties (size, charge, solubility), its therapeutic target, and the desired release profile.
-
For protecting against enzymatic degradation: Encapsulation methods like liposomes and nanoparticles are highly effective.[6][7] Structural modifications such as PEGylation and cyclization also offer increased stability.[15][18]
-
For enhancing intestinal absorption: Mucoadhesive nanoparticles (e.g., chitosan-based) and the use of permeation enhancers can improve uptake.[8] Liposomes can also facilitate absorption.[5]
-
For sustained release: Polymeric nanoparticles and microparticles can be engineered for controlled and prolonged release of the peptide.[20]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of Lactoferrin Peptides in Nanoparticles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate polymer-to-peptide ratio. | Optimize the weight ratio of the polymer (e.g., chitosan) to the lactoferrin peptide. Start with a range of ratios (e.g., 1:1, 5:1, 10:1) to find the optimal loading capacity. | Increased peptide encapsulation within the nanoparticles. |
| Suboptimal pH during formulation. | The pH of the solution can affect the charge of both the peptide and the polymer, influencing their interaction. Adjust the pH to ensure opposite charges for efficient electrostatic interaction (e.g., for chitosan, a pH below its pKa of ~6.5 is required for a positive charge). | Enhanced ionic gelation and improved encapsulation efficiency. |
| Inefficient cross-linking. | If using an ionic cross-linker like tripolyphosphate (TPP) with chitosan, optimize the concentration of the cross-linker. Too little may result in incomplete nanoparticle formation, while too much can lead to aggregation. | Formation of stable nanoparticles with high peptide loading. |
| Peptide degradation during encapsulation. | Some encapsulation methods involve harsh conditions (e.g., high-energy sonication). Use milder techniques or protect the peptide during the process. Ensure the peptide is stable at the working temperature and pH. | Preservation of peptide integrity and higher encapsulation of the active peptide. |
Issue 2: Poor In Vitro Release Profile of Encapsulated Lactoferrin Peptides
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Burst release is too high. | This may be due to a high concentration of peptide adsorbed to the nanoparticle surface. Optimize the washing steps after nanoparticle formation to remove surface-bound peptide. Consider a core-shell nanoparticle design to better contain the peptide. | A more controlled and sustained release profile with a reduced initial burst. |
| Incomplete release of the peptide. | The peptide may be too strongly bound to the polymer matrix. Try modifying the polymer or using a biodegradable polymer that degrades under simulated intestinal conditions to facilitate release. Adjust the cross-linking density. | A higher cumulative release of the peptide over the desired time frame. |
| Precipitation of the peptide upon release. | The local concentration of the released peptide may exceed its solubility. Incorporate solubilizing agents into the formulation or ensure the release medium is appropriate. | The peptide remains in solution after release, maintaining its potential for absorption. |
Issue 3: Inconsistent Results in Caco-2 Cell Permeability Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compromised Caco-2 cell monolayer integrity. | Regularly measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. TEER values should be stable and within the laboratory's established range before starting the permeability experiment. | Reliable and reproducible permeability data that accurately reflects paracellular transport. |
| Cytotoxicity of the formulation. | High concentrations of the peptide, nanoparticles, or other formulation components may be toxic to the Caco-2 cells, damaging the monolayer. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of your formulation. | The permeability assay is conducted at concentrations that do not compromise cell viability, ensuring the observed transport is not an artifact of cell damage. |
| Active efflux of the peptide. | Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can pump the peptide back into the apical side, underestimating its absorptive potential. Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[21][22] | A better understanding of the peptide's transport mechanism and a more accurate assessment of its potential for oral absorption. |
Quantitative Data Summary
The following table summarizes available quantitative data on the enhancement of lactoferrin (Lf) and related peptide bioavailability using various strategies. It is important to note that much of the detailed quantitative data is for the parent protein, lactoferrin, but the principles are applicable to its peptides.
| Strategy | Formulation | Key Finding | Quantitative Improvement | Reference |
| Microencapsulation | Progel microencapsulated bovine Lf (Inferrin™) | Protected bLf from gastric digestion. | Higher levels of bLf found in supplemented individuals, though not statistically significant in the pilot study. | [10][11] |
| Microencapsulation | Bovine serum albumin (BSA) and tannic acid (TA) multilayer microcapsules | Released Lf in the small intestine. | 6.5 times higher concentration of Lf in the small intestine compared to free Lf in mice. | [23] |
| PEGylation | 20k-PEG-bLf | Increased absorption from the intestinal tract and prolonged serum half-life. | ~10-fold increase in absorption from the intestinal tract in rats. | [15] |
| Enteric Coating | Enteric-coated Lf | Higher bioavailability and absorption. | ~10 times higher bioavailability and absorption compared to non-coated Lf. | [24] |
Experimental Protocols
Protocol 1: Preparation of Lactoferrin Peptide-Loaded Chitosan Nanoparticles
This protocol describes the preparation of chitosan nanoparticles encapsulating a lactoferrin peptide via ionic gelation.
Materials:
-
Low molecular weight chitosan
-
Lactoferrin peptide (e.g., Lactoferricin)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 2-3 mg/mL.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Adjust the pH of the chitosan solution to between 4.0 and 5.0 using sodium hydroxide.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Lactoferrin Peptide Solution Preparation:
-
Dissolve the lactoferrin peptide in deionized water to the desired concentration.
-
-
Nanoparticle Formation:
-
Add the lactoferrin peptide solution to the chitosan solution and stir for 30 minutes.
-
Prepare a TPP solution in deionized water (e.g., 0.4-0.6 mg/mL).
-
Add the TPP solution dropwise to the chitosan-peptide solution while stirring continuously at room temperature. The ratio of chitosan to TPP should be optimized (e.g., 5:1 w/w).
-
Continue stirring for 30-60 minutes to allow for nanoparticle formation.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 14,000 rpm) for 15-30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove unencapsulated peptide and other reagents.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by quantifying the amount of free peptide in the supernatant using a suitable method (e.g., HPLC or a protein/peptide quantification assay) and comparing it to the initial amount of peptide used.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines a general procedure for assessing the permeability of lactoferrin peptide formulations across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical method for quantifying the lactoferrin peptide (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for approximately 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold.
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after a specific time. Low permeability of Lucifer yellow indicates a tight monolayer.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the lactoferrin peptide formulation (dissolved in HBSS) to the apical (donor) compartment. Add fresh HBSS to the basolateral (receiver) compartment.
-
To assess efflux, add the peptide formulation to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed HBSS.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of the lactoferrin peptide in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of peptide appearance in the receiver compartment.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the peptide in the donor compartment.
-
-
Calculate the efflux ratio by dividing the Papp from the basolateral-to-apical direction by the Papp from the apical-to-basolateral direction.
-
Visualizations
References
- 1. seranovo.com [seranovo.com]
- 2. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Lactoferrin - CD Bioparticles [cd-bioparticles.net]
- 5. Liposomalization of lactoferrin enhanced it's anti-inflammatory effects via oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticular and other carriers to deliver lactoferrin for antimicrobial, antibiofilm and bone-regenerating effects: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-presentation of lactoferrin encapsulated into chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability of a Novel Form of Microencapsulated Bovine Lactoferrin and Its Effect on Inflammatory Markers and the Gut Microbiome: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of a Novel Form of Microencapsulated Bovine Lactoferrin and Its Effect on Inflammatory Markers and the Gut Microbiome: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amino group PEGylation of bovine lactoferrin by linear polyethylene glycol-p-nitrophenyl active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bovine and human lactoferricin peptides: chimeras and new cyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. enamine.net [enamine.net]
- 23. researchgate.net [researchgate.net]
- 24. Nutraceutical and Health-Promoting Potential of Lactoferrin, an Iron-Binding Protein in Human and Animal: Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Experiments with Lactoferrin (322-329)
Disclaimer: The lactoferrin (322-329) peptide fragment is a subject of ongoing research, and as such, there is limited specific data available in peer-reviewed literature regarding its optimal dosage, detailed experimental protocols, and established signaling pathways. This guide provides general best practices and troubleshooting advice for in vitro experiments with synthetic peptides, using Lactoferrin (322-329) as a prospective example. Researchers should consider this guidance as a starting point and perform thorough dose-response and validation experiments for their specific cell systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Lactoferrin (322-329) in cell culture experiments?
A1: For a novel peptide like Lactoferrin (322-329) with limited characterization, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and assay. A common starting point for in vitro peptide experiments is to test a wide range of concentrations, typically from nanomolar (nM) to micromolar (µM) ranges. Based on studies of other lactoferrin-derived peptides, a pilot experiment could include concentrations from 1 µM to 100 µM.
Q2: How should I dissolve and store Lactoferrin (322-329) to ensure its stability?
A2: Peptide solubility and stability are critical for reproducible results. For Lactoferrin (322-329), it is advisable to first attempt to dissolve the lyophilized peptide in sterile, nuclease-free water. If solubility is an issue, a small amount of a suitable organic solvent like DMSO can be used to create a concentrated stock solution, which is then diluted in your aqueous culture medium.[1][2][3] To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[2]
Q3: What are the potential biological activities of Lactoferrin (322-329)?
A3: While specific functions of the 322-329 fragment are not well-documented, full-length lactoferrin and other derived peptides are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects.[4][5][6][7][8] Therefore, it is plausible that Lactoferrin (322-329) may play a role in immune defense and related signaling pathways.[] Experimental validation is necessary to determine its specific activities.
Q4: Are there any known signaling pathways activated by Lactoferrin (322-329)?
A4: There is currently no specific information in the public domain detailing the signaling pathways directly activated by the Lactoferrin (322-329) peptide.[1] However, full-length lactoferrin is known to interact with various cell surface receptors and modulate signaling cascades such as the NF-κB pathway to exert its anti-inflammatory effects.[10] Researchers investigating Lactoferrin (322-329) may consider exploring similar pathways as a starting point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide Precipitation in Culture Medium | Poor peptide solubility at physiological pH or interaction with media components. | - Increase the proportion of organic solvent (e.g., DMSO) in the final solution, ensuring it is non-toxic to cells.- Adjust the pH of the buffer to be further from the peptide's isoelectric point (pI).[11] - Use sonication or gentle warming to aid dissolution.[1] |
| High Variability Between Replicates | Inconsistent peptide concentration due to incomplete dissolution or degradation. Pipetting errors. | - Ensure the peptide is fully dissolved before adding to the culture medium.- Prepare a master mix of the peptide-containing medium for all replicates.- Use calibrated pipettes and proper pipetting techniques. |
| Unexpected Cytotoxicity | Peptide concentration is too high. Contamination of the peptide stock. The peptide itself has cytotoxic properties at the tested concentrations. | - Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.- Use a lower, non-toxic concentration range for functional assays.- Filter-sterilize the peptide stock solution. |
| No Observable Effect | Peptide concentration is too low. The peptide is inactive in the chosen cell model or assay. The peptide has degraded. | - Perform a dose-response experiment with a wider and higher concentration range.- Verify the biological relevance of your cell model for the expected peptide activity.- Check the storage conditions and age of the peptide stock. Consider synthesizing a fresh batch. |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general method to assess the effect of a peptide on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Lactoferrin (322-329) peptide
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: Prepare serial dilutions of the Lactoferrin (322-329) peptide in complete culture medium. Remove the old medium from the wells and add 100 µL of the peptide-containing medium to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
Visualizations
Caption: A general workflow for in vitro experiments with synthetic peptides.
Caption: A hypothetical anti-inflammatory signaling pathway for a lactoferrin-derived peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 3. jpt.com [jpt.com]
- 4. Lactoferrin and its biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ffhdj.com [ffhdj.com]
- 6. scialert.net [scialert.net]
- 7. d-nb.info [d-nb.info]
- 8. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purifying Recombinant Lactoferrin Fragments
Welcome to the technical support center for the purification of recombinant Lactoferrin fragments. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is organized in a question-and-answer format to directly address specific issues you may encounter.
Expression & Solubility Issues
Q1: My recombinant Lactoferrin fragment is not being expressed or the expression level is very low. What can I do?
A1: Low expression levels are a common challenge. Here are several factors to investigate:
-
Codon Optimization: Ensure the gene sequence of your Lactoferrin fragment is optimized for the expression host (e.g., E. coli, Pichia pastoris).[1]
-
Promoter Choice: The strength and regulation of the promoter driving the expression of your gene are critical. For Pichia pastoris, the AOX1 promoter is commonly used and can be induced for high-level expression.[1]
-
Expression Conditions: Optimize induction parameters such as inducer concentration (e.g., methanol for P. pastoris), temperature, and induction time. Lowering the expression temperature can sometimes improve protein folding and increase the yield of soluble protein.[2]
-
Host Strain: The choice of expression host and even the specific strain can significantly impact expression levels. Some strains are better suited for producing certain types of proteins.[3]
-
Media Composition: Adding ferric ions to the culture medium has been shown to improve the expression of recombinant porcine lactoferrin in P. pastoris.[4]
Q2: My Lactoferrin fragment is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
A2: Inclusion bodies consist of misfolded and aggregated protein.[2] Here’s how you can address this:
-
Lower Expression Temperature: Reducing the temperature during induction (e.g., from 37°C to 20-25°C) slows down protein synthesis, which can promote proper folding.
-
Use a Weaker Promoter or Lower Inducer Concentration: This can reduce the rate of protein production, preventing the accumulation of misfolded proteins.[2]
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein.
-
Fusion Tags: N-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can sometimes enhance the solubility of the target protein.[2]
-
Lysis Buffer Optimization: Ensure your lysis buffer has an appropriate pH and contains additives like detergents (e.g., Triton X-100) or glycerol to help maintain protein solubility after cell lysis.
Purification Challenges
Q3: I am having difficulty purifying my His-tagged Lactoferrin fragment using Nickel-NTA affinity chromatography. The protein is not binding to the column, or the yield is very low.
A3: Several factors can affect the efficiency of Ni-NTA chromatography:
-
Accessibility of the His-tag: The His-tag might be buried within the folded protein structure. Consider moving the tag to the other terminus of the protein or adding a longer, flexible linker between the tag and the protein.
-
Presence of Chelating Agents: Ensure that your lysis buffer and other solutions do not contain high concentrations of chelating agents like EDTA, which will strip the nickel ions from the resin.
-
Imidazole Concentration: Optimize the imidazole concentration in your binding and wash buffers. Too high a concentration in the binding buffer will prevent your protein from binding, while too low a concentration in the wash buffers may not effectively remove non-specifically bound proteins.
-
pH of Buffers: The pH of your buffers should be compatible with both protein stability and the binding of the His-tag to the nickel resin (typically around pH 7.4-8.0).
Q4: My Lactoferrin fragment appears degraded on an SDS-PAGE gel after purification. How can I prevent this?
A4: Protein degradation is often caused by proteases released during cell lysis.
-
Add Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer immediately before use.
-
Work Quickly and at Low Temperatures: Perform all purification steps on ice or in a cold room to minimize protease activity.
-
Optimize Purification Steps: A multi-step purification process involving different chromatography techniques can help remove proteases.[5] For instance, combining ammonium sulfate precipitation with Ni-NTA and molecular exclusion chromatography.[5]
Q5: After purification, my Lactoferrin fragment has low purity with many contaminating proteins. What purification strategies can I use?
A5: Achieving high purity often requires a multi-step purification strategy.[6]
-
Ion-Exchange Chromatography (IEX): Lactoferrin has a high isoelectric point (pI ≈ 8.7), making it positively charged over a wide pH range.[7] Cation exchange chromatography is a very effective method for its purification.[7][8][9]
-
Affinity Chromatography: Besides IMAC for His-tagged proteins, other affinity chromatography methods can be used. For example, heparin-Sepharose has been used to purify lactoferrin.[10]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates proteins based on their size and can be used as a final polishing step to remove aggregates and other remaining impurities.[11]
-
Hydrophobic Interaction Chromatography (HIC): This method separates proteins based on their hydrophobicity and can be an effective purification step.[12]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the purification of recombinant Lactoferrin and its fragments.
| Expression Host | Purification Method(s) | Yield | Purity | Reference |
| Bacillus subtilis 168 | Ammonium sulfate precipitation, Ni-NTA, Molecular exclusion | 7.5 mg/L | 90.6% | [5] |
| Pichia pastoris | Heparin column | ~12 mg/L | - | [4] |
| Pichia pastoris | Molecular exclusion | 3.5 g/L | - | [1] |
| Pichia pastoris | - | 19.3 mg/L | - | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used in the purification of recombinant Lactoferrin fragments.
Protocol 1: Cation-Exchange Chromatography for Lactoferrin Fragment Purification
This protocol is a general guideline and may require optimization for your specific Lactoferrin fragment.
-
Resin Equilibration:
-
Pack a column with a strong cation exchange resin (e.g., Praesto SP200).[7]
-
Equilibrate the column with 5-10 column volumes (CV) of a binding buffer (e.g., 20 mM sodium phosphate, pH 6.7).
-
-
Sample Loading:
-
Adjust the pH and conductivity of your protein sample to match the binding buffer. This may require dialysis or buffer exchange.
-
Load the sample onto the equilibrated column at a flow rate recommended by the resin manufacturer.
-
-
Washing:
-
Wash the column with 5-10 CV of the binding buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound Lactoferrin fragment using a linear gradient or a step gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer). Lactoferrin typically elutes at a high salt concentration.[9][10]
-
Collect fractions and analyze them by SDS-PAGE to identify the fractions containing your purified protein.
-
-
Regeneration:
-
Regenerate the column with a high salt solution (e.g., 2 M NaCl) followed by a sanitization step (e.g., 1 M NaOH) as per the manufacturer's instructions.
-
Visualizations
Experimental Workflow for Recombinant Lactoferrin Fragment Purification
Caption: A general workflow for the purification of recombinant proteins.
Troubleshooting Logic for Low Protein Yield
Caption: A decision tree for troubleshooting low protein yield.
References
- 1. High-Level Expression of Recombinant Bovine Lactoferrin in Pichia pastoris with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Expression, characterization, and purification of recombinant porcine lactoferrin in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. purolite.com [purolite.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-works.com [bio-works.com]
- 10. US5861491A - Isolation of lactoferrin from milk - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2006119644A1 - New purification method of lactoferrin - Google Patents [patents.google.com]
- 13. Expression and antimicrobial activity of the recombinant bovine lactoferricin in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Potential of Lactoferrin Fragments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lactoferrin fragments. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with lactoferrin fragments.
| Issue | Question | Possible Causes | Suggested Solutions |
| Low Peptide Yield | Why is my synthetic lactoferrin fragment yield consistently low? | - Incomplete coupling reactions: Steric hindrance from bulky amino acids or secondary structure formation can prevent complete coupling. - Peptide aggregation: Hydrophobic fragments can aggregate on the solid-phase support, blocking reaction sites. - Inefficient cleavage: The cleavage cocktail may not be optimal for your peptide sequence or resin. | - Optimize coupling: Double couple problematic residues, use stronger coupling reagents (e.g., HBTU, HATU), or increase reaction times. - Disrupt aggregation: Synthesize at a higher temperature, use chaotropic salts, or incorporate pseudoproline dipeptides to disrupt secondary structures.[1] - Improve cleavage: Ensure the appropriate scavenger is used in your TFA cleavage cocktail to prevent side reactions. A test cleavage on a small amount of resin can help diagnose cleavage issues.[1] |
| Purification Difficulties | I'm having trouble purifying my lactoferrin fragments using chromatography. What can I do? | - Poor peak resolution: The elution gradient may not be shallow enough to separate your fragment from impurities. - Column clogging: Particulates in the sample or precipitated protein can clog the column frit. - Fragment not binding to the column: The buffer pH may not be appropriate for the isoelectric point (pI) of your fragment in ion-exchange chromatography. | - Optimize gradient: Use a shallower gradient for elution in reverse-phase or ion-exchange chromatography.[2] - Sample preparation: Always filter your sample and buffers before loading onto the column.[3] If the sample is viscous, dilute it or reduce the flow rate.[3] - Adjust buffer pH: For cation-exchange chromatography, ensure the buffer pH is below the pI of your fragment to ensure a net positive charge and binding to the resin.[4] |
| Inconsistent Bioactivity | My lactoferrin fragments show variable or no bioactivity in my assays. What's going wrong? | - Peptide degradation: Fragments may be susceptible to degradation by proteases in cell culture media or assay buffers. - Incorrect folding/conformation: The biological activity of some fragments is dependent on their three-dimensional structure, which may be lost upon synthesis and purification. - Assay interference: Components of the assay medium, such as high salt concentrations, can inhibit the activity of cationic antimicrobial peptides.[5] | - Use protease inhibitors: Add protease inhibitors to your assay medium to prevent fragment degradation.[6] - Consider refolding: For fragments that require a specific conformation (e.g., those with disulfide bonds), a refolding step after purification may be necessary. - Optimize assay conditions: Use low-salt buffers and polypropylene plates to prevent peptide adsorption to surfaces when testing antimicrobial activity.[5] |
| Unexpected SDS-PAGE Results | My lactoferrin fragments are migrating at an unexpected molecular weight on SDS-PAGE. Why is this happening? | - Post-translational modifications: Glycosylation of the parent lactoferrin can affect the migration of fragments. - Incomplete denaturation: Strong secondary structures in the fragment may not be fully denatured by SDS alone. - Anomalous migration: The charge-to-mass ratio of highly charged peptides can lead to migration that does not accurately reflect their molecular weight. | - Consider deglycosylation: Treat your sample with enzymes to remove glycans to see if that affects migration. - Ensure complete denaturation: Boil your samples in loading buffer containing a reducing agent (like DTT or β-mercaptoethanol) for at least 5 minutes.[7] - Confirm with mass spectrometry: Use mass spectrometry to confirm the precise molecular weight of your fragment. |
Frequently Asked Questions (FAQs)
1. How can I generate bioactive lactoferrin fragments?
Bioactive fragments are often generated through enzymatic digestion of the full-length lactoferrin protein.[8][9] Pepsin and trypsin are commonly used proteases for this purpose.[8][9] The choice of enzyme and digestion conditions (e.g., pH, temperature, duration) will influence the resulting fragment profile. Following digestion, chromatographic techniques such as ion-exchange and reverse-phase chromatography are used to purify the desired fragments.[2][9]
2. What are the key therapeutic activities of lactoferrin fragments?
Lactoferrin fragments have demonstrated a range of therapeutic properties, including:
-
Antimicrobial activity: Many fragments, such as lactoferricin, exhibit potent activity against a broad spectrum of bacteria and fungi.[10]
-
Anticancer activity: Certain fragments have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[8][11]
-
Immunomodulatory effects: Lactoferrin and its fragments can modulate the immune response by influencing cytokine production and the activity of immune cells.[12][13]
3. How do lactoferrin fragments exert their anticancer effects?
Lactoferrin fragments can induce anticancer effects through various signaling pathways. They have been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[8][14] Additionally, they can modulate pathways such as the MAPK and PI3K/Akt signaling cascades, which are crucial for cancer cell proliferation and survival.[15][16]
4. What is the mechanism of antimicrobial action for lactoferrin-derived peptides?
The antimicrobial action of many lactoferrin fragments, particularly cationic peptides, involves the disruption of microbial cell membranes. Their positive charge facilitates interaction with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death.
5. How should I store my lactoferrin fragments to maintain their stability?
For long-term storage, lyophilized (powder) forms of lactoferrin fragments are generally stable when stored at -20°C or below. Reconstituted fragments in solution are more prone to degradation and should be stored at 4°C for short-term use or aliquoted and frozen at -80°C for longer-term storage to avoid repeated freeze-thaw cycles. The stability can be influenced by pH and the presence of proteases.
Quantitative Data Summary
Antimicrobial Activity of Lactoferrin Fragments
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various lactoferrin fragments against different microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Fragment | Microorganism | MIC (µg/mL) | Reference |
| hLf(1-11) | Staphylococcus aureus (MRSA) | 1.6 - 6.3 | [10] |
| hLf(1-11) | Streptococcus mitis | 1.6 - 6.3 | [10] |
| hLf(1-11) | Acinetobacter baumannii | 6.3 - 12.5 | [10] |
| hLf(1-11) | Pseudomonas aeruginosa | 6.3 - 12.5 | [10] |
| hLf(1-11) | Klebsiella spp. | 6.3 - 12.5 | [10] |
| hLf(1-11) | Escherichia coli | 6.3 - 12.5 | [10] |
| hLf(1-11) | Candida spp. | > 12.5 | [10] |
| bLfcin | Escherichia coli | ~30 | [10] |
| hLfcin | Escherichia coli | ~100 | [10] |
| hLF 1-11 | Pseudomonas aeruginosa | 128 | [6] |
| hLF 1-11 (with protease inhibitor) | Pseudomonas aeruginosa | 64 | [6] |
| hLF 1-11 (with EDTA) | Escherichia coli | 16 | [17] |
Anticancer Activity of Lactoferrin and Its Fragments
This table presents the half-maximal inhibitory concentration (IC50) values for lactoferrin and its fragments against various cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Recombinant human lactoferrin | MDA-MB-231 (non-metastatic) | 109.46 | [15] |
| Recombinant human lactoferrin | MDA-MB-231 (metastatic) | 91.4 | [15] |
| Lactoferrin | TIG-3 (normal fibroblast) | ~500 | [18] |
| Lactoferrin | KD (normal fibroblast) | ~500 | [18] |
| Lactoferrin | HSC2 (squamous cell carcinoma) | ~1000 | [18] |
| Lactoferrin | HepG2 (hepatoma) | ~1000 | [18] |
| Lactoferrin | MCF-7 (breast cancer) | >2000 | [18] |
| Lactoferrin | HeLa (cervical cancer) | >2000 | [18] |
| Goat Lactoferrin | HeLa (cervical cancer) | ~5000 (at 72h) | [19] |
Experimental Protocols
Enzymatic Digestion of Bovine Lactoferrin with Trypsin
This protocol describes the generation of lactoferrin fragments using trypsin.
Materials:
-
Bovine lactoferrin (bLF)
-
Trypsin
-
50 mM Tris-HCl buffer, pH 7.8
-
0.02 M CaCl₂
-
Benzamidine (trypsin inhibitor)
-
Water bath or incubator at 37°C
-
Heating block or water bath at 80°C
Procedure:
-
Dissolve lyophilized bLF in 50 mM Tris-HCl buffer (pH 7.8) containing 0.02 M CaCl₂.
-
Add trypsin to the bLF solution at a protein-to-enzyme molar ratio of 30:1.[9]
-
Incubate the mixture for 1.5 hours at 37°C.[9]
-
To stop the reaction, add 0.035 M benzamidine to neutralize the trypsin.[9]
-
Alternatively, the reaction can be stopped by heating the mixture at 80°C for 15 minutes.[20]
-
The resulting hydrolysate can be analyzed by SDS-PAGE to estimate the molecular masses of the generated fragments.
SDS-PAGE Analysis of Lactoferrin Fragments
This protocol outlines the separation of lactoferrin fragments based on their molecular weight.
Materials:
-
Polyacrylamide gels (appropriate percentage for fragment sizes)
-
SDS-PAGE running buffer (1X)
-
2X SDS-PAGE sample buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Protein molecular weight marker
-
Electrophoresis chamber and power supply
-
Coomassie Blue stain or other protein stain
Procedure:
-
Place the polyacrylamide gel in the electrophoresis chamber and fill the inner and outer chambers with 1X SDS-PAGE running buffer.[7]
-
Prepare the samples by mixing your lactoferrin fragment solution with an equal volume of 2X sample buffer.
-
Heat the samples and the molecular weight marker at 95-100°C for 5 minutes to denature the proteins.[21]
-
Load the prepared samples and molecular weight marker into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[7]
-
Carefully remove the gel from the cassette and proceed with staining (e.g., Coomassie Blue) to visualize the protein bands.
Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of lactoferrin fragments.
Materials:
-
Lactoferrin fragment (lyophilized powder)
-
Sterile, deionized water or 0.01% acetic acid
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Test bacterial strain
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare Peptide Stock Solution: Dissolve the lyophilized lactoferrin fragment in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: From a fresh agar plate, inoculate a few colonies of the test bacterium into MHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
Prepare Microtiter Plate: Add 100 µL of MHB to wells 2 through 12 of a 96-well polypropylene plate. Add 200 µL of the peptide stock solution to well 1. Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no peptide), and well 12 as a sterility control (no bacteria).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.
Visualizations
Experimental Workflow: Generation and Testing of Lactoferrin Fragments
Caption: Workflow for producing and evaluating lactoferrin fragments.
Signaling Pathway: Anticancer Mechanism of Lactoferrin Fragments
Caption: Anticancer signaling pathways modulated by lactoferrin fragments.
Logical Relationship: Troubleshooting Low Peptide Yield
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. purolite.com [purolite.com]
- 5. benchchem.com [benchchem.com]
- 6. Testing Antimicrobial Properties of Human Lactoferrin-Derived Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SDS-PAGE Protocol | Rockland [rockland.com]
- 8. Bovine lactoferrin and lactoferricin exert antitumor activities on human colorectal cancer cells (HT-29) by activating various signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Antimicrobial Action of Three Tryptic Digested Functional Molecules of Bovine Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Lactoferrin-Related Peptides and Applications in Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering of Human Lactoferrin for Improved Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactoferrin: Cytokine Modulation and Application in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulatory effects of lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of inhibitory effects of bovine lactoferrin on the growth of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 16. The anticancer activity of bovine lactoferrin is reduced by deglycosylation and it follows a different pathway in cervix and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. p53 status modifies cytotoxic activity of lactoferrin under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. neobiotechnologies.com [neobiotechnologies.com]
Technical Support Center: Overcoming Resistance in Antimicrobial Assays with Lactoferrin Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lactoferrin peptides to combat antimicrobial resistance.
Frequently Asked Questions (FAQs)
Q1: What are lactoferrin peptides and why are they effective against resistant microbes?
A1: Lactoferrin is a multifunctional, iron-binding glycoprotein found in bodily secretions like milk, tears, and saliva.[1][2] Its peptides, such as lactoferricin (Lfcin) and lactoferrampin (LFampin), are fragments of the lactoferrin protein that exhibit potent antimicrobial properties.[2][3][4] These peptides are often more effective than the intact lactoferrin molecule.[2][4] Their effectiveness against resistant microbes stems from several mechanisms, including:
-
Direct Membrane Disruption: Lactoferrin peptides are typically cationic (positively charged) and can interact with and disrupt the negatively charged membranes of bacteria, leading to cell death.[1][5][6]
-
Iron Sequestration: While the parent lactoferrin molecule's ability to bind iron and withhold it from bacteria is a known bacteriostatic mechanism, some studies suggest the peptides may also have roles in iron metabolism disruption.[1][6]
-
Inhibition of Biofilm Formation: Lactoferrin and its peptides can prevent bacteria from forming biofilms, which are protective communities of microorganisms that are notoriously resistant to antibiotics.[7][8][9][10][11][12] They can also disrupt established biofilms.[9][10]
-
Synergy with Conventional Antibiotics: Lactoferrin peptides can enhance the efficacy of traditional antibiotics, potentially reversing resistance in some bacterial strains.[5][7][8][13][14]
Q2: My lactoferrin peptides don't seem to be effective against my bacterial strain. What could be the reason?
A2: Several factors can influence the efficacy of lactoferrin peptides in antimicrobial assays:
-
Peptide Sequence and Purity: The specific amino acid sequence and purity of the peptide are critical for its activity. Ensure you are using a high-quality, purified peptide with the correct sequence. Different lactoferrin-derived peptides have varying levels of activity against different microbes.[2][4]
-
Bacterial Strain Specificity: The susceptibility to lactoferrin peptides can vary significantly between different bacterial species and even between strains of the same species.[2] Some bacteria may have outer membrane compositions that are less susceptible to disruption by cationic peptides.
-
Experimental Conditions: Factors such as pH, ionic strength of the medium, and the presence of divalent cations (like Ca²⁺ and Mg²⁺) can affect peptide activity.[15][16] High salt concentrations can inhibit the activity of many antimicrobial peptides.
-
Peptide Degradation: Peptidases produced by the bacteria or present in the experimental medium can degrade the lactoferrin peptides, reducing their effective concentration.
Q3: Can I combine lactoferrin peptides with conventional antibiotics in my assays?
A3: Yes, and this is a highly encouraged area of research. Lactoferrin peptides have demonstrated synergistic or partial synergistic effects with a range of antibiotics, including erythromycin, penicillin G, and vancomycin, against various bacterial strains.[5][7][13] This synergy can lower the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth, potentially overcoming resistance mechanisms.[7][8]
Q4: How do I test for the anti-biofilm activity of lactoferrin peptides?
A4: Common methods to assess anti-biofilm activity include:
-
Crystal Violet Assay: This method is used to quantify biofilm biomass. Bacteria are allowed to form biofilms in microtiter plates, and then the biofilm is stained with crystal violet. The amount of dye retained is proportional to the biofilm mass.[9][10][11]
-
GFP-labeled Cells: Using bacterial strains that express Green Fluorescent Protein (GFP) allows for the direct measurement of biofilm formation and eradication through fluorescence detection.[9][10]
-
Calgary Biofilm Device: This device allows for the formation of multiple biofilms on pegs, which can then be used to determine the minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC).[10]
Troubleshooting Guides
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results.
| Possible Cause | Troubleshooting Step |
| Inconsistent bacterial inoculum. | Ensure a standardized inoculum is prepared for each experiment using a spectrophotometer to measure optical density (e.g., OD600) and then diluting to the desired CFU/mL. |
| Peptide instability or degradation. | Prepare fresh peptide stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Consider using protease inhibitors if degradation by bacterial proteases is suspected. |
| Inappropriate assay medium. | The composition of the culture medium, particularly the salt concentration, can significantly impact peptide activity. Test different standard media (e.g., Mueller-Hinton Broth) to find the most suitable one for your peptide and bacterial strain. |
| Peptide adsorption to plasticware. | Some peptides can adhere to the surface of standard microtiter plates. Using low-protein-binding plates may reduce this issue. |
Problem 2: Lactoferrin peptides are not effective against pre-formed biofilms.
| Possible Cause | Troubleshooting Step |
| Insufficient peptide concentration. | Biofilms are inherently more resistant than planktonic cells and often require higher concentrations of antimicrobial agents for eradication. Test a broader and higher range of peptide concentrations. |
| Mature and robust biofilm matrix. | The extracellular polymeric substance (EPS) matrix of mature biofilms can be difficult to penetrate. Consider using lactoferrin peptides in combination with agents that can degrade the EPS matrix, such as DNase I or specific enzymes. |
| Limited peptide diffusion. | The peptide may not be effectively diffusing into the deeper layers of the biofilm. Increase the incubation time to allow for better penetration. |
Data Presentation: Efficacy of Lactoferrin Peptides
Table 1: Synergistic Activity of Bovine Lactoferrin (bLF) with Antibiotics against Resistant Pathogens
| Pathogen | Resistance Profile | Antibiotic | Observation with bLF |
| Enterobacteriaceae | ESBL-producing | Beta-lactams | Reverted to non-ESBL phenotype |
| Various species | Quinolone resistant | Quinolones | Became susceptible |
| S. aureus | Methicillin-resistant (MRSA) | Methicillin | Became susceptible (MSSA) |
| Enterococci | Vancomycin-resistant (VRE) | Vancomycin | Became susceptible |
Source: Adapted from a study on the synergistic action of bovine lactoferrin with antibiotics.[7][8]
Table 2: Minimum Inhibitory Concentrations (MICs) of Lactoferrin Peptides against Various Microorganisms
| Peptide | Microorganism | MIC (µg/mL) | Reference |
| hLF(1-11) | Acinetobacter baumannii (multi-drug resistant) | 6.3 - 12.5 | [17] |
| hLF(1-11) | Candida spp. | >12.5 | [17] |
| Bovine Lactoferricin (bLfcin) | E. coli | Varies | [5] |
| Bovine Lactoferricin (bLfcin) | S. aureus | Varies | [5] |
| Deer Lactoferricin | S. aureus ATCC 25923 | 30 - 480 | [18] |
| Bovine Lactoferrampin | E. coli ATCC 25922 | 480 | [18] |
Note: MIC values can vary significantly based on the specific peptide, bacterial strain, and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[18][19]
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of the lactoferrin peptide in a suitable solvent (e.g., sterile water or a buffer).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm using a plate reader.
-
Protocol 2: Crystal Violet Biofilm Assay
-
Biofilm Formation:
-
Grow the bacterial strain overnight in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.
-
Add 100 µL of the diluted culture to the wells of a 96-well flat-bottomed plate.
-
To test for biofilm inhibition, add various concentrations of the lactoferrin peptide at this stage.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Washing and Staining:
-
Carefully remove the planktonic cells from the wells by gentle aspiration.
-
Wash the wells twice with 150 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Solubilization and Quantification:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Allow the plate to air dry completely.
-
Solubilize the stained biofilm by adding 150 µL of 30% (v/v) acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
Mandatory Visualizations
Caption: Mechanism of action of cationic lactoferrin peptides against bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Lactoferrin Peptides: The Hidden Players in the Protective Function of a Multifunctional Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Lactoferrin-Related Peptides and Applications in Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Effect of Synergistic Action of Bovine Lactoferrin with Antibiotics on Drug Resistant Bacterial Pathogens | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.cnr.it [iris.cnr.it]
- 12. Analysis of the antimicrobial and anti-biofilm activity of human milk lactoferrin compared to bovine lactoferrin against multi-drug resistant and susceptible Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interference of the antimicrobial peptide lactoferricin B with the action of various antibiotics against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lactoferrin and Its Derived Peptides: An Alternative for Combating Virulence Mechanisms Developed by Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results in Lactoferrin (322-329) Assays
Welcome to the technical support center for Lactoferrin (322-329) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your assays.
Frequently Asked Questions (FAQs)
Q1: What is Lactoferrin (322-329) and what is its primary mechanism of action?
A1: Lactoferrin (322-329) is a peptide fragment derived from the N-terminal region of the human Lactoferrin protein. Full-length Lactoferrin is an iron-binding glycoprotein involved in innate immunity, exhibiting antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The N-terminal region is known to be crucial for many of these biological activities. Lactoferrin and its peptides are thought to exert their effects by interacting with cellular receptors, such as Toll-like receptor 4 (TLR4), and modulating downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]
Q2: My Lactoferrin (322-329) peptide is not showing any biological activity in my cell-based assay. What are the possible reasons?
A2: Lack of bioactivity is a common issue in peptide assays and can stem from several factors:
-
Peptide Quality and Integrity: The peptide may have degraded due to improper storage or handling. It's also possible that impurities from the synthesis process are interfering with its activity.[6]
-
Solubility Issues: The peptide may not be fully dissolved in the assay buffer, preventing it from interacting with the cells.[6][7]
-
Incorrect Concentration: The actual concentration of the active peptide may be lower than calculated due to the presence of counter-ions (e.g., TFA) and water.[6][7]
-
Assay Conditions: The incubation time, cell density, or other assay parameters may not be optimal for observing the peptide's effect.
Q3: I am observing high background or non-specific effects in my assay. What could be the cause?
A3: High background can be caused by:
-
Endotoxin Contamination: Peptides, especially those synthesized using bacterial expression systems, can be contaminated with endotoxins (lipopolysaccharides), which can trigger an immune response in many cell types, masking the specific effect of the peptide.[6]
-
TFA Contamination: Trifluoroacetic acid (TFA), a remnant from peptide synthesis and purification, can be cytotoxic to some cell lines, leading to non-specific cell death or stress responses.[6][8]
-
Peptide Aggregation: Hydrophobic peptides can aggregate, leading to non-specific interactions with cells or assay components.
Q4: What are the recommended storage and handling conditions for the Lactoferrin (322-329) peptide?
A4: For optimal stability, lyophilized peptides should be stored at -20°C or -80°C, protected from light.[7] It is best to prepare fresh solutions for each experiment. If you must store the peptide in solution, use sterile buffers, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -80°C for short-term use (up to one month is often recommended).[7]
Troubleshooting Guides
Issue 1: Low or No Signal/Bioactivity
This is one of the most common problems encountered in peptide-based assays. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Peptide Degradation | Ensure proper storage of lyophilized peptide (-20°C or -80°C, desiccated, protected from light). Prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[6][7] |
| Incorrect Peptide Concentration | The net peptide content of a lyophilized powder is often less than 100% due to the presence of counter-ions and bound water. Consider performing amino acid analysis for precise quantification.[6] |
| Poor Peptide Solubility | Test the solubility of a small amount of the peptide in different solvents. For acidic peptides, try a basic buffer; for basic peptides, an acidic buffer. For neutral or hydrophobic peptides, a small amount of organic solvent like DMSO or DMF can be used, followed by dilution in aqueous buffer.[6] |
| Sub-optimal Assay Conditions | Optimize the peptide concentration by performing a dose-response curve. Vary the incubation time to identify the optimal window for observing the desired effect. Ensure that positive and negative controls are working as expected. |
| Oxidation of Sensitive Residues | If the peptide sequence contains residues like Cysteine, Methionine, or Tryptophan, oxidation can lead to a loss of activity. Prepare solutions in degassed buffers and store under an inert gas if possible.[7] |
Issue 2: High Background or Cytotoxicity
Unexpected cellular responses can mask the true effect of the Lactoferrin (322-329) peptide.
| Potential Cause | Recommended Solution |
| Endotoxin (LPS) Contamination | Use endotoxin-free reagents and plasticware. Test the peptide for endotoxin contamination. If contaminated, use an endotoxin removal kit or purchase a new batch of endotoxin-free peptide.[6] |
| Trifluoroacetic Acid (TFA) Toxicity | TFA is often present as a counter-ion from peptide synthesis. If cytotoxicity is observed, consider TFA removal services or purchasing the peptide with a different counter-ion (e.g., acetate or HCl).[6][8] |
| Peptide Aggregation | Hydrophobic peptides are prone to aggregation. Try dissolving the peptide in an organic solvent first, then slowly adding it to the aqueous assay buffer while vortexing. Sonication can also help to break up aggregates.[6] |
| Solvent Toxicity | If using an organic solvent like DMSO to dissolve the peptide, ensure that the final concentration in the assay is not toxic to the cells (typically <0.5%). Run a vehicle control with the same concentration of the solvent. |
| Contamination of Cell Culture | Regularly test cell lines for mycoplasma contamination, as this can affect cellular responses. |
Experimental Protocols & Data
Representative Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol is a general guideline for assessing the anti-inflammatory activity of Lactoferrin (322-329) and should be optimized for your specific cell line and experimental conditions.
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and conditions until they reach 80-90% confluency.
-
Seed the cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
-
Peptide Preparation:
-
Prepare a stock solution of Lactoferrin (322-329) in a suitable solvent (e.g., sterile, endotoxin-free water or DMSO).
-
Prepare serial dilutions of the peptide in serum-free cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the peptide dilutions to the wells. Include a vehicle control (medium with solvent only).
-
Pre-incubate the cells with the peptide for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a working solution of Lipopolysaccharide (LPS) in serum-free medium.
-
Add LPS to the wells to a final concentration that elicits a robust inflammatory response (e.g., 100 ng/mL). Include a negative control group of cells that are not stimulated with LPS.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each peptide concentration compared to the LPS-only control.
-
Plot the percentage of inhibition against the peptide concentration to determine the IC50 value (the concentration of peptide that inhibits 50% of the cytokine production).
-
Representative Protocol: Western Blot for MAPK Phosphorylation
This protocol provides a general method to assess whether Lactoferrin (322-329) activates the MAPK signaling pathway.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T or a relevant immune cell line) in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours before treatment.
-
Treat the cells with Lactoferrin (322-329) at various concentrations for a short duration (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein samples to the same concentration and boil in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a phosphorylated MAPK protein (e.g., anti-phospho-p38 or anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total MAPK protein to confirm equal loading.
-
Quantitative Data for Lactoferrin-Derived Peptides
| Peptide | Assay | Target Organism/Cell Line | Result |
| Bovine Lactoferricin | Antibacterial Activity | E. coli | MIC: ~30 µg/mL[9] |
| Human Lactoferricin | Antibacterial Activity | E. coli | MIC: ~100 µg/mL[9] |
| Lactoferrampin (268-284) | Antibacterial Activity | E. coli | LC50: ~5.8 µmol/L[10] |
| Human Lactoferrin | Binding Affinity to LPS | E. coli 055B5 | Kd: 3.6 ± 1 nM (high affinity)[11] |
| Bovine Lactoferrin | Binding Affinity to LPS | E. coli 055B5 | Kd: 4.5 ± 2 nM (high affinity)[11] |
MIC: Minimum Inhibitory Concentration; LC50: Lethal Concentration, 50%; Kd: Dissociation Constant
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Peptide Bioactivity
Caption: A step-by-step workflow for troubleshooting low bioactivity in peptide assays.
Lactoferrin Signaling Pathway via TLR4
Caption: A simplified diagram of the Lactoferrin-induced TLR4 signaling pathway.
References
- 1. Human Lactoferrin and Peptides Derived from Its N Terminus Are Highly Effective against Infections with Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of lactoferrin and a pepsin-derived lactoferrin peptide fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human lactoferrin activates NF-kappaB through the Toll-like receptor 4 pathway while it interferes with the lipopolysaccharide-stimulated TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of LPS-Induced Inflammatory Responses in Bovine Mammary Epithelial Cells via TLR4-Mediated NF-κB and MAPK Signaling Pathways by Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. Antimicrobial Activity of Lactoferrin-Related Peptides and Applications in Human and Veterinary Medicine [mdpi.com]
- 10. Antimicrobial Lactoferrin Peptides: The Hidden Players in the Protective Function of a Multifunctional Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The immunomodulatory effects of lactoferrin and its derived peptides on NF-κB signaling pathway: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Lactoferrin (322-329)
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on method refinement for the quantification of the human lactoferrin-derived peptide, Lactoferrin (322-329), with the sequence NAGDVAFV.
Frequently Asked Questions (FAQs)
Q1: What is Lactoferrin (322-329) and why is it quantified?
A1: Lactoferrin (322-329) is an eight-amino-acid polypeptide fragment derived from the human lactoferrin protein.[1] It is often identified through peptide screening and immunoassays.[2][3] Quantification of this peptide is crucial for research in areas such as protein interaction studies, functional analysis, and epitope screening, particularly in the development of new therapeutic agents.[2]
Q2: What are the primary methods for quantifying Lactoferrin (322-329)?
A2: The most common and robust methods for quantifying peptides like Lactoferrin (322-329) are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS offers high sensitivity and specificity by identifying the peptide based on its mass-to-charge ratio and fragmentation pattern.[4] ELISA provides high-throughput quantification using specific antibodies that bind to the peptide. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, though it may offer less sensitivity compared to LC-MS/MS.[5]
Q3: How should I handle and store my synthetic Lactoferrin (322-329) standard?
A3: Proper handling and storage are critical to prevent degradation. Lyophilized peptide standards should be stored at -20°C or colder, protected from light. To avoid repeated freeze-thaw cycles, which can degrade the peptide, consider aliquoting the standard after initial reconstitution. When preparing solutions, use high-purity solvents and low-binding polypropylene tubes to prevent adsorption to container surfaces.
Q4: What are common sources of variability in peptide quantification assays?
A4: Variability can arise from multiple sources, including inconsistent sample preparation, protein binding in biological matrices, and the peptide's inherent instability. Contaminants from peptide synthesis, such as trifluoroacetic acid (TFA), can interfere with cellular assays.[6] Inaccurate determination of the net peptide content of the synthetic standard can also lead to significant errors in absolute quantification.
Troubleshooting Guides
Issue 1: Low Signal or Poor Recovery
Q: My LC-MS/MS signal for Lactoferrin (322-329) is unexpectedly low, or my recovery from the sample preparation is poor. What are the likely causes and solutions?
A: Low signal or recovery is a common issue in peptide analysis. Consider the following causes and solutions:
-
Non-Specific Binding (NSB): Peptides can adhere to glass or certain plastic surfaces.
-
Solution: Use low-retention polypropylene tubes and pipette tips for all sample handling steps. The use of carrier proteins in your solutions can also help mitigate NSB.[7]
-
-
Protein Binding in Matrix: If analyzing a biological sample (e.g., plasma), the peptide may bind to abundant proteins, preventing its extraction.
-
Solution: Implement a protein precipitation step using acetonitrile or treat the sample with a strong acid (e.g., 4% phosphoric acid) to disrupt protein-peptide interactions before extraction.
-
-
Poor Solubility: The peptide may not be fully dissolved in the sample or reconstitution solvent.
-
Solution: Review the peptide's properties. Lactoferrin (322-329) has a calculated negative charge at neutral pH, suggesting moderate hydrophilicity.[1] Ensure the pH and organic content of your solvent are optimized. Adding modifiers like 1-10% formic acid or ammonium hydroxide can improve solubility.
-
-
Inefficient Extraction: The solid-phase extraction (SPE) protocol may not be optimized for this peptide.
-
Solution: Use a mixed-mode SPE sorbent that allows for both ion-exchange and reversed-phase retention, which can improve binding and recovery of peptides.[7]
-
-
Sample Degradation: The peptide may be degrading during sample preparation.
-
Solution: Keep samples cold throughout the preparation process and minimize the time between extraction and analysis.
-
Issue 2: High Variability Between Replicates
Q: I am observing high coefficient of variation (CV) in the quantification of my replicate samples. What should I investigate?
A: High variability often points to inconsistencies in manual procedures or suboptimal assay conditions.
-
Inconsistent Pipetting: Small volumes of peptide solutions can be difficult to pipette accurately.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents where possible to add to all samples.
-
-
Incomplete Solubilization: The peptide may not be homogenously dissolved in the stock or working solutions.
-
Solution: Vortex and centrifuge reconstituted peptide standards thoroughly before making dilutions. Allow adequate time for the peptide to dissolve completely.
-
-
Variable Sample Processing: Minor differences in incubation times or washing steps (especially in ELISA) can introduce significant variability.
-
Solution: Standardize all steps of the protocol. For manual ELISA, ensure consistent timing for each well. Using automated liquid handlers can improve precision.[8]
-
-
Matrix Effects in LC-MS/MS: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the target peptide, leading to inconsistent results.
-
Solution: Improve sample cleanup to remove interfering components. Use a stable isotope-labeled internal standard (SIL-IS) version of Lactoferrin (322-329), which will co-elute and experience the same matrix effects, allowing for accurate normalization.[9]
-
Quantitative Data Summary
The performance of a quantification method is assessed by several key parameters. While specific data for Lactoferrin (322-329) is not widely published, the following tables summarize typical performance characteristics for relevant quantification techniques used for lactoferrin and its signature peptides, which can serve as a benchmark.
Table 1: LC-MS/MS Method Performance for Lactoferrin Quantification
| Parameter | Typical Value | Source |
|---|---|---|
| Limit of Quantitation (LOQ) | 0.16 - 3 mg/100g | [9][10] |
| Linearity (R²) | > 0.999 | [10] |
| Recovery | 83.1% - 97.5% | [9][10] |
| Inter-assay Precision (RSD) | < 12% | [11] |
| Intra-assay Precision (RSD) | < 10% |[11] |
Table 2: ELISA Method Performance for Lactoferrin Quantification
| Parameter | Typical Value | Source |
|---|---|---|
| Assay Range | 1.96 - 480 ng/mL | [11] |
| Analytical Sensitivity | ~1.96 ng/mL | [11] |
| Sample Volume | 50 µL | [11] |
| Inter-assay CV | < 12% | [11] |
| Intra-assay CV | < 10% |[11] |
Experimental Protocols
Protocol 1: Quantification of Lactoferrin (322-329) by LC-MS/MS
This protocol provides a general workflow for the quantification of a synthetic peptide standard. Adaptation for biological matrices would require additional sample cleanup steps (e.g., protein precipitation and solid-phase extraction).
-
Preparation of Standards and Internal Standard:
-
Reconstitute lyophilized Lactoferrin (322-329) and a stable isotope-labeled version (SIL-IS) in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid) to create 1 mg/mL stock solutions.
-
Perform serial dilutions to create a calibration curve ranging from low ng/mL to µg/mL.
-
Spike a fixed concentration of the SIL-IS into each calibration standard and sample.
-
-
Sample Preparation:
-
For a simple buffer-based sample, dilute it to fall within the calibration curve range.
-
Critical Step: Ensure all samples and standards are prepared in the same final buffer composition to minimize matrix variability. Avoid salts like NaCl and buffers like TRIS, which can interfere with MS analysis.[12]
-
-
LC Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a shallow gradient to ensure good separation of the peptide from any impurities (e.g., 5% to 40% B over 15 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: Determine the mass-to-charge ratio (m/z) for the most abundant charge state of Lactoferrin (322-329).
-
Product Ions: Fragment the precursor ion and select the 2-3 most stable and intense product ions for quantification (quantifier) and confirmation (qualifier).
-
Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) for both the target peptide and the SIL-IS.
-
-
Data Analysis:
-
Integrate the peak areas for the target peptide and the SIL-IS transitions.
-
Calculate the ratio of the target peptide peak area to the SIL-IS peak area.
-
Plot this ratio against the known concentrations of the calibration standards to generate a linear regression curve.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Protocol 2: General Workflow for ELISA Development
Developing a custom ELISA requires specific antibodies. This outlines the principle for a competitive ELISA.
-
Plate Coating: Coat a 96-well microplate with a known amount of synthetic Lactoferrin (322-329). Incubate and then wash to remove unbound peptide.
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat milk) to block all remaining non-specific binding sites on the plate.
-
Competitive Binding: Add standards or samples simultaneously with a primary antibody specific to Lactoferrin (322-329). The peptide in the sample will compete with the peptide coated on the plate for antibody binding.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity will be inversely proportional to the amount of Lactoferrin (322-329) in the sample.[13]
Visualizations
Caption: General experimental workflow for quantifying Lactoferrin (322-329) using LC-MS/MS.
Caption: A logical workflow for troubleshooting common issues in peptide quantification experiments.
References
- 1. Lactoferrin (322-329) (human) | C35H53N9O12 | CID 131676698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lactoferrin Production: A Systematic Review of the Latest Analytical Methods | MDPI [mdpi.com]
- 6. genscript.com [genscript.com]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. Quantification of lactoferrin in breast milk by ultra-high performance liquid chromatography-tandem mass spectrometry with isotopic dilution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Selection of possible signature peptides for the detection of bovine lactoferrin in infant formulas by LC-MS/MS | PLOS One [journals.plos.org]
- 11. Human LTF/Lactoferrin ELISA Kit (EH309RB) - Invitrogen [thermofisher.com]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. food.r-biopharm.com [food.r-biopharm.com]
Technical Support Center: Addressing Cytotoxicity of Lactoferrin (322-329)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the cytotoxic peptide Lactoferrin (322-329), also known as LTX-315.
Frequently Asked Questions (FAQs)
Q1: What is Lactoferrin (322-329) and what is its mechanism of action?
Lactoferrin (322-329), commercially known as LTX-315, is a nine-amino-acid, cationic peptide derived from human lactoferrin with potent oncolytic activity. Its primary mechanism of action involves a dual attack on cancer cells. Initially, it disrupts the plasma membrane, leading to rapid cell lysis and necrosis. Subsequently, LTX-315 translocates into the cell and targets the mitochondria, causing mitochondrial membrane permeabilization, dissipation of the mitochondrial inner transmembrane potential, and the release of mitochondrial intermembrane proteins into the cytosol. This process is dependent on the pro-apoptotic proteins BAX and BAK. The resulting immunogenic cell death (ICD) leads to the release of Damage-Associated Molecular Patterns (DAMPs), such as ATP, cytochrome c, and High Mobility Group Box 1 (HMGB1), which can stimulate an anti-tumor immune response.[1][2][3][4]
Q2: What is the expected cytotoxic profile of LTX-315 on different cell lines?
LTX-315 has demonstrated broad-spectrum cytotoxic activity against a vast range of human cancer cell lines, while exhibiting lower toxicity towards non-malignant cells.[5][6] The cytotoxic effect is rapid, with cell death observed within minutes of exposure.[2] For example, in A375 human melanoma cells, the IC50 value was 30 µM after five minutes of exposure, which decreased to 17 µM after 60 minutes.[2]
Q3: What are the key signaling pathways activated by LTX-315-induced cytotoxicity?
LTX-315 triggers a cascade of events leading to immunogenic cell death. A key aspect of its mechanism is the stimulation of an immune response through the release of DAMPs. These molecules, in turn, can activate Toll-like receptors (TLRs) on immune cells like dendritic cells (DCs), leading to their maturation. The activation of DCs is a critical step in initiating a tumor-specific adaptive immune response. Specifically, LTX-315 has been shown to induce DC maturation through both indirect and direct pathways. Indirectly, the release of DAMPs from dying cancer cells activates TLRs. Directly, LTX-315 can activate TLR7, leading to the activation of NF-κB, MAPKs, and inflammasome signaling pathways, ultimately promoting DC maturation and an anti-cancer immune response.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed at very low peptide concentrations, even in control non-cancerous cell lines. | Endotoxin contamination from peptide synthesis. Residual Trifluoroacetic Acid (TFA) from the purification process. Peptide aggregation leading to non-specific membrane disruption. | Ensure the use of high-purity, endotoxin-free peptide. If the peptide is a TFA salt, test the effect of TFA alone at equivalent concentrations. To address aggregation, prepare fresh stock solutions, vortex thoroughly, and consider solubility-enhancing agents if necessary.[7] |
| Inconsistent cytotoxicity results between experiments. | Variability in peptide stock solution. Inconsistent cell seeding density. Cells are not in the logarithmic growth phase. | Prepare fresh peptide stock solutions for each experiment and store them properly. Ensure accurate and consistent cell counting and seeding. Always use healthy, logarithmically growing cells for cytotoxicity assays.[7][8] |
| Reduced cytotoxicity observed at higher peptide concentrations. | Peptide aggregation or micelle formation at high concentrations can reduce the effective monomeric concentration available to interact with cells. | Perform a detailed dose-response curve to identify the optimal concentration range. Visually inspect the peptide solution at high concentrations for any precipitation. Consider using dynamic light scattering (DLS) to assess aggregation.[9] |
| MTT assay shows a low signal in all wells, including controls. | Low cell number or reduced metabolic activity of the cells. | Optimize the initial cell seeding density. Ensure that the cells are metabolically active. Consider using a different cytotoxicity assay, such as the LDH assay, which measures membrane integrity.[8][10] |
Quantitative Data Summary
Table 1: IC50 Values of LTX-315 in Various Cell Lines
| Cell Line | Histological Origin | IC50 (µM) | Exposure Time | Reference |
| A375 | Human Melanoma | 30 | 5 minutes | [2] |
| A375 | Human Melanoma | 17 | 60 minutes | [2] |
| A431 | Human Epidermoid Carcinoma | Not specified | Not specified | [1] |
| U2OS | Human Osteosarcoma | Not specified | Not specified | [3] |
| HCT116 | Human Colon Carcinoma | Not specified | Not specified | [3] |
| HUV-EC-C | Human Umbilical Vein Endothelial Cells (Normal) | Higher than cancer cells | Not specified | [5] |
| MRC-5 | Human Fetal Lung Fibroblast (Normal) | Higher than cancer cells | Not specified | [5] |
| HaCaT | Immortalized Human Keratinocytes (Normal) | Higher than cancer cells | Not specified | [1] |
Note: "Not specified" indicates that the exact IC50 value was not provided in the cited source, although cytotoxic effects were observed.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of LTX-315 in a complete culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired time points (e.g., 1, 6, 24 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Membrane Integrity Assessment using LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).[7]
Visualizations
Caption: Signaling pathway of LTX-315 induced immunogenic cell death.
Caption: Experimental workflow for assessing LTX-315 cytotoxicity.
References
- 1. verrica.com [verrica.com]
- 2. The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncolytic peptide LTX-315 kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LTX-315 (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
Validating the Biological Activity of Synthetic Lactoferrin Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of synthetic lactoferrin-derived peptides. While specific experimental data on the synthetic peptide Lactoferrin (322-329) remains unavailable in the public domain, this document focuses on well-characterized lactoferrin fragments, providing a framework for evaluating potential synthetic candidates.
Lactoferrin, a glycoprotein found in milk and other mucosal secretions, is a key component of the innate immune system, exhibiting a broad range of antimicrobial, anti-inflammatory, and immunomodulatory functions.[1][2] Scientific interest has increasingly focused on lactoferrin-derived peptides, smaller fragments that often exhibit enhanced or more specific biological activities compared to the parent protein.[3] This guide delves into the experimental validation of these peptides, offering insights into their performance and the methodologies used to ascertain their efficacy.
Comparative Analysis of Antimicrobial Activity
The antimicrobial prowess of lactoferrin and its derivatives is a cornerstone of their therapeutic potential. This activity is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. Below is a summary of the antimicrobial activity of prominent lactoferrin-derived peptides against various pathogens.
| Peptide | Organism | MIC (µg/mL) | Reference |
| Lactoferricin B (bovine) | Escherichia coli | ~30 | [4] |
| Lactoferricin H (human) | Escherichia coli | >100 | [4] |
| hLF(1-11) (human) | Staphylococcus aureus (MRSA) | 1.6 - 6.3 | [5] |
| hLF(1-11) (human) | Acinetobacter baumannii | 6.3 - 12.5 | [5] |
| hLF(1-11) (human) | Pseudomonas aeruginosa | 128 | [6] |
| Lactoferrampin (bovine) | Escherichia coli | - | [4] |
| Lactoferrampin (bovine) | Pseudomonas aeruginosa | - | [4] |
| Lactoferrampin (bovine) | Staphylococcus aureus | - | [4] |
In-Depth Look at Anti-Inflammatory and Immunomodulatory Effects
Beyond their direct antimicrobial actions, lactoferrin and its peptides play a crucial role in modulating the host's immune response. They can dampen excessive inflammation and orchestrate a more effective defense against pathogens. A key mechanism in this process is the regulation of cytokine production.
A study on recombinant human lactoferrin fragments demonstrated their potent anti-inflammatory effects. One fragment, rtHLF4, was found to be 10 times more effective than full-length lactoferrin in preventing inflammation in non-malignant colonic fibroblast cells.[3] This was associated with a reduction in reactive oxygen species (ROS) production.[3]
Lactoferrin has been shown to down-regulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in monocytic cells stimulated with lipopolysaccharide (LPS).[7][8] This effect is thought to be mediated through the inhibition of the NF-κB signaling pathway.[7]
Experimental Protocols: A How-To for Validation
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for assessing the key biological activities of synthetic peptides.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units/mL).[9]
-
Peptide Dilution Series: The synthetic peptide is serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: An equal volume of the standardized bacterial inoculum is added to each well containing the peptide dilutions. The plate is then incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Cytokine Inhibition Assay (LPS-Stimulated Macrophages)
This assay evaluates the anti-inflammatory potential of a peptide by measuring its ability to suppress the production of pro-inflammatory cytokines.
-
Cell Culture: Macrophage-like cells (e.g., RAW 264.7) are cultured in a suitable medium until they reach a desired confluence.
-
Cell Stimulation: The cells are pre-treated with various concentrations of the synthetic peptide for a specific duration (e.g., 1 hour). Subsequently, they are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Visualizing the Pathways and Processes
To better understand the complex biological interactions, diagrams illustrating key pathways and experimental workflows are provided below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Inhibition of NF-κB Signaling by Lactoferrin Peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiinflammatory activities of lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. probiomicscare.com [probiomicscare.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Testing Antimicrobial Properties of Human Lactoferrin-Derived Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Human vs. Bovine Lactoferrin-Derived Peptides: Focus on Lactoferricin Activity
A comparative analysis of the specific lactoferrin peptide fragment (322-329) from human and bovine sources could not be conducted due to a lack of available experimental data in the current scientific literature. Extensive searches did not yield any studies detailing the biological activity of this particular fragment from either species.
Therefore, this guide provides a comparative overview of a well-characterized and potent lactoferrin-derived peptide, lactoferricin , from both human and bovine origins. This comparison focuses on its antimicrobial and antiviral activities, for which comparative data is available.
Comparative Biological Activity: Human vs. Bovine Lactoferricin
Lactoferricin is a cationic peptide derived from the N-terminal region of lactoferrin and is known to be a potent antimicrobial and antiviral agent. While both human (hLfcin) and bovine (bLfcin) lactoferricin exhibit these properties, their efficacy can vary depending on the target microorganism and the specific experimental conditions.
Antimicrobial Activity
Bovine lactoferricin is generally considered to be more potent in its antimicrobial activity compared to its human counterpart.[1][2] This difference in activity is attributed to variations in their amino acid sequences, which affect their structure, charge, and hydrophobicity.[2] For instance, the loop region of bLfcin contains two tryptophan residues, while the same region in hLfcin has only one, which may contribute to the higher activity of the bovine form.[2]
Studies have shown that bLfcin exhibits bactericidal (killing) activity against a range of bacteria, whereas hLfcin often demonstrates bacteriostatic (growth-inhibiting) effects.[1]
| Target Organism | Human Lactoferricin (hLfcin) | Bovine Lactoferricin (bLfcin) | Reference |
| Escherichia coli | MIC: ~100 µg/mL (bacteriostatic) | MIC: ~30 µg/mL (bactericidal) | [1] |
| Staphylococcus aureus | Moderately active | Moderately active | [3] |
| Acinetobacter baumannii | More potent than bLf against certain strains | Effective, but slightly less potent than hLf against some strains | [4][5] |
| Candida albicans | Active | Active | [3] |
MIC: Minimum Inhibitory Concentration
Antiviral Activity
Both human and bovine lactoferrin and their derived peptides have demonstrated broad-spectrum antiviral activity.[6][7] They can inhibit viral entry into host cells by binding to heparan sulfate proteoglycans on the cell surface, which are used by many viruses for initial attachment.[6]
In comparative studies against various human coronaviruses, bovine lactoferrin (BLF) was found to be more potent than human lactoferrin (HLF).[6][8] Specifically, the 50% effective concentration (EC50) values for BLF were 3-8 fold lower than those for HLF against HCoV-229E, HCoV-NL63, and HCoV-OC43.[6][8]
Similarly, in studies against Human Papillomavirus (HPV), both bovine and human lactoferrin were potent inhibitors, with bovine lactoferrin often showing higher activity.[7][9] A 15 amino acid peptide from bovine lactoferricin was identified as a particularly potent inhibitor of HPV infection.[9]
| Virus | Human Lactoferrin/Lactoferricin | Bovine Lactoferrin/Lactoferricin | Potency Comparison | Reference |
| Human Coronaviruses (HCoV-229E, HCoV-NL63, HCoV-OC43) | EC50: 35.7 to 117.9 µg/ml | EC50: 11.2 to 37.9 µg/ml | Bovine is 3-8 fold more potent | [6][8] |
| Human Papillomavirus (HPV) | Potent inhibitor | Potent inhibitor, often more so than human | Bovine generally more potent | [7][9] |
EC50: Half-maximal effective concentration
Experimental Protocols
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Culture medium (e.g., Mueller-Hinton broth)
-
Lactoferricin peptides (human and bovine)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Prepare a stock solution of the lactoferricin peptides in an appropriate solvent.
-
Serially dilute the peptide solutions in the culture medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10^5 cells/mL).
-
Add the bacterial inoculum to each well containing the diluted peptide. Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the peptide that shows no visible growth.
Antiviral Activity Assay: Cytopathogenic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the cell-killing effects of a virus.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6 cells for coronaviruses)
-
Virus stock
-
Cell culture medium
-
Lactoferrin/Lactoferricin peptides
-
96-well cell culture plates
-
Microscope
Procedure:
-
Seed the host cells in a 96-well plate and allow them to form a monolayer.
-
Prepare serial dilutions of the lactoferrin/lactoferricin peptides in cell culture medium.
-
Remove the growth medium from the cells and add the diluted peptides.
-
Add a standardized amount of the virus to each well (except for cell control wells).
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for the virus to cause CPE in the virus control wells (typically 3-5 days).
-
Observe the cells daily under a microscope for the presence of CPE (e.g., cell rounding, detachment).
-
The antiviral activity is determined by the concentration of the peptide that inhibits the viral CPE by 50% (EC50).
Visualizations
Caption: General mechanism of antimicrobial action of lactoferricin.
Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Analysis of Antimicrobial and Antibiofilm Activity of Human Milk Lactoferrin Compared to Bovine Lactoferrin against Multidrug Resistant and Susceptible Acinetobacter baumannii Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The in vitro antiviral activity of lactoferrin against common human coronaviruses and SARS-CoV-2 is mediated by targeting the heparan sulfate co-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The anti-papillomavirus activity of human and bovine lactoferricin - PubMed [pubmed.ncbi.nlm.nih.gov]
Lactoferrin (322-329) vs. Full-Length Lactoferrin: A Comparative Functional Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological functions of full-length lactoferrin and the lactoferrin fragment 322-329. While extensive research has elucidated the multifaceted roles of the intact protein, data on the specific functions of the 322-329 fragment remains limited in publicly available scientific literature.
Overview of Full-Length Lactoferrin
Full-length lactoferrin is an 80 kDa iron-binding glycoprotein found in various mammalian secretions, including milk, saliva, and tears. It is a key component of the innate immune system, exhibiting a broad range of biological activities.
Key Functions of Full-Length Lactoferrin:
-
Antimicrobial and Antiviral Activity: Lactoferrin's ability to sequester iron is fundamental to its bacteriostatic effects, as it deprives many pathogenic bacteria of this essential nutrient.[1] It also exhibits bactericidal properties by directly interacting with and disrupting the outer membranes of bacteria. Its antiviral activity is often attributed to its ability to bind to host cell receptors or viral particles, thereby preventing viral entry into host cells.
-
Immunomodulatory and Anti-inflammatory Effects: Lactoferrin plays a crucial role in regulating the immune response. It can modulate the production of various cytokines and has been shown to interact with immune cells through specific receptors. For instance, it can activate macrophages and modulate signaling pathways such as the Toll-like receptor 4 (TLR4) pathway. This interaction can lead to the activation of downstream signaling molecules like NF-κB, Jnk, Akt, and p38 MAPK, influencing inflammatory responses.
-
Iron Homeostasis: By binding and transporting iron, lactoferrin contributes to maintaining iron balance in the body, a critical aspect of overall health.
Lactoferrin Fragment (322-329)
The lactoferrin fragment 322-329 is a specific peptide sequence, NAGDVAFV, derived from the full-length protein. Current scientific literature and commercial product information primarily identify this fragment as a polypeptide available for research purposes, often discovered through peptide screening techniques.[2]
Functional Data for Lactoferrin (322-329):
A comprehensive search of scientific databases and patent literature did not yield specific experimental data detailing the biological functions of the lactoferrin (322-329) fragment. Consequently, a direct quantitative comparison with full-length lactoferrin regarding antimicrobial, immunomodulatory, or other activities is not possible at this time. The primary role of this fragment in research appears to be for screening and potential identification of novel biological activities.
Summary of Functional Comparison
The following table summarizes the known functions of full-length lactoferrin. A corresponding entry for lactoferrin (322-329) is not included due to the lack of available data.
| Feature | Full-Length Lactoferrin |
| Primary Function | Iron-binding, antimicrobial, antiviral, immunomodulatory, anti-inflammatory |
| Mechanism of Action | Iron sequestration, direct interaction with microbial cell membranes, modulation of immune cell signaling pathways (e.g., TLR4, NF-κB) |
| Antimicrobial Spectrum | Broad-spectrum against bacteria, viruses, and fungi |
| Immunomodulatory Role | Regulates cytokine production, activates macrophages, modulates T-cell and B-cell responses |
Signaling Pathways of Full-Length Lactoferrin
Full-length lactoferrin exerts its immunomodulatory effects through various signaling pathways. One of the well-documented pathways involves its interaction with Toll-like receptor 4 (TLR4), which can be both dependent and independent of this receptor.
References
Comparative Analysis of Lactoferrin-Derived Peptides: A Guide for Researchers
A detailed examination of the antimicrobial, anticancer, and anti-inflammatory properties of key lactoferrin-derived peptides, supported by experimental data and methodologies.
Lactoferrin, a multifunctional glycoprotein of the innate immune system, is a rich source of bioactive peptides with significant therapeutic potential.[1][2][3][4] Upon enzymatic cleavage, lactoferrin releases a variety of peptides, most notably from its N-terminal region, that exhibit potent antimicrobial, anticancer, and anti-inflammatory activities, often exceeding the efficacy of the parent protein.[1][3] This guide provides a comparative analysis of prominent lactoferrin-derived peptides, including Lactoferricin B (LfcinB), Lactoferrampin (Lfampin), and innovative chimeric peptides, to assist researchers and drug development professionals in evaluating their therapeutic promise.
Antimicrobial Activity: A Potent Defense Against Pathogens
Lactoferrin-derived peptides demonstrate broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][5] Their primary mechanism of action involves interaction with and disruption of microbial cell membranes.[4] Bovine lactoferricin (LfcinB) is among the most potent of these peptides.[3] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Comparative Antimicrobial Efficacy (MIC)
The following table summarizes the MIC values of various lactoferrin-derived peptides against common pathogenic bacteria. Lower MIC values indicate higher antimicrobial potency.
| Peptide | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| hLf(1-11) | 6.3 - 12.5[3] | 1.6 - 6.3[3] | 6.3 - 12.5[3] |
| bLfcin | ~30[3] | >100[5] | >100[5] |
| hLfcin | ~100[3] | - | - |
| LfcinB (17-31) | - | - | - |
| cLFcin | 1250[6] | 1250[6] | 2500[6] |
| ConLFcin | 1250[6] | 1250[6] | 2500[6] |
Anticancer Activity: Selective Cytotoxicity Towards Malignant Cells
A significant body of research highlights the potent and selective anticancer properties of lactoferrin-derived peptides.[7][8][9][10] These peptides can induce apoptosis (programmed cell death) in various cancer cell lines while exhibiting minimal toxicity towards healthy cells.[11][12] The anticancer activity is often evaluated by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
Comparative Anticancer Efficacy (IC50)
The table below presents the IC50 values of different lactoferrin-derived peptides against representative breast and leukemia cancer cell lines.
| Peptide | Cancer Cell Line | IC50 (µM) |
| LfcinB (20-25)4 | MCF-7 (Breast) | ~6.6 - 13.3[13] |
| LfcinB (20-25)4 | MDA-MB-468 (Breast) | 4[13] |
| LfcinB (20-25)4 | MDA-MB-231 (Breast) | 6[13] |
| LfcinB (20-30)2 | MDA-MB-468 (Breast) | 5[14] |
| LfcinB (20-30)2 | MDA-MB-231 (Breast) | 14[14] |
| [F]-LfcinB (20-30)2 | MCF-7 (Breast) | 6[15] |
| [L]-LfcinB (20-30)2 | MCF-7 (Breast) | 20[15] |
| LfcinB | Jurkat (Leukemia) | Induces apoptosis[11] |
Note: The efficacy of these peptides can be influenced by modifications such as dimerization, tetramerization, and amino acid substitutions, which can enhance their cytotoxic activity.[12][14]
Signaling Pathways in Anticancer Activity
Lactoferrin-derived peptides, particularly LfcinB, trigger the intrinsic pathway of apoptosis in cancer cells. This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a cascade of caspases.
Caption: LfcinB-induced apoptotic pathway in cancer cells.
Anti-inflammatory Activity: Modulation of Immune Responses
Lactoferrin and its derived peptides possess significant immunomodulatory and anti-inflammatory properties.[16][17][18] They can effectively reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are key mediators of inflammation.[16][19][20]
Comparative Anti-inflammatory Effects
The following table summarizes the observed reductions in pro-inflammatory cytokine levels following treatment with lactoferrin and its derivatives in lipopolysaccharide (LPS)-stimulated models.
| Peptide/Protein | Cytokine | Reduction |
| Lactoferrin & derivatives | TNF-α | 8.73 pg/mL[16] |
| Lactoferrin & derivatives | IL-1β | 2.21 pg/mL[16] |
| Lactoferrin & derivatives | IL-6 | 3.24 pg/mL[16] |
| Bovine Lactoferrin | IL-6 | ~30%[20] |
| Bovine Lactoferrin | IL-1β | ~40%[20] |
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of lactoferrin peptides are largely mediated through the downregulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18] By inhibiting these pathways, the peptides suppress the transcription of genes encoding pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of lactoferrin-derived peptides.
Caption: Workflow for MIC determination.
Methodology:
-
Bacterial Preparation: Culture bacteria to the mid-logarithmic phase in an appropriate broth medium. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a stock solution of the peptide and perform serial twofold dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.[21]
MTT Assay for Cell Viability (Anticancer Activity)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of lactoferrin-derived peptides on cancer cells.[22]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.[22]
-
Peptide Treatment: Treat the cells with various concentrations of the lactoferrin-derived peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus peptide concentration.
ELISA for Cytokine Quantification (Anti-inflammatory Activity)
This protocol outlines the sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for measuring the concentration of pro-inflammatory cytokines in cell culture supernatants.[23][24][25][26]
Methodology:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add cell culture supernatants (from cells stimulated with an inflammatory agent like LPS, with or without peptide treatment) and a standard curve of known cytokine concentrations to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentration in the samples by comparing their absorbance values to the standard curve.
References
- 1. The tetrameric peptide LfcinB (20–25)4 derived from bovine lactoferricin induces apoptosis in the MCF-7 breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. explorationpub.com [explorationpub.com]
- 3. Antimicrobial Activity of Lactoferrin-Related Peptides and Applications in Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antifungal Activity of Lactoferrin and Its Derived Peptides: Mechanisms of Action and Synergy with Drugs against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Lactoferrin’s Anti-Cancer Properties: Safety, Selectivity, and Wide Range of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.vu.nl [research.vu.nl]
- 9. Anticancer activities of bovine and human lactoferricin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Antibacterial Synthetic Peptides Derived from Bovine Lactoferricin Exhibit Cytotoxic Effect against MDA-MB-468 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
- 13. The tetrameric peptide LfcinB (20–25)4 derived from bovine lactoferricin induces apoptosis in the MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. The role of synthetic peptides derived from bovine lactof... [degruyterbrill.com]
- 16. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lactoferrin as a Natural Immune Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. imrpress.com [imrpress.com]
- 19. mdpi.com [mdpi.com]
- 20. Lactoferrin Efficiently Counteracts the Inflammation-Induced Changes of the Iron Homeostasis System in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. brieflands.com [brieflands.com]
- 23. cloud-clone.com [cloud-clone.com]
- 24. file.elabscience.com [file.elabscience.com]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. bowdish.ca [bowdish.ca]
Navigating Antibody Specificity: A Guide to Assessing Cross-Reactivity for Lactoferrin (322-329) Targeting
The Lactoferrin peptide 322-329, with the sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV), represents a potential epitope for antibody development. However, the possibility of off-target binding, or cross-reactivity, where an antibody recognizes similar sequences in other proteins, must be thoroughly investigated. Such cross-reactivity can lead to unreliable experimental results and potential safety concerns in therapeutic applications.
Predicting Cross-Reactivity: A Sequence Homology Approach
In the absence of direct experimental data, a primary step in assessing potential cross-reactivity is to identify other human proteins that share sequence similarity with the target epitope. This is typically achieved using a Basic Local Alignment Search Tool (BLAST) analysis against a comprehensive protein database.
A hypothetical BLAST search for the "NAGDVAFV" peptide against the human proteome would aim to identify proteins with short, nearly identical sequences. It is important to note that even a few amino acid mismatches can still result in antibody binding, depending on the antibody's paratope and the structural context of the epitope.
Table 1: Hypothetical Sequence Homology of Lactoferrin (322-329) with Other Human Proteins
| Target Protein | UniProt ID | Aligned Sequence | % Identity | Potential for Cross-Reactivity |
| Lactoferrin | P02788 | NAGDVAFV | 100% | Target |
| Hypothetical Protein A | XXXXXX | NAGD VS FI | 50% | Low |
| Hypothetical Protein B | YYYYYY | A GD VA FV | 87.5% | Moderate to High |
| Hypothetical Protein C | ZZZZZZ | N AS DV AF V** | 75% | Moderate |
Note: This table is for illustrative purposes only and does not represent actual BLAST results.
Experimental Validation of Antibody Specificity
Theoretical predictions of cross-reactivity must be confirmed through rigorous experimental validation. The following are standard methodologies to assess the binding specificity of an antibody.
Experimental Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the binding of the antibody to the target peptide and potential cross-reactive peptides.
-
Methodology:
-
Microtiter plates are coated with the Lactoferrin (322-329) peptide and other homologous peptides identified through sequence analysis.
-
Plates are blocked to prevent non-specific binding.
-
The antibody of interest is added in a series of dilutions and incubated.
-
Unbound antibodies are washed away.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
After another wash step, a substrate is added that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.
-
The signal intensity is measured, which corresponds to the amount of bound antibody.
-
-
Data Interpretation: A high signal for the target peptide and low or no signal for other peptides indicates high specificity.
2. Western Blot
-
Objective: To assess the antibody's ability to bind to the full-length Lactoferrin protein and to check for binding to other proteins in a complex mixture.
-
Methodology:
-
Protein lysates from cells or tissues known to express Lactoferrin, as well as lysates from cells potentially expressing cross-reactive proteins, are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with the primary antibody against Lactoferrin (322-329).
-
After washing, the membrane is incubated with a labeled secondary antibody.
-
The membrane is imaged to detect bands where the antibody has bound.
-
-
Data Interpretation: A single band at the expected molecular weight of Lactoferrin (~80 kDa) and the absence of other bands would suggest high specificity.
3. Protein Microarray
-
Objective: To screen the antibody against a large number of purified human proteins simultaneously.
-
Methodology:
-
A microarray chip spotted with thousands of different purified human proteins is used.
-
The array is incubated with the labeled primary antibody.
-
After washing, the array is scanned to detect signals at spots where the antibody has bound.
-
-
Data Interpretation: A strong signal at the Lactoferrin spot and minimal signals from other proteins indicate high specificity. This method provides a broad overview of potential off-target binding.
Functional Implications: Lactoferrin Signaling Pathways
Understanding the biological pathways in which Lactoferrin is involved is crucial for interpreting the potential consequences of antibody binding, whether specific or cross-reactive. Lactoferrin is a multifunctional protein involved in various cellular processes, including immune response and inflammation.[1][2]
Lactoferrin can modulate signaling pathways through interactions with cell surface receptors.[3] One of the key pathways involves the Toll-Like Receptor 4 (TLR4).[4] Upon binding to its receptor, Lactoferrin can influence downstream signaling cascades, such as the NF-κB and MAPK pathways, which are central regulators of inflammation and immune responses.[1][2][5]
Below is a diagram illustrating a simplified overview of a Lactoferrin signaling pathway.
Caption: Simplified Lactoferrin signaling via the TLR4 receptor.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines a systematic workflow for characterizing the cross-reactivity of a novel antibody.
References
Validating the Target Interaction of Lactoferrin (322-329): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the interaction of the lactoferrin-derived peptide, Lactoferrin (322-329), with its putative target, Lipopolysaccharide (LPS). Lactoferrin, a key component of the innate immune system, and its peptide fragments are known for their antimicrobial and immunomodulatory properties.[1] These activities are often attributed to their ability to interact with microbial surfaces.[1] This guide outlines experimental approaches to confirm and quantify this interaction, comparing the performance of Lactoferrin (322-329) with relevant alternatives.
Putative Target and Mechanism of Action
Lactoferrin and its cationic peptides are well-documented to interact with the outer membrane of Gram-negative bacteria.[2] A primary target for this interaction is Lipopolysaccharide (LPS), a major component of this membrane.[3] The positively charged amino acid residues within these peptides are thought to form electrostatic interactions with the negatively charged phosphate groups of the lipid A portion of LPS.[4] This interaction can disrupt the integrity of the bacterial membrane, leading to increased permeability and subsequent bactericidal effects.[5][6] While the specific peptide Lactoferrin (322-329) is not as extensively studied as the N-terminal lactoferricins, its cationic nature suggests a similar mechanism of action involving LPS binding.
The proposed signaling pathway initiated by the interaction of cationic peptides like Lactoferrin (322-329) with bacterial LPS can be visualized as a disruption of the bacterial outer membrane, leading to cell death.
Caption: Proposed mechanism of Lactoferrin (322-329) interaction with bacterial LPS.
Comparative Peptides for Validation
To rigorously validate the interaction of Lactoferrin (322-329) with its target, it is essential to include both positive and negative controls in the experimental design.
| Peptide ID | Sequence | Rationale for Inclusion |
| Test Peptide | Lactoferrin (322-329) | The peptide of interest for which the target interaction is being validated. |
| Positive Control | Lactoferricin B (17-41) | A well-characterized lactoferrin-derived peptide with known potent antimicrobial activity and LPS-binding capacity.[7] |
| Negative Control | Scrambled Lf (322-329) | A peptide with the same amino acid composition as the test peptide but in a randomized sequence. This control is crucial to demonstrate that the observed interaction is sequence-specific and not merely due to charge or hydrophobicity. |
Experimental Validation Protocols
The following are detailed protocols for key experiments to validate and quantify the interaction between Lactoferrin (322-329) and LPS.
Biotinylated Peptide Pull-Down Assay
This assay is a qualitative or semi-quantitative method to demonstrate a direct physical interaction between the peptide and its target.
Experimental Workflow:
Caption: Workflow for a biotinylated peptide pull-down assay.
Methodology:
-
Peptide Synthesis: Synthesize Lactoferrin (322-329), the positive control (Lactoferricin B), and the negative control (scrambled peptide) with an N-terminal biotin tag.
-
Target Preparation: Prepare a solution of purified LPS from a relevant Gram-negative bacterial strain (e.g., E. coli O111:B4) or a whole-cell lysate from the bacteria.
-
Binding Reaction: Incubate the biotinylated peptides (typically 1-5 µg) with the LPS solution or bacterial lysate (500-1000 µg of total protein) in a suitable binding buffer (e.g., PBS with 0.1% Tween-20) for 2-4 hours at 4°C with gentle rotation.
-
Capture: Add streptavidin-coated magnetic beads to the binding reaction and incubate for another hour at 4°C to capture the biotinylated peptide-target complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them extensively (3-5 times) with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting using an anti-LPS antibody. For a more comprehensive analysis of interacting partners from a cell lysate, the eluate can be subjected to mass spectrometry.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the quantitative analysis of biomolecular interactions in real-time, providing kinetic parameters such as association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_D).[8]
Experimental Workflow:
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Antimicrobial Lactoferrin Peptides: The Hidden Players in the Protective Function of a Multifunctional Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. brieflands.com [brieflands.com]
- 5. Effect of in vitro simulated gastrointestinal digestion on the antibacterial properties of bovine lactoferrin | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 6. Amino Acid Sequences of Lactoferrin from Red Deer (Cervus elaphus) Milk and Antimicrobial Activity of Its Derived Peptides Lactoferricin and Lactoferrampin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lactoferrin-lipopolysaccharide interaction: involvement of the 28-34 loop region of human lactoferrin in the high-affinity binding to Escherichia coli 055B5 lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Lactoferrin (322-329): A Guide for Researchers
A comprehensive review of existing scientific literature reveals a notable absence of published research specifically investigating the biological activities and signaling pathways of the Lactoferrin peptide fragment (322-329). While the full-length Lactoferrin protein and its other derivatives, such as Lactoferricin, have been the subject of extensive study, the specific fragment encompassing amino acids 322-329 does not appear to have been isolated or characterized in published experimental work.
Commercial vendors list "Lactoferrin (322-329) (human)" as a polypeptide available for research purposes.[1][2][3] However, these product listings do not cite any peer-reviewed studies detailing its functional properties. This suggests that while the peptide can be synthesized, its biological role, if any, remains to be elucidated by the scientific community.
Due to the lack of available data, it is not currently possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to Lactoferrin (322-329) as requested.
The Broader Context: Lactoferrin and its Bioactive Peptides
Lactoferrin is a multifunctional glycoprotein found in various bodily secretions, including milk, saliva, and tears.[4][5] It is a well-established component of the innate immune system with a wide range of biological activities, including:
-
Antimicrobial Activity: Lactoferrin can sequester iron, an essential nutrient for many pathogenic bacteria, thereby inhibiting their growth.[6][7] It can also directly interact with the outer membrane of bacteria, leading to cell lysis.[8][9]
-
Anti-inflammatory and Immunomodulatory Effects: Lactoferrin can modulate the immune response by influencing the production of cytokines and the activity of various immune cells.[4][7]
-
Antiviral Activity: It can inhibit the entry of viruses into host cells and suppress viral replication.[8]
Upon enzymatic cleavage, for instance by pepsin in the stomach, Lactoferrin can be broken down into smaller bioactive peptides.[10] The most extensively studied of these is Lactoferricin , a potent antimicrobial peptide derived from the N-terminal region of Lactoferrin.[10]
Potential Avenues for Future Research
The lack of data on Lactoferrin (322-329) presents an open area for investigation. Researchers interested in this peptide could consider the following experimental approaches:
-
In silico Analysis: Computational tools could be used to predict the potential structure and biological activity of the Lactoferrin (322-329) peptide. This could provide initial hypotheses about its possible function.
-
In vitro Characterization: The synthesized peptide could be tested in a variety of in vitro assays to screen for biological activity. Based on the known functions of the parent protein, these could include:
-
Antimicrobial assays against a panel of pathogenic bacteria and fungi.
-
Cell viability and proliferation assays using various cell lines (e.g., immune cells, cancer cells).
-
Enzyme inhibition assays.
-
Receptor binding assays.
-
-
Mechanism of Action Studies: If a biological activity is identified, further experiments would be needed to elucidate the underlying mechanism of action, including the identification of cellular receptors and signaling pathways involved.
Conclusion
While a guide to replicating published findings on Lactoferrin (322-329) cannot be provided at this time due to a lack of such findings, this highlights a gap in the current scientific knowledge. The well-documented bioactivity of the parent Lactoferrin protein and its other peptide derivatives suggests that further investigation into uncharacterized fragments like (322-329) could be a fruitful area of research. Future studies are required to determine if this specific peptide possesses any of the remarkable properties of its parent molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lactoferrin (322-329) (human) - Bachem AG [bioscience.co.uk]
- 3. abmole.com [abmole.com]
- 4. Lactoferrin : benefits, origin, sources, properties - Therascience [therascience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Lactoferrin: A glycoprotein that plays an active role in human health [frontiersin.org]
- 7. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactoferrin - Wikipedia [en.wikipedia.org]
- 9. Lactoferrin: a secret weapon in the war against pathogenic bacteria [explorationpub.com]
- 10. A review: the active peptide of lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lactoferrin (322-329) and Other Antimicrobial Peptides
For Immediate Release
This guide provides a comparative overview of the antimicrobial peptide Lactoferrin (322-329) against other well-characterized antimicrobial peptides (AMPs), namely LL-37, Nisin, and Polymyxin B. This document is intended for researchers, scientists, and drug development professionals interested in the potential of antimicrobial peptides as therapeutic agents.
Introduction to Lactoferrin (322-329)
Lactoferrin is an iron-binding glycoprotein with broad-spectrum antimicrobial properties.[1][2] Its antimicrobial activity is attributed to two primary mechanisms: the sequestration of essential iron needed for bacterial growth and a direct bactericidal effect mediated by specific peptide regions of the protein.[2][3] Enzymatic cleavage of lactoferrin can release smaller, potent antimicrobial peptides.[2] The peptide fragment Lactoferrin (322-329) is derived from the C-lobe of human lactoferrin and has the amino acid sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV).[4][5]
Despite the antimicrobial potential of various lactoferrin fragments, a comprehensive literature search did not yield specific experimental data on the minimum inhibitory concentration (MIC) or the precise mechanism of action for the Lactoferrin (322-329) peptide. Research has focused more extensively on other fragments, such as lactoferricin (from the N-lobe) and other C-lobe derived peptides.[2][6] Therefore, a direct quantitative comparison of Lactoferrin (322-329) with other AMPs is not possible at this time.
This guide will present the available antimicrobial activity data for LL-37, Nisin, and Polymyxin B against common pathogens to provide a comparative context for future research on novel peptides like Lactoferrin (322-329). Detailed experimental protocols for assessing antimicrobial activity are also provided to facilitate such investigations.
Quantitative Comparison of Antimicrobial Peptides
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for LL-37, Nisin, and Polymyxin B against representative Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antimicrobial potency.
| Antimicrobial Peptide | Target Microorganism | MIC (µg/mL) | References |
| LL-37 | Escherichia coli | <10 | [7] |
| Staphylococcus aureus | <10 | [7] | |
| Pseudomonas aeruginosa | <10 | [7] | |
| Nisin | Escherichia coli | >400 | [8] |
| Staphylococcus aureus | 2 - 256 | [9] | |
| Pseudomonas aeruginosa | 64 - >400 | [8][9] | |
| Polymyxin B | Escherichia coli | 0.73 - 2.93 | [10] |
| Staphylococcus aureus | 256 | [11] | |
| Pseudomonas aeruginosa | 0.5 - 4 | [11] |
Mechanisms of Action
Antimicrobial peptides typically function by disrupting the bacterial cell membrane, leading to cell death. Cationic AMPs, like many lactoferrin-derived peptides, are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This interaction leads to membrane destabilization, pore formation, and leakage of cellular contents.[12]
Figure 1. General mechanism of action for cationic antimicrobial peptides against Gram-negative bacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Antimicrobial peptide stock solution
-
Sterile diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin for cationic peptides)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the antimicrobial peptide in the sterile diluent in the wells of a 96-well plate.
-
Grow the bacterial strains in the appropriate broth to the mid-logarithmic phase.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.
Figure 2. Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Membrane Permeabilization Assay
This assay determines the ability of an antimicrobial peptide to disrupt the bacterial membrane, often using a fluorescent dye that can only enter cells with compromised membranes.
Materials:
-
Bacterial strains
-
Buffer (e.g., PBS)
-
Antimicrobial peptide
-
Fluorescent dye (e.g., SYTOX Green or Propidium Iodide)
-
Fluorometer or flow cytometer
Procedure:
-
Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in buffer.
-
Add the fluorescent dye to the bacterial suspension.
-
Add the antimicrobial peptide at various concentrations to the bacterial suspension.
-
Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.
-
Alternatively, analyze the cells using a flow cytometer to quantify the percentage of cells that have taken up the dye.
Conclusion
While Lactoferrin (322-329) presents an interesting candidate for a novel antimicrobial peptide based on the known activities of its parent molecule, there is a clear need for empirical data to substantiate its efficacy. The comparative data for established AMPs like LL-37, Nisin, and Polymyxin B highlight the diverse range of activities against different pathogens. The provided experimental protocols offer a standardized framework for the future evaluation of Lactoferrin (322-329) and other novel antimicrobial peptides, which will be crucial for advancing the field of antimicrobial drug development.
References
- 1. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and Antimicrobial Action of Three Tryptic Digested Functional Molecules of Bovine Lactoferrin | PLOS One [journals.plos.org]
- 4. Various Peptides -HongTide Biotechnology [hongtide.com]
- 5. Lactoferrin (322-329) (human) | C35H53N9O12 | CID 131676698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Synthetic Peptides Containing Bovine Lactoferrin C-lobe Sequence on Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Antimicrobial Action of Three Tryptic Digested Functional Molecules of Bovine Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lactoferrins in Their Interactions with Molecular Targets: A Structure-Based Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico investigation of lactoferrin protein characterizations for the prediction of anti-microbial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. healthprevent.net [healthprevent.net]
A Head-to-Head Comparison of Synthesis Methods for the Lactoferrin (322-329) Peptide
The Lactoferrin (322-329) peptide fragment, a sequence of eight amino acids (NAGDVAFV), is a subject of interest for researchers in immunology and drug development due to the diverse biological activities of its parent protein, lactoferrin. The synthesis of this and other peptides is critical for research and therapeutic applications. This guide provides a comparative overview of the primary methods for synthesizing the Lactoferrin (322-329) peptide: chemical synthesis (Solid-Phase and Liquid-Phase), recombinant expression, and enzymatic digestion.
Quantitative Performance Comparison
| Synthesis Method | Typical Yield | Typical Purity | Relative Cost | Synthesis Time | Key Advantages | Key Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | 50-80% (crude) | >95% (after purification)[1] | High | 1-2 weeks | High purity, automation, suitable for long peptides.[1] | High cost of reagents, generation of hazardous waste. |
| Liquid-Phase Peptide Synthesis (LPPS) | 30-60% | 90-98%[1] | Moderate | 2-4 weeks | Cost-effective for short peptides, easier intermediate purification.[1][2] | Labor-intensive, difficult for long peptides.[3][4] |
| Recombinant Peptide Expression | Variable (e.g., 17.34 mg/L for a hybrid peptide)[5] | >90% | Low (at large scale) | >4 weeks | Cost-effective for large-scale production, can produce complex peptides. | Time-consuming process development, potential for host cell contamination. |
| Enzymatic Digestion | Variable (e.g., 2% for lactoferricin from lactoferrin)[6] | Variable | Low | 1-2 days | Simple and fast process, natural peptide products. | Limited to specific cleavage sites, can result in a mixture of peptides, lower purity. |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful synthesis of peptides. Below are generalized protocols for each of the discussed synthesis methods.
Solid-Phase Peptide Synthesis (SPPS)
This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Protocol Outline:
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amino acid of the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected amino group on the resin-bound peptide.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the Lactoferrin (322-329) sequence (N-A-G-D-V-A-F-V).
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Liquid-Phase Peptide Synthesis (LPPS)
In LPPS, all reactions are carried out in solution, and the peptide is purified after each step.
Protocol Outline:
-
Amino Acid Protection: The C-terminal amino acid (Valine) is protected at its carboxyl group.
-
Coupling: The protected valine is coupled with the next N-protected amino acid (Phenylalanine) in solution using a coupling agent.
-
Purification: The resulting dipeptide is purified by extraction or crystallization to remove unreacted starting materials and by-products.
-
Deprotection: The N-terminal protecting group of the dipeptide is removed.
-
Repeat Cycle: Steps 2-4 are repeated with the subsequent amino acids in the sequence.
-
Final Deprotection: All protecting groups are removed from the final peptide.
-
Final Purification: The final peptide is purified by chromatography.
Recombinant Peptide Expression
This method utilizes a host organism (e.g., E. coli) to produce the desired peptide.
Protocol Outline:
-
Gene Synthesis and Cloning: A synthetic gene encoding the Lactoferrin (322-329) peptide, often fused to a carrier protein to enhance expression and stability, is cloned into an expression vector.
-
Transformation: The expression vector is transformed into a suitable host strain of E. coli.
-
Expression: The transformed cells are cultured, and peptide expression is induced (e.g., with IPTG).
-
Cell Lysis and Fusion Protein Purification: The cells are harvested and lysed. The fusion protein is then purified, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Cleavage: The Lactoferrin (322-329) peptide is cleaved from the fusion partner using a specific protease or chemical agent.
-
Peptide Purification: The released peptide is purified from the fusion partner and other contaminants, typically by RP-HPLC.
-
Characterization: The identity and purity of the peptide are confirmed by mass spectrometry.
Enzymatic Digestion
This method involves the use of proteases to cleave the desired peptide fragment from the full-length lactoferrin protein.
Protocol Outline:
-
Protein Denaturation (Optional): The lactoferrin protein may be denatured to improve enzyme access to cleavage sites.
-
Enzymatic Digestion: The lactoferrin is incubated with a specific protease (e.g., a custom-engineered enzyme that recognizes the cleavage sites flanking the 322-329 region) under optimal conditions (pH, temperature).
-
Reaction Termination: The digestion is stopped by inactivating the enzyme (e.g., by heat or pH change).
-
Peptide Fragment Purification: The resulting mixture of peptides is subjected to chromatographic techniques (e.g., size-exclusion followed by RP-HPLC) to isolate the Lactoferrin (322-329) fragment.
-
Characterization: The purified peptide is identified and its purity is assessed using mass spectrometry and HPLC.
Visualizing Workflows and Pathways
Synthesis Workflows
Lactoferrin Signaling Pathway
The specific signaling pathway for the Lactoferrin (322-329) fragment has not been fully elucidated. However, the full-length lactoferrin protein is known to interact with various cell surface receptors to modulate immune responses. It is plausible that the 322-329 fragment may exert its biological effects through similar, albeit potentially more specific, pathways. The diagram below illustrates a generalized signaling cascade initiated by lactoferrin.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 3. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 4. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
Lactoferrin (322-329): An Elusive Peptide in Efficacy Studies
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel compounds is paramount. Lactoferrin, a glycoprotein found in milk and other exocrine secretions, has garnered significant attention for its antimicrobial, anti-inflammatory, and immunomodulatory properties.[1][2] While numerous studies have explored the efficacy of the full lactoferrin protein and its well-characterized peptide fragment, lactoferricin, a comprehensive analysis of the specific peptide Lactoferrin (322-329) remains conspicuously absent from the current scientific literature.
Our extensive search for in vitro and in vivo efficacy data on Lactoferrin (322-329) yielded no specific experimental results. Commercial suppliers list the peptide, noting its role in the immune system, but do not provide any supporting data on its biological activity.[][4][5] The PubChem entry for this peptide also lacks detailed functional information.[6]
Therefore, a direct comparison of the in vitro versus in vivo efficacy of Lactoferrin (322-329) cannot be provided at this time due to the lack of available scientific evidence.
To address the broader interest in the therapeutic potential of lactoferrin-derived peptides, this guide will focus on the extensive data available for the parent molecule, Lactoferrin , and its extensively studied bioactive peptide, Lactoferricin . This information will serve as a valuable reference for researchers interested in this family of molecules.
Lactoferrin and Lactoferricin: A Comparative Overview
Lactoferrin exerts its biological effects through various mechanisms, including iron sequestration, which limits the growth of iron-dependent microbes, and direct interaction with microbial surfaces, leading to membrane disruption.[1] Lactoferricin, a smaller peptide derived from the N-terminal region of lactoferrin, often exhibits more potent antimicrobial activity than the intact protein.[7]
In Vitro Efficacy
The in vitro efficacy of lactoferrin and lactoferricin has been demonstrated against a broad spectrum of pathogens, including bacteria, viruses, and fungi.
Table 1: Summary of In Vitro Antimicrobial Activity
| Compound | Target Organism | Assay | Key Findings |
| Bovine Lactoferrin | Escherichia coli | Broth microdilution | MIC: >2000 µg/mL |
| Staphylococcus aureus | Broth microdilution | MIC: >2000 µg/mL | |
| Human Coronaviruses (HCoV-229E, HCoV-NL63, HCoV-OC43) | Cytopathic effect (CPE) assay | EC50: 11.2 to 37.9 µg/mL | |
| SARS-CoV-2 | Plaque reduction assay | EC50: ~5.7 µg/mL | |
| Bovine Lactoferricin | Escherichia coli | Broth microdilution | MIC: 1-8 µg/mL |
| Staphylococcus aureus | Broth microdilution | MIC: 2-16 µg/mL | |
| Candida albicans | Broth microdilution | MIC: 4-32 µg/mL |
Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) values can vary depending on the specific strain and experimental conditions.
In Vivo Efficacy
In vivo studies have corroborated the protective effects of lactoferrin and lactoferricin in various animal models of infection and inflammation.
Table 2: Summary of In Vivo Efficacy
| Compound | Animal Model | Disease Model | Administration Route | Key Findings |
| Bovine Lactoferrin | Mice | E. coli induced sepsis | Intraperitoneal | Increased survival rate |
| Humans | Healthy adults | Oral | Modulation of T-cell activation and antioxidant status[8] | |
| Bovine Lactoferricin | Mice | Staphylococcus aureus skin infection | Topical | Reduced bacterial load and inflammation |
| Rats | Endotoxemia | Intravenous | Attenuated inflammatory response |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound (Lactoferrin or Lactoferricin) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Murine Sepsis Model
This model is used to evaluate the protective effect of a compound against a lethal bacterial challenge.
-
Animal Acclimatization: Mice are acclimatized for at least one week before the experiment.
-
Administration of Test Compound: A solution of the test compound (e.g., bovine lactoferrin) is administered to the mice via a specified route (e.g., intraperitoneal injection).
-
Bacterial Challenge: After a predetermined time, the mice are challenged with a lethal dose of a pathogenic bacterium (e.g., E. coli) administered intraperitoneally.
-
Monitoring: The survival of the mice is monitored over a set period (e.g., 7 days).
-
Data Analysis: Survival curves are generated and statistically analyzed to compare the treated and control groups.
Visualizing the Mechanisms
To better understand the complex biological processes involved, diagrams of key signaling pathways and experimental workflows are provided below.
Caption: Experimental workflows for in vitro and in vivo efficacy testing.
Caption: Lactoferrin's anti-inflammatory signaling pathway.
References
- 1. Frontiers | Lactoferrin: A glycoprotein that plays an active role in human health [frontiersin.org]
- 2. The Power of Lactoferrin & Its Immune supporting Properties - Actus Nutrition [actus.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exploring the Role of Lactoferrin in Managing Allergic Airway Diseases among Children: Unrevealing a Potential Breakthrough [mdpi.com]
- 7. Optimal dose of lactoferrin reduces the resilience of in vitro Staphylococcus aureus colonies | PLOS One [journals.plos.org]
- 8. Research Portal [researchportal.scu.edu.au]
Structural similarity of Lactoferrin (322-329) to other functional peptides
A comprehensive review of scientific literature reveals a significant gap in the understanding of the biological function of the specific lactoferrin-derived peptide, Lactoferrin (322-329), with the amino acid sequence Asn-Ala-Gly-Asp-Val-Ala-Phe-Val (NAGDVAFV). While other fragments of the lactoferrin protein have been extensively studied and shown to possess potent biological activities, the functional role of this particular C-lobe peptide remains undefined in publicly available research.
Lactoferrin, a multifunctional iron-binding glycoprotein found in milk and other exocrine secretions, is a well-established component of the innate immune system. Its enzymatic cleavage can release smaller bioactive peptides with a range of physiological effects. Notably, peptides derived from the N-terminal lobe of lactoferrin, such as Lactoferricin and Lactoferrampin, are renowned for their potent antimicrobial, anti-inflammatory, and immunomodulatory properties.[1][2] The C-lobe of lactoferrin has also been associated with various therapeutic functions, including antiviral activity.[3][4]
However, extensive database searches and literature reviews did not yield any specific studies detailing the biological activity of the Lactoferrin (322-329) fragment. Commercial suppliers offer this peptide for research purposes, confirming its sequence and availability, but provide no data on its functional characteristics.[3][5] Searches for other proteins containing the "NAGDVAFV" motif did not reveal a consistent functional pattern that could be used to infer a likely role for this peptide.
This lack of data precludes the creation of a comparative guide on the structural and functional similarities of Lactoferrin (322-329) to other functional peptides, as there is currently no established function to compare.
The Known Bioactive Peptides of Lactoferrin: A Brief Overview
To provide context, this section summarizes the well-documented functions of other lactoferrin-derived peptides.
Lactoferricin
Lactoferricin is a cationic peptide derived from the N-terminus of lactoferrin. It exhibits broad-spectrum antimicrobial activity against a variety of bacteria, fungi, and viruses.[1][6] Its mechanism of action often involves the disruption of microbial cell membranes.
Lactoferrampin
Also originating from the N-terminal region, Lactoferrampin is another key antimicrobial peptide. It works synergistically with Lactoferricin and demonstrates a strong ability to permeabilize bacterial membranes.[1]
Future Research Directions
The absence of functional data for Lactoferrin (322-329) highlights a potential area for future research. Investigating the biological activities of this peptide could uncover novel functions of lactoferrin and potentially lead to the discovery of new therapeutic agents. Experimental approaches could include:
-
Antimicrobial Assays: Screening the peptide for activity against a panel of pathogenic bacteria and fungi.
-
Immunomodulatory Assays: Assessing its effect on immune cells, such as cytokine production and cell proliferation.
-
Antiviral Assays: Evaluating its ability to inhibit the replication of various viruses.
-
Cell Signaling Studies: Investigating its interaction with cellular receptors and signaling pathways.
Experimental Protocols: A General Framework
While specific protocols for Lactoferrin (322-329) are not available, the following provides a general methodology for assessing the biological activity of a novel peptide, based on standard laboratory practices.
Antimicrobial Activity Assay (Broth Microdilution)
-
Peptide Preparation: The synthetic Lactoferrin (322-329) peptide is dissolved in a suitable solvent (e.g., sterile water or dimethyl sulfoxide) to create a stock solution.
-
Bacterial Culture: A logarithmic phase culture of the target bacterium (e.g., E. coli) is prepared and diluted to a standardized concentration.
-
Assay Setup: In a 96-well microtiter plate, serial dilutions of the peptide are prepared in culture broth.
-
Inoculation: The standardized bacterial suspension is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest peptide concentration that visibly inhibits bacterial growth.
Signaling Pathway and Experimental Workflow Diagrams
As no specific signaling pathway for Lactoferrin (322-329) is known, a generalized workflow for screening the bioactivity of a novel peptide is presented below.
Caption: General workflow for screening the biological activity of a novel peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. bioinformatics.univ-saida.dz [bioinformatics.univ-saida.dz]
- 3. researchgate.net [researchgate.net]
- 4. C-Lobe of Lactoferrin: The Whole Story of the Half-Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latency associated peptide has in vitro and in vivo immune effects independent of TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Native vs. Recombinant Lactoferrin Fragments for Research and Drug Development
A detailed examination of the structural, functional, and immunological properties of native and recombinant lactoferrin fragments, supported by experimental data and methodologies.
This guide provides a comprehensive side-by-side analysis of native and recombinant lactoferrin fragments, offering researchers, scientists, and drug development professionals a detailed comparison to inform their work. Lactoferrin, a multifunctional iron-binding glycoprotein, and its fragments are of significant interest for their therapeutic potential, including antimicrobial, anti-inflammatory, and immunomodulatory activities. The emergence of recombinant production technologies presents an alternative to sourcing lactoferrin from native sources like bovine or human milk, necessitating a thorough understanding of the similarities and differences between these two forms.
Structural and Physicochemical Properties
Native and recombinant human lactoferrin share an identical amino acid sequence, and crystallographic studies have confirmed a very high degree of similarity in their three-dimensional structures. The main structural distinction lies in the post-translational glycosylation patterns, which are dependent on the expression system used for the recombinant protein. While native human lactoferrin exhibits a complex glycoprofile, recombinant versions produced in systems like Aspergillus or rice may have simpler, mannose-rich glycans.[1]
| Property | Native Human Lactoferrin | Recombinant Human Lactoferrin | Reference |
| Amino Acid Sequence | Identical | Identical to native human lactoferrin | [1][2] |
| 3D Structure | Highly similar to recombinant forms | Highly similar to native form, with r.m.s. deviation of main-chain atoms as low as 0.3 Å | [3] |
| Glycosylation | Complex glycoprofile including sialic acid, fucose, and mannose | Simpler glycoprofile, often rich in mannose, dependent on the expression system (e.g., Aspergillus, rice) | [1] |
| Purity | Variable depending on purification method | Can achieve >95% purity | [4][5] |
Bioactivity and Functional Comparison
The biological activity of recombinant lactoferrin is largely comparable to that of its native counterpart. Key functions such as iron-binding and releasing properties, antimicrobial activity, and the ability to bind to and be taken up by intestinal Caco-2 cells are similar between the two forms.[6] Both native and recombinant lactoferrin have demonstrated stability over a range of pH levels and during in vitro digestion.[6]
| Biological Activity | Native Lactoferrin | Recombinant Lactoferrin | Reference |
| Iron-Binding Capacity | High affinity for iron | Indistinguishable from native lactoferrin | [6][7] |
| Antimicrobial Activity | Broad-spectrum activity against bacteria, viruses, and fungi | Similar antimicrobial activity to native lactoferrin | [6][8] |
| Cell Proliferation (MC3T3-E1 cells) | Stimulates osteoblast proliferation | Stimulates osteoblast proliferation, with significant increases at 100 and 1000 µg/mL | [9] |
| Caco-2 Cell Binding and Uptake | Binds to and is taken up by Caco-2 cells | Similar binding and uptake to native lactoferrin | [6] |
Immunogenicity and Allergenicity
A key differentiator between native and recombinant lactoferrin lies in their immunogenic and allergenic potential. Studies in mice have shown that native lactoferrin can stimulate strong IgG and IgE antibody responses. In contrast, recombinant forms from Aspergillus or rice were found to be significantly less immunogenic and allergenic.[1] This difference is attributed to the variations in glycosylation, as the glycans can impact antigen uptake, processing, and the resulting immune response.[1]
| Immunological Property | Native Lactoferrin | Recombinant Lactoferrin (from Aspergillus or rice) | Reference |
| Immunogenicity | Induces vigorous IgG and IgE responses in mice | Approximately 40-fold less immunogenic than native lactoferrin in mice | [1] |
| Allergenicity | Can provoke significant IgE responses | Approximately 200-fold less allergenic than native lactoferrin in mice | [1] |
Experimental Protocols
Purification of Recombinant Lactoferrin
A common method for purifying recombinant lactoferrin, particularly when expressed in systems like E. coli, involves affinity chromatography.
-
Cell Lysis: The E. coli cells expressing the recombinant lactoferrin are harvested and lysed to release the cellular contents.
-
Solubilization and Renaturation: If the recombinant protein is expressed as inclusion bodies, they are solubilized and then refolded to their native conformation.
-
Affinity Chromatography: The protein solution is passed through a column containing a resin with high affinity for the recombinant lactoferrin, often a Ni-NTA agarose resin if the protein is engineered with a polyhistidine tag.
-
Elution: The bound lactoferrin is eluted from the column, yielding a protein of high purity (often >90%).
Antimicrobial Activity Assay
The antimicrobial activity of lactoferrin fragments can be assessed using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial Culture: A standardized inoculum of the target bacteria (e.g., E. coli, S. aureus) is prepared.
-
Serial Dilution: The lactoferrin samples (native and recombinant) are serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial inoculum is added to each well containing the diluted lactoferrin.
-
Incubation: The plate is incubated under conditions suitable for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of lactoferrin that visibly inhibits bacterial growth.
Signaling Pathways
Lactoferrin exerts many of its immunomodulatory and anti-inflammatory effects through the modulation of intracellular signaling pathways. A key pathway influenced by lactoferrin is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Lactoferrin can inhibit the activation of NF-κB, a central regulator of inflammatory responses, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[10][11]
Caption: Lactoferrin's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the side-by-side analysis of native and recombinant lactoferrin fragments.
Caption: Workflow for comparing native and recombinant lactoferrin.
References
- 1. Differential immunogenicity and allergenicity of native and recombinant human lactoferrins: role of glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. New Frontiers for Early-life Nutrition: All G and Armor Protéines Announce Joint Venture to Scale Human and Bovine Lactoferrin as All G Closes A$10 Million Round | Morningstar [morningstar.com]
- 5. All G and Armor Protéines announce joint venture to commercialize lactoferrin [nutritioninsight.com]
- 6. Expression, characterization, and biologic activity of recombinant human lactoferrin in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of biologically active recombinant human lactoferrin in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and characterization of recombinant bovine lactoferrin in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Bioactivity of Recombinant Human Lactoferrins Toward Murine Osteoblast-Like Cells for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Lactoferrin-Derived Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data on Lactoferrin (LF) and its derived peptides, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. While the specific fragment Lactoferrin (322-329) is of interest, publicly available experimental data on its bioactivity is limited. Therefore, this guide will focus on a comparative analysis of well-characterized LF peptides, namely Lactoferricin (LFC) and Lactoferrampin (LFampin), alongside the intact Lactoferrin protein, to provide a validated statistical and experimental context.
Data Summary
The following tables summarize the quantitative data for the biological activities of Lactoferrin and its key derived peptides.
Table 1: Antimicrobial Activity of Lactoferrin and Derived Peptides
| Peptide/Protein | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Bovine Lactoferricin (LFcinB) | Escherichia coli | 1 - 8 µg/mL | [1] |
| Staphylococcus aureus | 2 - 16 µg/mL | [1] | |
| Candida albicans | 4 - 32 µg/mL | [2] | |
| Human Lactoferricin (LFcinH) | Escherichia coli | 8 - 64 µg/mL | [2] |
| Staphylococcus aureus | 4 - 32 µg/mL | [2] | |
| Lactoferrampin | Escherichia coli | 3.1 µM | |
| Staphylococcus aureus | 6.3 µM | ||
| Bovine Lactoferrin (bLF) | Escherichia coli | >100 µg/mL | [1] |
| Staphylococcus aureus | >100 µg/mL | [1] | |
| Lactoferrin (322-329) | - | Data not available | - |
Table 2: Anticancer Activity of Lactoferrin and Derived Peptides
| Peptide/Protein | Cancer Cell Line | IC50 (Concentration for 50% Inhibition) | Reference |
| Bovine Lactoferricin (LFcinB) | Jurkat (Leukemia) | ~10 µM | |
| MDA-MB-231 (Breast Cancer) | 25 µM | [3] | |
| Human Lactoferrin (hLF) | HT-29 (Colon Cancer) | ~1.5 mg/mL | |
| Lactoferrin (322-329) | - | Data not available | - |
Table 3: Anti-inflammatory Activity of Lactoferrin
| Protein | Model | Key Findings | Reference |
| Bovine Lactoferrin (bLF) | LPS-stimulated murine macrophages | Reduction of TNF-α, IL-6, and IL-1β production. | [4] |
| Human Lactoferrin (hLF) | - | Modulates NF-κB signaling pathway. | [4] |
| Lactoferrin (322-329) | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Activity Assay (MIC Determination)
The antimicrobial activity of the peptides is typically determined by a broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Preparation: The lyophilized peptides are dissolved in a suitable solvent (e.g., sterile distilled water or 0.01% acetic acid) to create a stock solution. Serial twofold dilutions of the peptides are prepared in the appropriate broth in a 96-well microtiter plate.
-
Incubation: An equal volume of the standardized microorganism suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. Growth is assessed by visual inspection or by measuring the optical density at 600 nm.
Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the peptides on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptides. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. The MTT is converted by viable cells into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Anti-inflammatory Activity Assay (Cytokine Measurement)
The anti-inflammatory effects can be assessed by measuring the production of pro-inflammatory cytokines in immune cells, such as macrophages.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium.
-
Stimulation and Treatment: Cells are pre-treated with different concentrations of the test peptide for a certain period (e.g., 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for a specified time (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The results are expressed as the concentration of the cytokine (e.g., pg/mL).
Visualizations
Signaling Pathway of Lactoferrin's Anti-inflammatory Action
References
- 1. Antibacterial Activity of Synthetic Peptides Derived from Lactoferricin against Escherichia coli ATCC 25922 and Enterococcus faecalis ATCC 29212 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Lactoferrin-Related Peptides and Applications in Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Synthetic Peptides Derived from Bovine Lactoferricin Exhibit Cytotoxic Effect against MDA-MB-468 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lactoferrin and its Bioactive Peptides: A Guide for Researchers
A comprehensive review of the experimental evidence validating the therapeutic potential of lactoferrin and its derivatives, with a focus on antimicrobial and immunomodulatory activities.
Introduction
Lactoferrin, a multifaceted iron-binding glycoprotein found in mammalian milk and other exocrine secretions, has garnered significant attention for its wide range of biological activities.[1] Its role extends from iron homeostasis to potent antimicrobial, antiviral, and immunomodulatory functions.[1][2] While the entire protein exhibits these properties, enzymatic cleavage of lactoferrin yields various bioactive peptides with often enhanced or more specific activities.[3][4]
This guide provides a comparative overview of the performance of different forms of lactoferrin and its well-characterized derived peptides. Due to a scarcity of peer-reviewed validation studies on the specific fragment Lactoferrin (322-329), this document will focus on more extensively studied lactoferrin-derived peptides, such as lactoferricin, and compare them with the parent protein from different species (bovine vs. human). The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research and development endeavors.
Comparative Efficacy: Antimicrobial Activity
The antimicrobial properties of lactoferrin and its peptides are among their most studied attributes. Their mechanisms of action are multifaceted, involving both iron sequestration, which limits the growth of iron-dependent microbes, and direct interaction with microbial membranes, leading to cell lysis.[5]
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for bovine and human lactoferrin and the notable peptide, lactoferricin B, against various pathogens. Lower MIC values indicate higher potency.
| Molecule | Target Organism | MIC (µg/mL) | Reference |
| Bovine Lactoferricin (bLfcin) | Escherichia coli | ~30 | [4] |
| Staphylococcus spp. | 1.6 - 6.3 | [4] | |
| Candida spp. | >12.5 | [4] | |
| Human Lactoferricin (hLfcin) | Escherichia coli | ~100 | [4] |
| Human Lactoferrin (hLF) fragment 1-11 | Pseudomonas aeruginosa | 128 (64 with protease inhibitors) | [6] |
| Staphylococcus spp. | 1.6 - 6.3 | [4] | |
| Acinetobacter baumannii | 6.3 - 12.5 | [4] |
Key Observations:
-
Lactoferricin's Potency: The pepsin-derived fragment of bovine lactoferrin, lactoferricin B, demonstrates significantly more potent bactericidal activity compared to the intact bovine lactoferrin molecule.[3]
-
Species-Specific Differences: Bovine lactoferricin (bLfcin) has been shown to be more potent than human lactoferricin (hLfcin) against certain strains of E. coli.[4]
-
Fragment Specificity: Not all lactoferrin fragments exhibit antimicrobial properties. For instance, in one study, the predicted antimicrobial peptides hLF 397-412, hLF 448-464, and hLF 668-683 did not show activity against the tested bacteria.[6] In contrast, the hLF 1-11 fragment was effective against Pseudomonas aeruginosa.[6]
Immunomodulatory Effects
Lactoferrin and its derived peptides play a crucial role in modulating the immune system. Their immunomodulatory effects are complex, involving both the innate and adaptive immune responses.[2] A key mechanism is their ability to modulate inflammatory responses by targeting the NF-κB signaling pathway.[7][8]
Signaling Pathway of Lactoferrin's Anti-inflammatory Action
Caption: Lactoferrin's inhibition of the NF-κB inflammatory pathway.
A meta-analysis of various studies has shown that pre-treatment with lactoferrin and its derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).[7] Furthermore, key components of the NF-κB pathway, including IKK-β, p-IκB, and NF-κB (p65), were found to be significantly downregulated.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a lactoferrin product that inhibits the visible growth of a microorganism.
Methodology (Microbroth Dilution Method):
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The lactoferrin product is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the lactoferrin product at which no visible growth of the microorganism is observed.
NF-κB Signaling Pathway Analysis (Western Blot)
Objective: To assess the effect of a lactoferrin product on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., macrophages) is cultured and pre-treated with the lactoferrin product for a specific duration. Subsequently, the cells are stimulated with an inflammatory agent like LPS.
-
Protein Extraction: Total cellular protein is extracted from the treated and control cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phospho-IκBα, NF-κB p65).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software to determine the relative levels of protein expression and phosphorylation.
Experimental Workflow
Caption: Key experimental workflows for validation.
Conclusion
The available peer-reviewed literature strongly supports the potent antimicrobial and immunomodulatory activities of lactoferrin and its derived peptides. Notably, peptides such as lactoferricin often exhibit superior antimicrobial efficacy compared to the parent protein. While data on the specific Lactoferrin (322-329) fragment is currently limited, the broader family of lactoferrin-derived peptides represents a promising area for the development of novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships of these peptides and to explore their clinical potential in various applications.
References
- 1. d-nb.info [d-nb.info]
- 2. Immunomodulatory effects of lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial Activity of Lactoferrin-Related Peptides and Applications in Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Testing Antimicrobial Properties of Human Lactoferrin-Derived Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The immunomodulatory effects of lactoferrin and its derived peptides on NF-κB signaling pathway: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lactoferrin (322-329) (human): A Guide to Safe and Compliant Practices
For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of peptides such as Lactoferrin (322-329) (human) are paramount to ensuring a safe work environment and maintaining regulatory compliance. While specific toxicological data for this particular peptide fragment may be limited, it is essential to adopt a cautious approach and handle it as a potentially hazardous chemical. This guide provides a procedural framework for the safe disposal of Lactoferrin (322-329) (human), aligning with general best practices for laboratory peptide waste management.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, a thorough hazard assessment is crucial. Although safety data sheets (SDS) for lactoferrin and its derivatives may not classify them as hazardous substances, the full toxicological properties of this specific fragment may not be extensively documented.[1] Therefore, adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure.[2]
-
Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile).[2]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[2]
-
Lab Coat: A lab coat or protective gown should always be worn over standard clothing.[2]
-
Respiratory Protection: When handling the lyophilized (powder) form of the peptide, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[2]
Step-by-Step Disposal Procedures
The proper disposal method for Lactoferrin (322-329) (human) waste depends on its physical state (liquid or solid) and must always be in accordance with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[2][3] Never pour peptide solutions down the sink or dispose of solid peptide waste in the regular trash. [4][5]
Liquid Waste Disposal (e.g., solutions from experiments, reconstituted peptide):
-
Segregation: Collect all liquid waste containing Lactoferrin (322-329) (human) in a designated, leak-proof, and clearly labeled hazardous waste container.[3][6]
-
Labeling: The container must be labeled as "Hazardous Waste" and should include the full name of the peptide.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[2]
Solid Waste Disposal (e.g., empty vials, contaminated gloves, pipette tips, labware):
-
Segregation: All solid waste contaminated with Lactoferrin (322-329) (human) must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[3][6]
-
Labeling: The container should be clearly marked as "Hazardous Waste" and specify the contaminating peptide.[3]
-
Storage: Keep the sealed container in the designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[3]
Summary of Disposal Recommendations
| Waste Type | Handling and Disposal Protocol |
| Liquid Waste | - Collect in a designated, leak-proof hazardous waste container. - Clearly label the container with "Hazardous Waste" and the peptide name. - Store in a designated accumulation area. - Arrange for disposal through your institution's EHS department. |
| Solid Waste | - Collect in a dedicated, sealable hazardous waste container. - Clearly label the container with "Hazardous Waste" and the peptide name. - Store in a designated accumulation area. - Arrange for disposal through your institution's EHS department. |
| Contaminated PPE | - Treat as solid hazardous waste. - Place in the designated solid waste container. |
| Spills | - Wear appropriate PPE. - For solid spills, mechanically collect the material (e.g., sweep up) and place it in a sealed container for disposal. - Prevent spilled material from entering drains or waterways. |
Experimental Protocols: General Chemical Inactivation
For some peptide waste, chemical inactivation through hydrolysis may be a recommended step before disposal, depending on institutional protocols. This should be performed in a chemical fume hood.
-
Preparation: Prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH).[3]
-
Addition of Waste: Slowly add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure an excess of the hydrolyzing agent.[3]
-
Neutralization: After a suitable inactivation period (consult your EHS for guidance), the solution must be neutralized to a pH between 6.0 and 8.0.[3]
-
Collection: Collect the neutralized waste in a labeled hazardous waste container for disposal.[3]
Caption: Disposal workflow for Lactoferrin (322-329) (human) waste.
References
Personal protective equipment for handling Lactoferrin (322-329) (human)
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the human lactoferrin fragment (322-329). The following procedures are based on standard laboratory practices for handling bioactive, non-hazardous peptides and should be supplemented by a risk assessment specific to your experimental context.
Personal Protective Equipment (PPE)
While human lactoferrin is generally not classified as a hazardous substance, adherence to good laboratory practice and the use of appropriate PPE is essential to minimize exposure and prevent contamination.[1][2] One safety data sheet noted the potential for mild skin irritation.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | To prevent direct skin contact and potential mild irritation.[3][4] |
| Eye Protection | Safety glasses or goggles | To protect against accidental splashes during reconstitution or handling.[3][4] |
| Body Protection | Laboratory coat | To protect personal clothing from contamination.[4] |
| Respiratory Protection | Generally not required with adequate ventilation. An N95 or P1 dust mask is recommended if handling large quantities of lyophilized powder that may become airborne.[4] | To prevent inhalation of aerosolized powder. |
Experimental Protocol: Handling and Reconstitution of Lyophilized Lactoferrin
This protocol outlines the standard procedure for handling and reconstituting a lyophilized peptide such as human lactoferrin (322-329).
Materials:
-
Lyophilized lactoferrin peptide
-
Appropriate sterile solvent (e.g., sterile distilled water, PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation: Before opening, bring the vial of lyophilized lactoferrin to room temperature to prevent condensation.
-
Donning PPE: Put on a lab coat, gloves, and safety glasses.
-
Reconstitution: a. Briefly centrifuge the vial to ensure the powder is at the bottom. b. Carefully open the vial. c. Add the recommended volume of the appropriate sterile solvent to the vial. d. Close the vial and gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking to prevent denaturation.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to create single-use aliquots.[5] b. Dispense the reconstituted solution into sterile, low-protein-binding microcentrifuge tubes. c. Clearly label each aliquot with the peptide name, concentration, and date of reconstitution. d. For short-term storage, keep the aliquots at 4°C. For long-term storage, store at -20°C or -80°C.[6]
Operational and Disposal Plan
Spill Management:
-
Minor Spills: If a small amount of lyophilized powder is spilled, gently sweep or vacuum the area to avoid creating dust. If a liquid solution is spilled, absorb it with an appropriate absorbent material.
-
Cleaning: Clean the spill area with a suitable disinfectant.
-
Waste Disposal: Dispose of all cleaning materials and contaminated PPE as outlined below.
Waste Disposal:
-
Uncontaminated Waste: Dispose of non-contaminated materials, such as packaging, in the regular trash.
-
Contaminated Waste: All materials that have come into direct contact with the lactoferrin peptide, including used vials, pipette tips, and gloves, should be disposed of in a designated biohazard waste container.
-
Final Disposal: All waste should be disposed of in accordance with local, state, and federal regulations.[3]
Caption: Workflow for the safe handling of human lactoferrin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
